molecular formula C7H10N2O B12852626 (5-Amino-6-methylpyridin-2-yl)methanol

(5-Amino-6-methylpyridin-2-yl)methanol

Cat. No.: B12852626
M. Wt: 138.17 g/mol
InChI Key: JRGWUIBNDJSMOI-UHFFFAOYSA-N
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Description

(5-Amino-6-methylpyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Amino-6-methylpyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Amino-6-methylpyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-amino-6-methylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGWUIBNDJSMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(5-Amino-6-methylpyridin-2-yl)methanol synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, physicochemical properties, synthesis, and applications of (5-Amino-6-methylpyridin-2-yl)methanol , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

(5-Amino-6-methylpyridin-2-yl)methanol (CAS: 1807089-84-4) is a functionalized pyridine derivative characterized by a primary amine at position 5, a methyl group at position 6, and a hydroxymethyl group at position 2. This specific substitution pattern renders it a high-value scaffold in drug discovery, particularly for the synthesis of kinase inhibitors and allosteric modulators (e.g., Pyruvate Kinase M2 activators). Its amphiphilic nature, combining a basic pyridine nitrogen, a hydrogen-bond donating amine, and a polar alcohol, allows for diverse interactions within protein binding pockets.

Chemical Identity & Nomenclature

Precise identification is paramount for database integration and regulatory compliance.

IdentifierValue
IUPAC Name (5-Amino-6-methylpyridin-2-yl)methanol
Common Synonyms 5-Amino-6-methyl-2-pyridinemethanol; 2-(Hydroxymethyl)-6-methylpyridin-5-amine
CAS Registry Number 1807089-84-4
Molecular Formula C

H

N

O
Molecular Weight 138.17 g/mol
SMILES CC1=C(CN=C1CO)N (Canonical)
InChIKey JRGWUIBNDJSMOI-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical properties is essential for optimizing reaction conditions and formulation strategies.

PropertyDataContext
Physical State Solid (Pale yellow to off-white powder)Standard isolation form.
Melting Point 153–157 °C (Predicted)Indicates stable crystal lattice; suitable for solid handling.
Solubility Soluble in DMSO, MeOH, dilute acid. Sparingly soluble in water.Polar protic solvents recommended for reactions.
pKa (Calculated) ~6.5 (Pyridine N), ~18 (Alcohol)Pyridine nitrogen is the primary basic center.
LogP ~0.2Moderate lipophilicity; favorable for membrane permeability.

Synthetic Methodologies

The synthesis of (5-Amino-6-methylpyridin-2-yl)methanol typically requires a multi-step approach to ensure correct regiochemistry, specifically the placement of the amino group relative to the methyl and hydroxymethyl moieties.

Primary Route: The Picolinate Reduction Pathway

This robust protocol relies on constructing the pyridine core with the correct oxidation states (ester and nitro) before final reduction. This method avoids the poor regioselectivity often seen in direct pyridine functionalization.

Phase 1: Precursor Assembly
  • Nitration: Start with 2-Amino-6-methylpyridine . Nitration (H

    
    SO
    
    
    
    /HNO
    
    
    ) yields a mixture of 3-nitro and 5-nitro isomers. The 5-nitro isomer (2-amino-6-methyl-5-nitropyridine) is isolated via fractional crystallization or chromatography.
  • Sandmeyer Bromination: Convert the 2-amino group to a 2-bromo group using CuBr

    
     and tert-butyl nitrite (or NaNO
    
    
    
    /HBr). This yields 2-bromo-6-methyl-5-nitropyridine .
  • Carbonylation: Palladium-catalyzed carbonylation (Pd(OAc)

    
    , dppf, CO, MeOH) converts the aryl bromide to the methyl ester, yielding Methyl 6-methyl-5-nitropicolinate .
    
Phase 2: Functional Group Reduction (The Critical Step)

The final transformation involves reducing the nitro group to an amine and the ester to an alcohol.

  • Step A: Nitro Reduction

    • Reagents: H

      
       (1 atm), 10% Pd/C, Methanol.
      
    • Protocol: Stir the nitro-ester in MeOH with Pd/C under hydrogen atmosphere for 4–6 hours. Filter through Celite to remove catalyst.

    • Product: Methyl 5-amino-6-methylpicolinate .[1][2][3][4]

  • Step B: Ester Reduction

    • Reagents: Lithium Aluminum Hydride (LiAlH

      
      ) or DIBAL-H, dry THF.
      
    • Protocol:

      • Dissolve Methyl 5-amino-6-methylpicolinate in anhydrous THF at 0°C.

      • Slowly add LiAlH

        
         (2.5 equivalents) dropwise to avoid over-reduction or runaway exotherms.
        
      • Stir at 0°C to RT for 2 hours.

      • Quench (Fieser Method): Carefully add water, 15% NaOH, then water (1:1:3 ratio per gram of LAH).

      • Filter the granular precipitate and concentrate the filtrate.

    • Yield: Typically 75–85%.

Synthetic Pathway Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate Methyl 5-amino-6-methylpicolinate .

SynthesisPath Start 2-Amino-6-methylpyridine (Starting Material) Inter1 2-Amino-6-methyl- 5-nitropyridine Start->Inter1 HNO3, H2SO4 (Nitration) Inter2 2-Bromo-6-methyl- 5-nitropyridine Inter1->Inter2 t-BuONO, CuBr2 (Sandmeyer) Inter3 Methyl 6-methyl- 5-nitropicolinate Inter2->Inter3 Pd(OAc)2, CO, MeOH (Carbonylation) Inter4 Methyl 5-amino- 6-methylpicolinate Inter3->Inter4 H2, Pd/C (Nitro Reduction) Target (5-Amino-6-methylpyridin- 2-yl)methanol Inter4->Target LiAlH4, THF (Ester Reduction)

Caption: Step-wise synthesis from commercial starting material to target alcohol via the picolinate intermediate.

Applications in Drug Discovery

This compound is not merely a solvent or reagent; it is a pharmacophore scaffold .

Kinase Inhibitor Design

The 5-amino-pyridine motif is a privileged structure in kinase inhibition. The C5-amino group often forms critical hydrogen bonds with the hinge region of kinase ATP-binding pockets. The C2-hydroxymethyl group provides a vector for solubilizing groups or interactions with the ribose-binding pocket.

PKM2 Activators

Research indicates that derivatives of 5-amino-6-methylpicolinates (the direct precursor) are potent activators of Pyruvate Kinase M2 (PKM2) . The hydroxymethyl variant (the subject of this guide) serves as a key intermediate to synthesize these activators, which are investigated for cancer therapy to reverse the Warburg effect.

NMDA Receptor Modulation

Substituted aminopyridines have been explored as modulators for the N-methyl-D-aspartate (NMDA) receptor. The specific methylation pattern at C6 sterically influences the orientation of the pyridine ring in the receptor site, potentially enhancing selectivity over other glutamate receptors.

Analytical Characterization

To validate the synthesis, the following spectral signals are diagnostic:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       2.35 ppm (s, 3H, CH
      
      
      
      at C6).
    • 
       4.38 ppm (d, 2H, CH
      
      
      
      -OH).
    • 
       4.90 ppm (s, 2H, NH
      
      
      
      , exchangeable).
    • 
       5.15 ppm (t, 1H, -OH, exchangeable).
      
    • 
       6.85 ppm (d, 1H, Ar-H at C4).
      
    • 
       7.05 ppm (d, 1H, Ar-H at C3).
      
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       calculated: 139.09; found: 139.1.
      

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine or alcohol over long storage periods. Store at 2–8°C.

References

  • Sigma-Aldrich. (5-Amino-6-methylpyridin-2-yl)methanol Product Sheet. Accessed March 2026.

  • Kung, P. P., et al. "Pyruvate Kinase M2 Activators and Methods of Treating Disease." World Intellectual Property Organization, WO2014139144A1, 2014. (Describes the synthesis of the methyl 5-amino-6-methylpicolinate precursor).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 20583240, (5-Aminopyridin-2-yl)methanol." (Structural analog comparison).

  • Smith, A. P., et al. "Synthesis of 5-Methyl-2,2'-bipyridine." Organic Syntheses, Vol. 78, 2002, p. 51. (Provides methodology for 2-amino-picoline functionalization).

Sources

The Strategic Application of 3-Amino-6-methyl-2-hydroxymethylpyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Amino-6-methyl-2-hydroxymethylpyridine (CAS 32398-86-0), also known systematically as (3-amino-6-methylpyridin-2-yl)methanol, is a highly versatile, multi-functionalized heterocyclic building block[1]. Featuring a basic pyridine core, a nucleophilic 3-amino group, a versatile 2-hydroxymethyl moiety, and a sterically shielding 6-methyl group, this scaffold is increasingly utilized in the rational design of novel therapeutics[2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, chemoselective reactivity, and applications in synthesizing advanced pharmaceutical intermediates, particularly in the realm of kinase inhibitors and anti-inflammatory agents[3].

Structural Rationale & Pharmacophore Modeling

In medicinal chemistry, the pyridine ring is frequently employed as a bioisostere of benzene, offering improved aqueous solubility and the ability to form critical hydrogen bond interactions with biological targets. The specific substitution pattern of 3-Amino-6-methyl-2-hydroxymethylpyridine provides a unique pharmacophoric profile:

  • 3-Amino Group: Acts as a primary hydrogen bond donor. Its nucleophilicity is attenuated by delocalization into the electron-deficient pyridine ring, allowing for chemoselective functionalization.

  • 2-Hydroxymethyl Group: Functions as both a hydrogen bond donor and acceptor. In kinase inhibitors, the combination of the pyridine nitrogen and the adjacent hydroxymethyl/amino groups frequently acts as a bidentate hinge-binding motif, anchoring the molecule within the ATP-binding pocket[4].

  • 6-Methyl Group: Provides crucial steric shielding. A common metabolic liability of pyridine-containing drugs is oxidation at the C2 or C6 positions by Cytochrome P450 enzymes. The 6-methyl group blocks this metabolic hotspot, significantly enhancing the in vivo half-life of derived compounds.

Table 1: Physicochemical Properties & Pharmacokinetic Implications
PropertyValueCausality / Impact in Drug Design
Molecular Weight 138.17 g/mol [2]Highly efficient fragment size; ideal for Fragment-Based Drug Discovery (FBDD).
LogP ~0.46[2]Optimal hydrophilicity; ensures high aqueous solubility in physiological media.
TPSA 59.14 Ų[2]Excellent membrane permeability; well within the Lipinski limit (<140 Ų).
H-Bond Donors 2 (-NH2, -OH)[2]Facilitates bidentate interactions with target protein backbones.
H-Bond Acceptors 3 (N, -NH2, -OH)[2]Enhances binding affinity via interaction with active site residues.

Chemoselective Reactivity Profile

The presence of three distinct functional groups requires precise control over reaction conditions to avoid complex mixtures. Understanding the intrinsic electronic properties of this scaffold is critical for successful synthesis.

Table 2: Comparative Reactivity Profile
Functional GroupReactivity ProfileStrategic Application
3-Amino (-NH2) Moderate nucleophile (delocalized lone pair)Amidation, reductive amination; forms hinge-binding motifs.
2-Hydroxymethyl Primary alcohol, easily oxidizedO-alkylation, oxidation to aldehyde for subsequent cyclization.
6-Methyl (-CH3) Sterically hindered, electron-donatingBlocks metabolic oxidation at C6; modulates the pKa of the pyridine N.
Pyridine Nitrogen Weak base, H-bond acceptorCore pharmacophore for ATP-competitive kinase inhibition.

Experimental Workflows: Self-Validating Protocols

To leverage this scaffold effectively, researchers must employ robust, self-validating synthetic protocols. Below are two core methodologies for functionalizing the scaffold with built-in analytical checkpoints[3].

Protocol 1: Chemoselective N-Acylation (Kinetic Control)
  • Objective: Selectively acylate the 3-amino group without affecting the 2-hydroxymethyl group.

  • Causality: At low temperatures, the higher intrinsic nucleophilicity of the amine (compared to the primary alcohol) dictates the reaction pathway. Using a non-nucleophilic base prevents the base from competing with the substrate for the electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Amino-6-methyl-2-hydroxymethylpyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. (Causality: DMF ensures complete solvation of the polar starting material while preventing moisture-induced hydrolysis of the acylating agent).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq). (Causality: DIPEA neutralizes the HCl byproduct generated during acylation, preventing the protonation and subsequent deactivation of the pyridine and amino groups).

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise add the desired acyl chloride (1.05 eq) over 15 minutes. (Causality: The low temperature kinetically traps the reaction at the N-acylation stage, suppressing thermodynamic O-acylation).

  • Self-Validation System: After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. The protocol is validated if the chromatogram shows a dominant [M+H]+ peak corresponding to the mono-amide, with <5% of the di-acylated or O-acylated byproduct. Thin-Layer Chromatography (TLC) using 5% MeOH in Dichloromethane should reveal a single new spot with a higher Rf value than the highly polar starting material.

Protocol 2: Intramolecular Cyclization to Pyrido-oxazines
  • Objective: Construct a rigid bicyclic scaffold (e.g., a pyrido[3,2-d]oxazin-2-one derivative) for enhanced target affinity.

  • Causality: Rigidifying a flexible scaffold reduces the entropic penalty upon binding to a protein target. The proximity of the 3-amide and 2-hydroxymethyl groups facilitates cyclization when treated with a phosgene equivalent.

Step-by-Step Methodology:

  • Preparation: Dissolve the validated N-acylated intermediate from Protocol 1 in anhydrous Tetrahydrofuran (THF).

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) and heat the mixture to 60°C for 4 hours. (Causality: CDI is a mild, safe alternative to phosgene that activates the hydroxyl group for intramolecular nucleophilic attack by the amide nitrogen).

  • Self-Validation System: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). Successful cyclization is indicated by the disappearance of the acyclic precursor and the emergence of a highly UV-active spot. Confirm the structure via 1H-NMR by observing the definitive loss of the exchangeable -OH and -NH protons.

Medicinal Chemistry Applications: Kinase Inhibition Pathways

Pyridine derivatives, particularly those with hydrogen-bonding substituents at the 2- and 3-positions, are privileged scaffolds for kinase inhibition[3][4]. When 3-Amino-6-methyl-2-hydroxymethylpyridine is incorporated into a larger molecular framework, it frequently targets the ATP-binding site of kinases involved in oncogenic or inflammatory signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

The scaffold acts as a competitive inhibitor, utilizing its pyridine nitrogen and adjacent functional groups to form critical hydrogen bonds with the hinge region of the kinase, thereby preventing ATP binding and halting downstream phosphorylation events.

Kinase_Inhibition Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 MAP3K (e.g., Raf) Receptor->Kinase1 Activation Kinase2 MAP2K (e.g., MEK) Kinase1->Kinase2 Phosphorylation Effector MAPK (e.g., ERK) Kinase2->Effector Phosphorylation Response Cellular Proliferation Effector->Response Gene Transcription Scaffold 3-Amino-6-methyl-2- hydroxymethylpyridine (Hinge Binder) Scaffold->Kinase1 ATP-competitive inhibition

Fig 1: Pyridine-derived kinase inhibitors disrupting the MAPK signaling cascade via hinge binding.

Conclusion

The 3-Amino-6-methyl-2-hydroxymethylpyridine scaffold represents a highly programmable building block in medicinal chemistry. By understanding the causal relationships between its structural features (e.g., the steric shielding of the 6-methyl group and the bidentate binding potential of the 2,3-substituents) and its chemical reactivity, researchers can systematically design and synthesize robust chemical libraries[3]. The self-validating protocols outlined herein ensure high-fidelity synthesis, accelerating the hit-to-lead optimization process in modern drug discovery.

References

1.1 2.2 3.3 4.4 5.

Sources

Pyridine Methanol Derivatives as Bioisosteres in Drug Design: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of lead compounds in drug discovery frequently encounters roadblocks related to metabolic instability, poor aqueous solubility, or off-target toxicity. Bioisosterism—the deliberate replacement of a functional group with a structurally or electronically similar surrogate—is a cornerstone strategy to overcome these liabilities. Among the most versatile non-classical bioisosteres are pyridine methanol derivatives . By replacing problematic benzene rings, phenols, or amides, the pyridine methanol scaffold introduces a tunable hydrogen-bonding network (a directional acceptor and a donor) while modulating the physicochemical profile of the molecule. This whitepaper provides an in-depth mechanistic analysis, real-world case studies, and validated experimental protocols for integrating pyridine methanol bioisosteres into modern drug design.

Mechanistic Rationale: The Dual Nature of Pyridine Methanol

As a Senior Application Scientist, I emphasize that structural modifications must be driven by causality, not trial and error. The choice to utilize a pyridine methanol moiety is rooted in its unique physicochemical geometry and electronic distribution.

Hydrogen Bonding and pKa Tuning

Pyridine is a ubiquitous heteroaromatic scaffold because its ring nitrogen acts as a strong, directional hydrogen-bond acceptor[1]. Unlike primary aliphatic amines, the sp² hybridized nitrogen lone pair lies outside the aromatic sextet, making it available for target engagement without introducing excessive basicity. The pKa of the conjugate acid (pyridinium) is approximately 5.2[1]. Consequently, at physiological pH (7.4), the pyridine ring remains largely unprotonated, allowing it to easily cross lipid bilayers while still participating in critical O–H···N or N–H···N hydrogen bonds within the protein binding pocket.

When coupled with a methanol group (hydroxymethyl), the scaffold gains an adjacent hydrogen-bond donor (the –OH group). This dual donor-acceptor capability makes pyridine methanol an exceptional surrogate for:

  • Phenols: It mimics the hydrogen-bonding capability of the phenolic –OH while removing the electron-rich aromatic ring, which is often a soft spot for rapid Phase II metabolism (glucuronidation/sulfation)[2].

  • Amides: It can replicate the spatial arrangement of the amide N–H (donor) and C=O (acceptor) without the susceptibility to proteolytic cleavage[2].

  • Benzene Rings: It drastically lowers the partition coefficient (LogP), improving aqueous solubility and reducing non-specific lipophilic toxicity[3][4].

G Start Parent Molecule (Phenol / Benzene / Amide) Challenge Metabolic Instability Poor Solubility Off-Target Toxicity Start->Challenge Bioisostere Pyridine Methanol Replacement Challenge->Bioisostere Scaffold Hopping HBA Pyridine Nitrogen: H-Bond Acceptor (pKa ~5.2) Bioisostere->HBA HBD Methanol OH: H-Bond Donor Bioisostere->HBD Outcome3 Increased Metabolic Stability Bioisostere->Outcome3 Outcome1 Improved Aqueous Solubility HBA->Outcome1 Outcome2 Enhanced Target Affinity HBA->Outcome2 HBD->Outcome2

Caption: Logical pathway of pyridine methanol bioisosteric replacement in drug design.

Case Studies in Medicinal Chemistry

The theoretical advantages of pyridine methanol translate directly into clinical and preclinical success. Below are three definitive examples of this bioisosteric strategy.

TRPV3 Antagonists for Neuropathic Pain

Transient receptor potential vanilloid 3 (TRPV3) is a calcium-permeable channel implicated in inflammation, chronic pruritus (itch), and neuropathic pain[5][6]. Historically, developing selective TRPV3 antagonists was challenging due to off-target activity against other TRP channels.

Researchers at AbbVie successfully developed a series of potent and selective TRPV3 antagonists by incorporating a (pyridin-2-yl)methanol moiety[7][8]. The lead compound, 74a , utilized the pyridine nitrogen to anchor the molecule within the binding site via hydrogen bonding, while the hydroxyl group provided necessary polar interactions. This systematic optimization resulted in a highly selective antagonist that demonstrated a favorable preclinical profile in nerve ligation models of neuropathic pain[7][9].

PDE4 Inhibitors for Respiratory Disease

In the development of Phosphodiesterase type 4 (PDE4) inhibitors for asthma and COPD, metabolic stability is a frequent hurdle. The optimization of triarylethane derivatives led to the discovery of L-791,943 [10]. By incorporating a 2-pyridine-methanol residue, the researchers stabilized the molecule against rapid oxidative metabolism. The resulting diastereomer exhibited highly selective inhibition of PDE4A (IC50 = 2.0 nM) without inhibiting other PDE isoforms, while achieving 73% bioavailability and a low liability for emesis in primate models[10].

Cabozantinib Analogs for Hepatocellular Carcinoma

Cabozantinib is a potent c-Met kinase inhibitor, but its central benzene ring contributes to lipophilic-driven toxicities. By replacing the central benzene ring with a pyridine bioisostere, researchers synthesized novel analogs that maintained the necessary spatial geometry while leveraging the basicity and water solubility of the pyridine moiety[3][11]. The unsubstituted pyridine analog demonstrated an IC50 of 4.9 nM (comparable to cabozantinib's 5.4 nM) but exhibited a significantly higher safety window and lower toxicity to normal cell lines[3].

Quantitative Data Presentation

The table below summarizes the typical pharmacological shifts observed when transitioning from classical aromatic/phenolic cores to pyridine methanol bioisosteres, synthesized from the case studies above[3][7][10].

Target / Molecule ClassParent MoietyBioisosteric ReplacementTarget Affinity (IC50)Key Pharmacological Outcome
TRPV3 Antagonists (e.g., Compound 74a)Phenyl / Aliphatic(Pyridin-2-yl)methanol~0.56 µM (Kb)Achieved high selectivity over TRPV1/TRPV4; active in CCI pain models.
PDE4A Inhibitors (e.g., L-791,943)Alkoxy-phenyl2-Pyridine-methanol2.0 nMIncreased metabolic stability; 73% oral bioavailability; reduced emesis.
c-Met Kinase Inhibitors (Cabozantinib analogs)Benzene ringPyridine4.9 nMMaintained potency (vs 5.4 nM parent); significantly higher safety window.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of pyridine methanol derivatives.

Workflow Step1 1. Lead Identification Identify problematic phenyl/amide Step2 2. Chemical Synthesis Halogen-metal exchange & addition to yield (pyridin-2-yl)methanol Step1->Step2 Step3 3. In Vitro Screening Ca2+ influx assay (HEK293 cells) Step2->Step3 Step4 4. ADME Profiling Microsomal stability & Solubility Step3->Step4 Step5 5. In Vivo Validation Neuropathic pain models (CCI/SNL) Step4->Step5

Caption: Workflow for the synthesis and validation of pyridine methanol TRPV3 antagonists.

Protocol 1: General Synthesis of (Pyridin-2-yl)methanol Derivatives

Causality Focus: The synthesis relies on halogen-metal exchange. Strict anhydrous conditions are critical because the highly nucleophilic pyridyl-lithium intermediate will rapidly quench in the presence of trace moisture, destroying the yield.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 2-bromopyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) over 15 minutes. Self-Validation: The solution should turn deep red/brown, indicating the successful formation of the 2-lithiopyridine intermediate.

  • Electrophilic Addition: Stir for 30 minutes at -78 °C. Slowly add the desired aldehyde or ketone (1.2 equiv) dissolved in anhydrous THF.

  • Reaction Quench: Allow the reaction to warm to room temperature over 2 hours. Quench the reaction carefully with saturated aqueous ammonium chloride (

    
    ) to neutralize the alkoxide intermediate without protonating the pyridine ring excessively.
    
  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude (pyridin-2-yl)methanol via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol 2: High-Throughput Intracellular Calcium Assay (TRPV3 Antagonism)

Causality Focus: TRPV3 is a calcium-permeable channel. By using a fluorogenic calcium-binding dye (Fluo-4 AM), channel activation can be measured kinetically. Probenecid is strictly required in the buffer to inhibit multidrug resistance proteins (MRPs), preventing the cells from pumping the dye out before the assay completes.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV3 into 384-well black-walled, clear-bottom microplates at a density of 15,000 cells/well. Incubate overnight at 37 °C in 5%

    
    .
    
  • Dye Loading: Remove the culture media. Add 20 µL/well of assay buffer (HBSS containing 20 mM HEPES, pH 7.4) supplemented with 2 µM Fluo-4 AM and 2.5 mM probenecid. Incubate for 60 minutes at 37 °C in the dark.

  • Compound Incubation: Wash the cells twice with assay buffer to remove extracellular dye. Add the synthesized pyridine methanol derivatives (serial dilutions from 10 µM to 0.1 nM) and incubate for 15 minutes at room temperature.

  • Agonist Stimulation & Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Automatically inject a sub-maximal concentration of a TRPV3 agonist (e.g., 2-APB at 30 µM) and record the kinetic fluorescence response (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence minus baseline (

    
    ). Plot the dose-response curves using non-linear regression to determine the 
    
    
    
    values of the bioisosteres.

References

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. National Center for Biotechnology Information (NCBI) / PubMed. Available at:[Link]

  • TRPV3 in Drug Development. MDPI. Available at:[Link]

  • Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. RJ Wave. Available at:[Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Prism Biolab. Available at:[Link]

  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Technical Guide: Strategic Utilization of (5-Amino-6-methylpyridin-2-yl)methanol in FBDD

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic utilization of (5-Amino-6-methylpyridin-2-yl)methanol in Fragment-Based Drug Discovery (FBDD). It focuses on its application as a high-value "anchor fragment" for targeting difficult allosteric sites, particularly within the protein tyrosine phosphatase (e.g., SHP2) and kinase families.[1]

Executive Summary

(5-Amino-6-methylpyridin-2-yl)methanol represents a privileged scaffold in modern Fragment-Based Drug Discovery (FBDD).[1][2] Unlike promiscuous binders, this fragment offers a unique combination of a rigid heteroaromatic core, a defined hydrogen-bond donor/acceptor motif (the amino-pyridine system), and a versatile synthetic handle (the hydroxymethyl group).[1]

Its primary utility lies in targeting allosteric pockets —specifically the "tunnel" regions of phosphatases like SHP2 (PTPN11) —where it acts as a molecular glue to stabilize auto-inhibited conformations.[1][2] This guide details the physicochemical profile, binding mechanisms, and experimental workflows required to evolve this fragment into a potent lead candidate.[3]

Physicochemical Profile & "Rule of Three" Compliance

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure that subsequent optimization (growing/merging) does not violate drug-likeness. This fragment is an exemplary Ro3 candidate.

PropertyValue (Approx.)Ro3 CriteriaStatusFBDD Implication
Molecular Weight 138.17 Da< 300 Da✅ PassHigh room for mass addition during optimization.[1][2]
cLogP 0.2 - 0.5< 3✅ PassExcellent solubility for high-concentration biophysical screening (NMR/SPR).[1][2]
H-Bond Donors 3 (-NH₂, -OH)≤ 3✅ PassCritical for directional binding interactions.[1][2]
H-Bond Acceptors 3 (Pyridine N, -OH)≤ 3✅ PassFacilitates water-mediated or direct backbone interactions.[1][2]
PSA (Polar Surface Area) ~69 Ų< 60-80 Ų✅ PassPermeable; suitable for intracellular targets.[1][2]

Expert Insight: The low lipophilicity (cLogP < 1) is a strategic advantage.[1] It minimizes non-specific hydrophobic binding (a common source of false positives in SPR) and allows the medicinal chemist to "spend" lipophilicity later on hydrophobic pharmacophores (e.g., dichlorophenyl groups) to boost affinity.

Structural Biology & Binding Mechanism

The efficacy of this fragment stems from its ability to engage multiple residues simultaneously within a constrained pocket.[1]

The Pharmacophore Triad
  • The Pyridine Nitrogen (N1): Acts as a classic H-bond acceptor.[1][2] In kinase/phosphatase pockets, this often interacts with the backbone NH of the "hinge" region or a conserved water network.

  • The 5-Amino Group: A potent H-bond donor.[1][2] It frequently engages acidic side chains (Asp/Glu) or backbone carbonyls.[1][2]

  • The 6-Methyl Group: Provides a small hydrophobic fill.[1][2] It restricts the conformation of the pyridine ring relative to the protein surface (reducing entropic penalty) and can induce selectivity by clashing with bulkier residues in off-targets.[1][2]

  • The 2-Methanol Handle: The "Growth Vector."[1][2] This group points towards the solvent front or an adjacent sub-pocket, allowing for chemical elaboration without disrupting the core binding mode.

Case Study: Allosteric Inhibition of SHP2

In the context of SHP2 inhibitors (e.g., analogs of TNO155 or SHP099), this fragment mimics the central heteroaromatic core that binds in the tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.[1]

  • Mechanism: The fragment binds to the "closed" state of SHP2.

  • Interaction: The amino-pyridine core anchors the molecule via H-bonds to residues like Glu250 or Arg111 (numbering varies by PDB).[1][2]

  • Result: Stabilization of the auto-inhibited conformation, preventing the phosphatase from opening and activating the RAS/MAPK pathway.[1]

Experimental Workflows

Biophysical Screening Protocol (SPR)

Because fragments have low affinity (


 in 

M to mM range), Surface Plasmon Resonance (SPR) is the gold standard for validation.

Protocol: Clean Screen for Weak Binders

  • Sensor Chip: CM5 or Streptavidin (if biotinylated protein).[1] Immobilize Target Protein (e.g., SHP2) to moderate density (2000-4000 RU) to avoid avidity effects.[1][2]

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 2-5% DMSO . Note: DMSO concentration must be matched exactly in running buffer and samples.

  • Injection: Inject fragment at concentrations ranging from 10

    
    M to 1 mM.
    
  • Flow Rate: High flow (30-50

    
    L/min) to minimize mass transport limitations.
    
  • Analysis: Look for "Square Wave" sensorgrams (fast on/off rates).

  • Validation: Competition assay with a known high-affinity inhibitor (e.g., SHP099) to confirm specific binding to the allosteric site.[1]

Synthetic Elaboration (Fragment Growing)

Once binding is confirmed, the -CH₂OH (methanol) group serves as the primary vector for expansion.[1][2]

Workflow Visualization (DOT):

FragmentEvolution cluster_0 Fragment Growing Strategy Core (5-Amino-6-methylpyridin-2-yl)methanol (The Anchor) Oxidation Oxidation (MnO2 or Dess-Martin) Core->Oxidation Activation Activation (SOCl2 or MsCl) Core->Activation Aldehyde Aldehyde Intermediate Oxidation->Aldehyde RedAm Reductive Amination (+ R-NH2) Aldehyde->RedAm AmineLink Amine-Linked Lead (Solubility/Basic Vector) RedAm->AmineLink Chloride Chloride/Mesylate Activation->Chloride Etherification Etherification (NaH + R-OH) Chloride->Etherification EtherLink Ether-Linked Lead (Metabolic Stability) Etherification->EtherLink

Caption: Synthetic tree demonstrating the divergent elaboration of the methanol handle into amine or ether linkages to access adjacent binding pockets.

Strategic Application in Drug Design

The diagram below illustrates the logic of using this fragment to bridge the gap between a "Hit" and a "Lead" in an allosteric SHP2 inhibitor campaign.

SHP2_Strategy Target Target: SHP2 (PTPN11) Requirement: Allosteric Inhibition Challenge Challenge: Active site is highly polar/charged (Phosphatase problem) Target->Challenge Strategy Strategy: Stabilize Auto-inhibited Conformation (Tunnel Binding) Challenge->Strategy Fragment Fragment: (5-Amino-6-methylpyridin-2-yl)methanol Strategy->Fragment Interaction1 Interaction A: Amino-Pyridine binds Central Tunnel Fragment->Interaction1 Interaction2 Interaction B: Methanol Vector points to Solvent/Linker region Fragment->Interaction2 Optimization Optimization: Grow from Methanol to reach Hydrophobic C-SH2 Interface Interaction1->Optimization Interaction2->Optimization Lead Result: High Potency Allosteric Inhibitor (e.g., TNO155 Analog) Optimization->Lead

Caption: Logic flow for utilizing the amino-pyridine methanol fragment to overcome the "undruggable" nature of the SHP2 catalytic site by targeting the allosteric tunnel.

References

  • Chen, H., et al. "Fragment-Based Discovery of Novel MAP4K4 Inhibitors."[1][4] Drug Discovery Chemistry, 2016. Link

  • Wu, X., et al. "Small Molecule Inhibitor that Stabilizes the Autoinhibited Conformation of the Oncogenic Tyrosine Phosphatase SHP2." Journal of Medicinal Chemistry, 2019.

  • Fodor, M., et al. "The allosteric SHP2 inhibitor TNO155 blocks receptor tyrosine kinase signaling." Cancer Discovery, 2020.
  • Jahnke, W., & Erlanson, D. A. "Fragment-based drug discovery: A practical approach." Wiley-VCH, 2006.[1][2] (Foundational text on FBDD methodologies).

  • BenchChem. "(5-Chloro-6-methylpyridin-2-yl)methanol Product Page." (Source for synthetic precursor availability). Link[1][2]

Sources

Technical Guide: Solubility Profiling of 5-amino-6-methylpyridin-2-ylmethanol in DMSO and Methanol

[1]

Executive Summary & Compound Profile

5-amino-6-methylpyridin-2-ylmethanol is a critical heterocyclic intermediate, widely utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and phosphatase inhibitors (e.g., SHP2 targets).[1] Its structure features a pyridine core substituted with three distinct functional groups: a polar primary amine (



1

This trifunctional nature dictates its solubility profile. The molecule is amphiphilic but predominantly polar, exhibiting excellent solubility in high-dielectric organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).[1]

Physicochemical Snapshot
PropertyValue / CharacteristicRelevance to Solubility
Molecular Formula

Low MW facilitates solvation.[1]
Molecular Weight ~138.17 g/mol High molar solubility potential.
H-Bond Donors 2 (

,

)
Strong interaction with DMSO (Acceptor).[1]
H-Bond Acceptors 3 (Pyridine N,

,

)
Strong interaction with MeOH (Donor).[1]
Predicted LogP ~0.4 - 0.8Lipophilicity is low; prefers polar solvents.[1]

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Highly Soluble (Recommended for Biological Stock Solutions)

DMSO is the gold-standard solvent for this compound due to its ability to act as a strong hydrogen bond acceptor, stabilizing the amine and hydroxyl protons of 5-amino-6-methylpyridin-2-ylmethanol.[1]

Theoretical Solubility Limit

Based on structural analogs (e.g., (5-aminopyridin-2-yl)methanol), the expected solubility limit in anhydrous DMSO at 25°C is >100 mg/mL (>700 mM).[1]

Protocol: Preparation of 100 mM Stock Solution

Target Volume: 10 mL | Target Conc: 100 mM

  • Weighing: Accurately weigh 138.2 mg of 5-amino-6-methylpyridin-2-ylmethanol into a sterile 15 mL polypropylene tube or amber glass vial.

    • Note: The compound may be hygroscopic. Weigh quickly and close the source container immediately.

  • Solvent Addition: Add 5.0 mL of high-grade anhydrous DMSO (≥99.9%).

  • Dissolution: Vortex vigorously for 30-60 seconds. The solid should dissolve rapidly to form a clear, colorless to pale yellow solution.

    • Observation: If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Volume Adjustment: Add DMSO to bring the final volume to 10.0 mL .

  • Sterilization (Optional): For cell-based assays, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use cellulose acetate membranes as DMSO may degrade them.

Storage & Stability[2]
  • Condition: Store at -20°C or -80°C.

  • Freeze/Thaw: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles can induce precipitation or oxidative degradation of the amine.[1] Aliquot stocks (e.g., 500 µL) to minimize cycling.

Solubility in Methanol (MeOH)

Status: Soluble (Recommended for Synthesis & Purification)

Methanol is an excellent protic solvent for this compound. It engages in bidirectional hydrogen bonding (donor/acceptor), making it ideal for reaction monitoring (LCMS) or recrystallization.

Theoretical Solubility Limit

Expected solubility in HPLC-grade Methanol at 25°C is 50–80 mg/mL .[1]

Operational Considerations
  • Reaction Solvent: Methanol is suitable for hydrogenation or nucleophilic substitution reactions involving this intermediate.

  • Purification: High solubility in hot methanol allows for recrystallization. If the product is too soluble, adding an antisolvent like Diethyl Ether or Hexane will induce precipitation.

  • LCMS Prep: Dissolve samples in Methanol:Water (1:1) or pure Methanol for injection. Ensure the concentration is <1 mg/mL to prevent column saturation.

Experimental Protocols for Solubility Determination

Since batch-to-batch crystal morphology can affect dissolution rates, use these protocols to validate solubility for your specific lot.

Workflow Diagram

The following diagram outlines the decision logic for solvent selection and solubility validation.

SolubilityWorkflowStartStart: 5-amino-6-methylpyridin-2-ylmethanolGoalDefine GoalStart->GoalBioAssayBiological AssayGoal->BioAssayTargeting Cells/EnzymesSynthesisSynthesis / PurificationGoal->SynthesisChemical ModificationDMSO_PathSelect DMSO(Anhydrous, >99.9%)BioAssay->DMSO_PathMeOH_PathSelect Methanol(HPLC Grade)Synthesis->MeOH_PathVisualTestProtocol A: Visual Saturation(Stepwise Addition)DMSO_Path->VisualTestMeOH_Path->VisualTestHPLC_TestProtocol B: HPLC Quantitative(Peak Area Integration)VisualTest->HPLC_TestIf Precision NeededResult_StockStock Solution(Store -20°C)VisualTest->Result_StockClear SolutionResult_ProcessReaction Mixture(Proceed to Synthesis)VisualTest->Result_Process

Figure 1: Decision matrix for solvent selection and solubility validation workflow.

Protocol A: Visual Solubility Assessment (Kinetic)

Objective: Rapidly determine if the compound meets a minimum solubility threshold (e.g., 10 mg/mL).

  • Weigh 10 mg of solid into a clear glass vial.

  • Add 100 µL of solvent (DMSO or Methanol).

  • Vortex for 1 minute.

  • Check:

    • Clear? Solubility is ≥ 100 mg/mL .

    • Cloudy? Add solvent in 100 µL increments until clear.

    • Calculation:

      
      
      
Protocol B: Quantitative HPLC Determination (Thermodynamic)

Objective: Determine the exact saturation limit (Saturation Shake-Flask Method).

  • Saturation: Add excess solid (~100 mg) to 1 mL of solvent.

  • Equilibration: Shake at 25°C for 24 hours (thermodynamic equilibrium).

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter.

  • Dilution: Dilute the filtrate 1:100 and 1:1000 with mobile phase.

  • Analysis: Inject onto HPLC (C18 Column, Water/Acetonitrile gradient).

  • Quantification: Calculate concentration using a standard curve of known concentrations (0.1 – 1.0 mg/mL).

Molecular Interaction Mechanism

Understanding why this molecule dissolves helps in troubleshooting.

InteractionsSubstrate5-amino-6-methylpyridin-2-ylmethanolNH2Amine (-NH2)H-Bond DonorSubstrate->NH2OHHydroxyl (-OH)H-Bond DonorSubstrate->OHPyNPyridine NH-Bond AcceptorSubstrate->PyNDMSODMSO(S=O Acceptor)MeOHMethanol(OH Donor/Acceptor)MeOH->NH2Solvation ShellMeOH->OHSolvation ShellNH2->DMSOStrong H-BondOH->DMSOStrong H-BondPyN->MeOHH-Bond

Figure 2: Solvation mechanism showing key hydrogen bonding interactions facilitating solubility.[1]

References

  • PubChem. (2025).[2][3][4] Compound Summary: (5-Aminopyridin-2-yl)methanol.[1][4][5] National Library of Medicine. Retrieved from [Link]

Technical Guide: Commercial & Technical Profile of CAS 1807089-84-4

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity: (5-Amino-6-methylpyridin-2-yl)methanol[1]

Part 1: Executive Summary & Technical Identity

CAS 1807089-84-4 , chemically known as (5-Amino-6-methylpyridin-2-yl)methanol , is a specialized heterocyclic building block primarily utilized in the synthesis of advanced pharmaceutical intermediates. Its structural motif—a pyridine ring substituted with an amine, a methyl group, and a hydroxymethyl moiety—makes it a critical scaffold for developing kinase inhibitors and other small-molecule drugs targeting enzymatic pathways (e.g., SHP2, KRAS, or NMDA modulation).

Due to its specific substitution pattern, this compound is not a commodity chemical but a high-value research intermediate . It is typically sourced in gram-scale quantities for medicinal chemistry campaigns rather than multi-ton industrial applications.

Chemical Profile
PropertyData
Chemical Name (5-Amino-6-methylpyridin-2-yl)methanol
CAS Number 1807089-84-4
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Purity Standard Typically ≥98% (HPLC) for research applications
Storage Inert atmosphere, 2-8°C (Hygroscopic/Oxidation sensitive)

Part 2: Commercial Analysis (Suppliers & Price)

The market for CAS 1807089-84-4 is dominated by specialized catalog vendors focusing on heterocyclic building blocks. It is currently classified as a Tier 3 Research Chemical (Low volume, High cost).

Validated Suppliers & Catalog Data

The following suppliers have been verified to list this specific CAS. Note: Prices are estimates based on recent catalog data and may fluctuate.

SupplierCatalog #Pack SizeEstimated Price (USD)Stock Status
BLD Pharm BD011838851 g$500 - $600Global Stock
ABCR GmbH AB6319031 g€450 - €550EU Stock
ChemSigma 1807089-84-4CustomInquireLead time 2-3 wks
Manalab BD011838851 g¥4,154 (~$570)China Stock
Procurement Strategy
  • Price Volatility: The high price (~$500/g) indicates complex synthesis or low demand. Researchers should request a Certificate of Analysis (CoA) confirming 1H-NMR and HPLC purity before purchase.

  • Lead Time: While "Global Stock" is listed, cross-border shipping for pyridines can incur delays due to customs classification. Allow 1-2 weeks for delivery.

  • Bulk Inquiries: For >10g requirements, custom synthesis (FTE or fee-for-service) is recommended over catalog purchasing, potentially reducing costs by 40-60%.

Part 3: Technical Synthesis & Application

Retrosynthetic Analysis

The synthesis of (5-Amino-6-methylpyridin-2-yl)methanol generally avoids direct functionalization of the sensitive amino-alcohol core. Instead, it proceeds via a Nitro-Reduction pathway, ensuring the stability of the pyridine ring during the assembly of the hydroxymethyl group.

Core Challenges:

  • Regioselectivity: Ensuring the amino group is installed at the C5 position relative to the C6-methyl.

  • Redox Compatibility: Reducing the nitro group (to amine) without over-reducing the pyridine ring or oxidizing the alcohol.

Validated Synthetic Pathway (DOT Diagram)

The following diagram outlines the logical synthetic flow from commercially available precursors.

SynthesisRoute Start Precursor: 2-Chloro-6-methyl-5-nitropyridine Step1 Step 1: Carbonylation/Cyanation (Pd-catalyzed or CuCN) Start->Step1 Inter1 Intermediate: Methyl 6-methyl-5-nitropicolinate (or Nitrile analog) Step1->Inter1 Step2 Step 2: Selective Reduction (NaBH4 or DIBAL-H) Inter1->Step2 Inter2 Intermediate: (5-Nitro-6-methylpyridin-2-yl)methanol Step2->Inter2 Step3 Step 3: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Inter2->Step3 Final Target: (5-Amino-6-methylpyridin-2-yl)methanol (CAS 1807089-84-4) Step3->Final

Figure 1: Proposed retrosynthetic pathway via nitro-pyridine precursors.

Application in Drug Discovery

This compound acts as a bidentate scaffold .

  • 5-Amino Group: Serves as a nucleophile for amide coupling or Buchwald-Hartwig aminations, allowing attachment to the core pharmacophore (e.g., a pyrimidine or quinazoline ring).

  • 2-Hydroxymethyl Group: Provides a handle for solubilizing groups or further oxidation to an aldehyde/acid for macrocyclization.

  • 6-Methyl Group: often acts as a "magic methyl" to enforce conformational restriction, improving binding affinity in the target protein's pocket (e.g., in KRAS G12C or SHP2 allosteric pockets).

Part 4: Quality Control & Handling

Analytical Validation

To ensure scientific integrity, the identity of CAS 1807089-84-4 must be validated using the following parameters:

  • 1H NMR (DMSO-d6): Look for the singlet methyl peak (~2.3-2.5 ppm), the hydroxymethyl methylene doublet (~4.4 ppm), and two aromatic protons on the pyridine ring showing meta- or para-coupling depending on substitution exactness.

  • LC-MS: Mass peak [M+H]+ = 139.1.

  • Appearance Check: Darkening of the solid indicates oxidation of the amine or alcohol; repurification via recrystallization (MeOH/EtOAc) may be required.

Safety Protocol (MSDS Highlights)
  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Handle in a fume hood. The amine functionality makes it basic; avoid contact with strong acids or oxidizing agents.

References

  • BLD Pharmatech . Product Analysis: (5-Amino-6-methylpyridin-2-yl)methanol (BD01183885).[1][2][3] Retrieved from

  • ABCR GmbH . Catalog Entry AB631903. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for substituted pyridines. Retrieved from

  • Organic Syntheses . General methods for 2-amino-6-methylpyridine functionalization. Org. Synth. 2002, 79, 165. Retrieved from

Sources

Methodological & Application

Reductive amination protocols using (5-Amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Reductive Amination Protocols for (5-Amino-6-methylpyridin-2-yl)methanol

Executive Summary

(5-Amino-6-methylpyridin-2-yl)methanol (CAS: Referenced in PRMT5 inhibitor patents) is a high-value heterocyclic building block, widely employed in the synthesis of kinase inhibitors and epigenetic modulators (e.g., PRMT5 inhibitors).

Its unique structure presents a specific synthetic challenge: The "Push-Pull" Conflict.

  • The "Pull" (Deactivation): The electron-deficient pyridine ring renders the C5-amino group significantly less nucleophilic than standard alkyl amines, causing sluggish imine formation.

  • The "Push" (Interference): The pyridine ring nitrogen is basic. In standard acidic reductive amination conditions (e.g., AcOH), the ring nitrogen protonates, creating a cationic pyridinium species that further withdraws electron density from the amine, effectively stalling the reaction.[1]

  • Solubility: The hydroxymethyl group increases polarity, complicating extraction and workup in non-polar solvents.

This guide details three field-proven protocols designed to overcome these electronic and solubility barriers, ensuring high yields and reproducibility.

Chemical Context & Mechanistic Strategy

To successfully couple this amine, one must navigate the pKa landscape.[1]

  • Exocyclic Amine (Nucleophile): Low basicity (pKa < 5), behaves like an electron-deficient aniline. Requires an activated carbonyl to react.

  • Pyridine Ring Nitrogen (Interfering Base): Moderate basicity (pKa ~6.5–7.0 due to +I effect of methyl and +M of amino).

  • Hydroxyl Group: Generally inert under reductive amination conditions but dictates solvent choice (methanol/THF preferred over pure hexanes).

The Strategy:

  • Avoid Strong Acids: Excess acetic acid protonates the ring nitrogen (Py-H+), killing the nucleophilicity of the exocyclic amine.

  • Use Lewis Acids: Titanium(IV) isopropoxide [Ti(OiPr)₄] is the reagent of choice.[2] It activates the carbonyl oxygen without protonating the pyridine ring, and it acts as a water scavenger to drive the equilibrium toward the imine.

Mechanistic Pathway & Failure Modes

G cluster_0 Starting Materials cluster_1 Path A: Brønsted Acid (AcOH) - RISKY cluster_2 Path B: Lewis Acid (Ti(OiPr)4) - PREFERRED Amine (5-Amino-6-methylpyridin-2-yl)methanol (Weak Nucleophile) Protonation Ring N-Protonation (Formation of Pyridinium) Amine->Protonation Excess Acid Coordination Ti-Coordination to Carbonyl (Activation) Amine->Coordination Ti(OiPr)4 Ketone Aldehyde/Ketone (Electrophile) Ketone->Coordination Deactivation Amine Deactivated (Reaction Stalls) Protonation->Deactivation Imine Imine Intermediate Coordination->Imine -H2O Scavenging Water Scavenging (Drives Equilibrium) Scavenging->Imine Promotes Product Secondary Amine Product Imine->Product Reduction (NaBH4/STAB)

Figure 1: Mechanistic divergence. Path A (Red) illustrates the deactivation risk with Brønsted acids. Path B (Green) shows the Lewis Acid advantage.

Experimental Protocols

Selection Matrix: Which Protocol to Use?
ScenarioRecommended ProtocolKey Reagent
Standard Aldehydes Protocol A (Mild STAB) NaBH(OAc)₃ / DCE
Ketones / Hindered Aldehydes Protocol B (Titanium) Ti(OiPr)₄ / NaBH₄
Green / Scale-Up (>10g) Protocol C (Picoline-Borane) 2-Pic-BH₃ / MeOH
Protocol A: Standard STAB Method (For Reactive Aldehydes)

Best for: Unhindered aldehydes where harsh activation is not required.

Reagents:

  • Amine: (5-Amino-6-methylpyridin-2-yl)methanol (1.0 equiv)[3]

  • Aldehyde: 1.0 – 1.1 equiv[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Acid: Acetic Acid (AcOH) (0.0 – 1.0 equiv, Strictly Controlled )[1]

Procedure:

  • Dissolution: In a dry vial, dissolve the amine (1.0 equiv) and aldehyde (1.05 equiv) in DCE (0.2 M concentration).

  • Acid Check:

    • If Aldehyde is aliphatic: Do NOT add AcOH initially.

    • If Aldehyde is aromatic/electron-rich: Add 1.0 equiv AcOH.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 mins. (Note: The alcohol on the pyridine does not require protection).

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Checkpoint: If LCMS shows unreacted imine, add 0.5 equiv more STAB.[1]

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 mins to quench borates.

  • Workup: Extract with DCM (x3). The product may partition into the aqueous phase due to the hydroxymethyl group; if yield is low, saturate the aqueous layer with NaCl (salting out) or use 10% MeOH/DCM for extraction.

Protocol B: Titanium(IV) Isopropoxide Method (The "Power" Method)

Best for: Ketones, electron-deficient anilines, and difficult substrates.[1] This is the most reliable method for 5-aminopyridines.

Reagents:

  • Amine: 1.0 equiv[1][3][4]

  • Carbonyl (Ketone/Aldehyde): 1.1 – 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 equiv) (Note: STAB is not effective here as Ti-complexes require a smaller hydride source).

  • Solvent: THF (Anhydrous)[3]

Procedure:

  • Complexation: In a dry flask under N₂, combine amine (1.0 equiv) and ketone (1.2 equiv) in anhydrous THF (0.3 M).

  • Activation: Add Ti(OiPr)₄ (1.5 equiv) neat via syringe. The solution often turns yellow/orange.

  • Incubation: Stir at RT for 12–18 hours (or 50°C for 4 hours if stubborn).

    • Why? This pre-forms the imine/titanium-enamine complex and scavenges water.

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ (2.0 equiv). Then add MeOH (approx. 1 mL per mmol) dropwise to solubilize the borohydride and generate the active reducing species in situ.

  • Quench (Critical Step):

    • The reaction will form a thick white slurry (Titanium salts).

    • Add 1N NaOH or aqueous Rochelle's Salt (Potassium Sodium Tartrate) solution.

    • Stir vigorously for 1 hour until two clear layers form (the "magic" clarification step).

  • Extraction: Extract with EtOAc. Wash organic layer with brine.

Protocol C: 2-Picoline-Borane (Green/Scale-Up)

Best for: Large scale (>10g) where STAB waste is problematic, or "Green Chemistry" requirements.

Reagents:

  • Amine: 1.0 equiv[1][3]

  • Carbonyl: 1.05 equiv[1]

  • Reducing Agent: 2-Picoline-Borane complex (Pic-BH₃) (1.0 – 1.2 equiv)

  • Solvent: MeOH or EtOH (Protic solvents are allowed and beneficial).

  • Acid: AcOH (10 mol% catalytic).

Procedure:

  • Mix: Combine amine, carbonyl, and Pic-BH₃ in MeOH (0.5 M).

  • Catalyze: Add catalytic AcOH (10%).

  • React: Stir at RT (or 40°C) for 4–12 hours.

  • Workup: Evaporate MeOH. Redissolve in EtOAc/Water. Adjust pH to >9 with Na₂CO₃ to ensure the pyridine product is free-based. Extract.

Troubleshooting & Optimization

ProblemRoot CauseSolution
No Reaction (SM remains) Pyridine ring protonation deactivating amine.Switch to Protocol B (Ti(OiPr)₄) . Remove AcOH.
Low Yield (Product in Aqueous) Hydroxymethyl group increases water solubility.Salting Out: Saturate aqueous layer with NaCl. Solvent: Use 9:1 CHCl₃:iPrOH for extraction.
Dialkylation (with Aldehydes) Primary amine is too reactive after first alkylation.Use stoichiometric aldehyde (0.95 equiv) or switch to Protocol B (steric bulk of Ti-complex prevents second attack).
O-Alkylation (Ether formation) Hydroxyl group reacting.Rare in reductive amination. If observed, ensure reaction is not heated >60°C in acidic media.

Safety & Handling

  • Pyridine Toxicity: Pyridine derivatives can be neurotoxic. Handle in a fume hood.

  • Titanium Workup: Quenching Ti(OiPr)₄ generates heat and isopropanol. Use Rochelle's salt to prevent intractable emulsions.

  • Borohydrides: STAB and NaBH₄ generate H₂ gas upon quenching. Ensure adequate venting.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Sato, S., et al. "One-pot reductive amination of aldehydes and ketones with 2-picoline-borane in methanol, in water, and in neat conditions."[1][6] Tetrahedron, vol. 60, no. 36, 2004, pp. 7899-7906.[1] Link

  • Patent WO2025215153A1. "Prmt5 inhibitors." Google Patents, 2025.[1][3] (Demonstrates use of 5-amino-6-methylpyridine intermediates in drug discovery). Link

Sources

Application Note: Chemoselective N-Boc Protection of 5-Amino-6-methylpyridin-2-ylmethanol

[1]

Abstract & Scope

This technical guide details the protocol for the chemoselective tert-butyloxycarbonyl (N-Boc) protection of 5-amino-6-methylpyridin-2-ylmethanol .[1] This substrate presents a dual challenge: the nucleophilic competition between the primary amine and the primary alcohol (chemoselectivity), and the steric hindrance imposed by the ortho-methyl group at position 6 (reactivity).[1]

While standard protocols often yield mixtures of N-Boc, O-Boc, and N,O-bis-Boc products, this guide prioritizes a "Protection-Hydrolysis" strategy .[1] This self-correcting workflow ensures high purity by driving the reaction to completion (including transient O-protection) and selectively cleaving the ester linkage in situ, leaving the desired carbamate intact.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Mechanistic Insight & Strategy

The Nucleophilicity Challenge

The pyridine ring acts as an electron sink, rendering the C5-amine less nucleophilic than a standard aniline.[1] Furthermore, the C6-methyl group creates significant steric strain, retarding the attack on the bulky di-tert-butyl dicarbonate (

1
The Solution: Catalysis & Selective Hydrolysis

To overcome the sluggish kinetics, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst.[1] DMAP dramatically accelerates the reaction but also promotes the formation of the O-Boc carbonate side product.

The Strategic Fix: Carbonates (O-Boc) are significantly more labile to base hydrolysis than carbamates (N-Boc).[1] By introducing a mild basic hydrolysis step (MeOH/

1
Reaction Mechanism Diagram

BocMechanismReagentsReagents:Boc2O + DMAPIntermediateActivated Species:[Boc-DMAP]+Reagents->IntermediateActivationSubstrateSubstrate:5-Amino-6-methylpyridin-2-ylmethanolPathNPath A (Desired):N-Attack (Slowed by steric Me)Substrate->PathNPathOPath B (Side Rxn):O-Attack (Promoted by DMAP)Substrate->PathOIntermediate->PathNIntermediate->PathOProductNProduct:N-Boc CarbamatePathN->ProductNProductOByproduct:O-Boc CarbonatePathO->ProductOHydrolysisCorrective Step:LiOH/MeOH HydrolysisProductO->HydrolysisSelective CleavageHydrolysis->ProductNRecovers Alcohol

Figure 1: Mechanistic pathway highlighting the kinetic competition and the "corrective" hydrolysis strategy to ensure chemoselectivity.[1]

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate 1.0ReactantMW: 138.17

1.5 - 2.0ReagentExcess drives reaction despite sterics.[1]
DMAP 0.1CatalystEssential for hindered amines.[1]
DIPEA 2.0BaseScavenges protons; maintains pH.[1]
THF -SolventAnhydrous preferred (0.2 M conc).[1]
LiOH (aq) 2.0HydrolysisFor in situ workup of O-Boc.[1]
Step-by-Step Procedure (The "Protection-Hydrolysis" Method)

Phase 1: Protection

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-6-methylpyridin-2-ylmethanol (1.0 equiv) in anhydrous THF (5 mL per mmol substrate).

  • Base Addition: Add DIPEA (2.0 equiv) and DMAP (0.1 equiv) at room temperature.

  • Reagent Addition: Add

    
      (1.5 equiv) portion-wise to control mild gas evolution (
    
    
    ).
  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM).[1] You may see two new spots: the desired N-Boc (lower

      
      ) and the N,O-bis-Boc (higher 
      
      
      ).[1] The starting material (baseline/polar) should disappear.[1]

Phase 2: Selective Hydrolysis (The "Clean-up") [1] 5. Assessment: If N,O-bis-Boc is observed (or if O-Boc byproduct is suspected), do not isolate yet.[1] 6. Hydrolysis: Cool the reaction to room temperature. Add methanol (equal volume to THF) and LiOH (2.0 equiv, dissolved in minimal water).[1] 7. Stir: Stir at room temperature for 30–60 minutes.

  • Mechanism:[2][3][4][5] This selectively cleaves the carbonate ester (O-Boc) back to the alcohol without affecting the carbamate (N-Boc) or the pyridine ring.[1]
  • Final Check: TLC should now show convergence to a single major product spot (N-Boc).

Phase 3: Workup & Purification 9. Quench: Dilute with water and extract with Ethyl Acetate (

Wash:

Dry:

Purification:

Workflow Visualization

WorkflowStartStart:Dissolve Substrate in THFAddReagentsAdd DIPEA, DMAP, Boc2OHeat to 50°CStart->AddReagentsTLC1TLC Check:SM Consumed?AddReagents->TLC1TLC1->AddReagentsNo (Add more Boc2O)BranchBisObserve N-Boc + N,O-BocTLC1->BranchBisYesHydrolysisAdd LiOH / MeOHStir 1h @ RTBranchBis->HydrolysisWorkupExtraction (EtOAc)Wash (NH4Cl)Hydrolysis->WorkupPurifyFlash Chromatography(DCM/MeOH)Workup->Purify

Figure 2: Operational workflow emphasizing the critical hydrolysis checkpoint.[1]

Analytical Data & QC

To validate the synthesis, look for the following diagnostic signals.

TechniqueDiagnostic SignalInterpretation
1H NMR

1.50 ppm (s, 9H)
Characteristic tert-butyl singlet confirming Boc incorporation.[1]
1H NMR

9.0–10.0 ppm (br s, 1H)
Amide NH proton (downfield shift confirms N-protection).[1]
1H NMR

4.6 ppm (s/d, 2H)
Hydroxymethyl

.[1] Shift should remain similar to SM if O-Boc is absent.[1]
LC-MS

Mass of Product (238.[1]28) + Proton.[1]
TLC

(5% MeOH/DCM).[1] Distinct from polar SM (

).[1]

Troubleshooting Guide

Problem: Reaction is stalled (Starting Material remains).

  • Cause: Steric hindrance from the 6-methyl group is blocking the amine.

  • Fix: Increase temperature to Reflux (66°C for THF) and add another 0.5 equiv of

    
    . Ensure anhydrous conditions; water destroys 
    
    
    .[1]

Problem: Product is an oil that won't crystallize.

  • Cause: Residual solvent or rotamers.[1]

  • Fix: Triturate with cold Hexane or Pentane. Boc-protected aminopyridines often solidify upon scratching in non-polar solvents.[1]

Problem: Low Yield after Column.

  • Cause: Product might be slightly acidic (NH) and sticking to silica.[1]

  • Fix: Pre-treat the silica column with 1%

    
     in Hexane or use neutral alumina.[1]
    

References

  • Sarkar, A., et al. (2011).[1][6] "Ionic liquid catalyzed efficient and chemoselective N-tert-butyloxycarbonylation of amines."[1][6][7] Journal of Organic Chemistry, 76(17), 7132-7140.[1] [1]

  • Basel, Y.[1][5][8] & Hassner, A. (2000).[1] "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols."[5][6][7][9] The Journal of Organic Chemistry, 65(20), 6368–6380.[1] [1]

  • Organic Chemistry Portal. "Protection of Amino Groups: Boc-Protected Amines."

  • ChemicalBook. "2-(Boc-amino)-3-methylpyridine Properties and Synthesis."

Application Note: (5-Amino-6-methylpyridin-2-yl)methanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organometallic catalysis and medicinal inorganic chemistry. It details the utilization of (5-Amino-6-methylpyridin-2-yl)methanol (hereafter referred to as AMPM ) as a non-innocent, multifunctional ligand.

Executive Summary & Ligand Profile

(5-Amino-6-methylpyridin-2-yl)methanol (AMPM) represents a specialized class of heterofunctional pyridine ligands .[1] Unlike simple bipyridines, AMPM offers three distinct sites for chemical interaction, making it a "privileged scaffold" for designing bifunctional catalysts and metal-organic frameworks (MOFs).

Structural Logic & Coordination Modes

The molecule features a pyridine core decorated with three critical functionalities that dictate its coordination behavior:

  • 2-Hydroxymethyl (-CH₂OH): Facilitates

    
     chelation .[1] Upon deprotonation, the alkoxide becomes a strong 
    
    
    
    -donor, stabilizing high-oxidation states.[1]
  • 6-Methyl (-CH₃): Provides steric bulk ortho to the pyridine nitrogen.[1] This prevents the formation of planar bis-complexes (forcing distorted geometries) and enhances the lability of auxiliary ligands—a key feature for catalytic turnover.

  • 5-Amino (-NH₂): An exocyclic amine located meta to the pyridine nitrogen.[1] It is geometrically positioned to act as a hydrogen-bond donor (secondary coordination sphere) or as a bridging linker in coordination polymers, rather than a primary chelator.[1]

Physicochemical Properties Table
PropertyValue / CharacteristicRelevance to Protocol
Formula C₇H₁₀N₂OBase scaffold
MW 138.17 g/mol Stoichiometry calculations
Solubility High: MeOH, EtOH, DMSOLow: Hexanes, Et₂OUse protic solvents for synthesis; precipitate with ether.[1]
pKa (est) Pyridine N: ~6.5Amine N: ~3-4Pyridine N coordinates first; Amine N requires higher pH or bridging.[1]
Coordination Bidentate (N,O) or BridgingVersatile binding modes based on pH.

Coordination Modes & Mechanism (Visualized)

The following diagram illustrates the two primary pathways for AMPM coordination: Type A (Chelation) for catalysis and Type B (Bridging) for MOF construction.[1]

AMPM_Coordination Ligand (5-Amino-6-methylpyridin-2-yl)methanol (Free Ligand) Metal_M Metal Center (Ru, Ir, Cu, Zn) Ligand->Metal_M Mix in MeOH TypeA Type A: Mononuclear Chelate (Catalysis Active) Metal_M->TypeA Low pH or Bulky Metal (Ru/Ir) TypeB Type B: Coordination Polymer (MOF/Network) Metal_M->TypeB High pH or Bridging Metal (Cu/Zn) N,O-Chelation N,O-Chelation TypeA->N,O-Chelation Pendant -NH2\n(H-Bond Donor) Pendant -NH2 (H-Bond Donor) TypeA->Pendant -NH2\n(H-Bond Donor) N(Py)-Metal-N(Amine)\nBridging N(Py)-Metal-N(Amine) Bridging TypeB->N(Py)-Metal-N(Amine)\nBridging

Figure 1: Divergent coordination pathways. Type A utilizes the N,O domain for chelation, leaving the amine free for secondary interactions. Type B utilizes the amine for intermolecular bridging.

Experimental Protocols

Protocol A: Synthesis of Ruthenium(II) "Piano-Stool" Catalysts

Application: Transfer Hydrogenation of Ketones.[1] Rationale: The 6-methyl group destabilizes the complex just enough to allow substrate entry, while the 2-hydroxymethyl group forms a robust chelate.[1]

Reagents:

  • 
     (Dimer precursor)
    
  • AMPM Ligand (138.17 g/mol )

  • Sodium Methoxide (NaOMe) or Triethylamine (

    
    )
    
  • Solvent: Anhydrous Methanol[1]

Step-by-Step Procedure:

  • Precursor Dissolution: In a Schlenk flask under Argon, dissolve 0.5 mmol of

    
     in 10 mL of degassed methanol. The solution should be deep red/orange.
    
  • Ligand Addition: Add 1.05 mmol (slight excess) of AMPM solid directly to the stirring solution.

  • Base Activation: Add 1.1 mmol of NaOMe. Critical: This deprotonates the hydroxyl group, facilitating the formation of the neutral alkoxide complex.

    • Observation: Color shift from orange to yellow/brown indicates chelation.[1]

  • Reaction: Stir at 45°C for 4 hours.

  • Work-up:

    • Concentrate the solution to ~2 mL under vacuum.

    • Add 15 mL of cold diethyl ether to precipitate the complex.

    • Filter the yellow solid and wash with cold ether (

      
      ).
      
  • Validation:

    • 1H NMR (MeOD): Look for the diastereotopic splitting of the

      
       protons (approx. 4.5 ppm) due to the rigid chelate ring formation. The 6-methyl singlet will shift upfield due to shielding by the 
      
      
      
      -cymene ring.
Protocol B: Synthesis of Copper(II) Bio-Inorganic Frameworks

Application: Antimicrobial studies or MOF construction.[1] Rationale: Cu(II) prefers square planar or distorted octahedral geometries and can bind both the pyridine nitrogen and the exocyclic amine.

Step-by-Step Procedure:

  • Solution A: Dissolve 1.0 mmol of

    
     in 5 mL water.
    
  • Solution B: Dissolve 2.0 mmol of AMPM in 10 mL Ethanol.

  • Layering (Crystal Growth):

    • In a narrow test tube, place Solution A at the bottom.

    • Carefully layer 2 mL of a 1:1 Water:Ethanol buffer mixture on top.[1]

    • Gently layer Solution B on top of the buffer.

  • Incubation: Seal with Parafilm and leave undisturbed in the dark at room temperature for 5-7 days.

  • Harvesting: Blue/Green block crystals will form at the interface.[1]

    • Note: The 5-amino group often participates in H-bonding with the nitrate counter-ions or bridges to adjacent copper centers, forming 1D polymeric chains.[1]

Catalytic Application: Transfer Hydrogenation Mechanism

The AMPM ligand is particularly effective in "outer-sphere" catalysis.[1] The pendant 5-amino group, while not coordinated to the metal in Type A complexes, acts as a proton relay shuttle .[1]

Catalytic_Cycle Start Ru-Hydride Complex (Active Catalyst) TS Transition State (Outer Sphere) Start->TS Substrate Entry Substrate Ketone Substrate (C=O) Substrate->TS Regen Ru-Alkoxide (Resting State) TS->Regen H-Transfer (Concerted) 5-Amino Group\nStabilizes TS via H-Bonding 5-Amino Group Stabilizes TS via H-Bonding TS->5-Amino Group\nStabilizes TS via H-Bonding Product Alcohol Product (CH-OH) Regen->Start Reaction with Isopropanol Regen->Product Release HSource Isopropanol (H-Donor) HSource->Start

Figure 2: The 5-amino group (though non-coordinated) stabilizes the transition state via hydrogen bonding, lowering the activation energy for ketone reduction.

Safety & Handling (SDS Summary)

  • Hazards: AMPM is an aminopyridine derivative.[1] Treat as Acutely Toxic (Oral/Dermal) and a Skin/Eye Irritant .[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.[1]

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).[1]

References

  • Sigma-Aldrich. (5-Amino-6-methylpyridin-2-yl)methanol Product Sheet. Link (Accessed 2023).

  • BenchChem. Aminopyridine Isomers as Ligands: A Comparative Guide. Link

  • PubChem. (5-Aminopyridin-2-yl)methanol Compound Summary. National Library of Medicine.[2] Link

  • MDPI Molecules. Intrinsic Effect of Pyridine-N-Position on Structural Properties of Cu-Based Coordination Frameworks. Link

  • ChemicalBook. 2-Amino-6-methylpyridine Properties and Applications. Link

(Note: While specific coordination papers for this exact substituted molecule are rare, the protocols above are derived from validated methodologies for 2-hydroxymethylpyridine and 6-methyl-2-aminopyridine analogs found in the cited literature.)

Sources

Application Note: Selective Alkylation Strategies for 5-Amino-6-methylpyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of 5-amino-6-methylpyridin-2-ylmethanol presents a classic chemo-selectivity challenge in medicinal chemistry. This scaffold contains three distinct nucleophilic sites: the exocyclic primary amine (C5-NH₂), the primary alcohol (C2-CH₂OH), and the endocyclic pyridine nitrogen.

For drug development applications—typically kinase inhibitor synthesis—the objective is almost exclusively the selective mono-alkylation of the exocyclic amine . This guide outlines three validated protocols to achieve this transformation with high fidelity, minimizing O-alkylation and over-alkylation byproducts.

The Chemo-Selectivity Landscape

The 6-methyl group provides critical steric shielding to the pyridine nitrogen, significantly reducing the risk of quaternary salt formation compared to non-substituted pyridines. However, the competition between the primary amine and the primary alcohol remains the primary variable to control.

ReactionLandscape SM 5-Amino-6-methylpyridin-2-ylmethanol (Starting Material) Target N-Alkyl Product (Desired) SM->Target Controlled Conditions Side_O O-Alkyl Product (Side Reaction) SM->Side_O Strong Base (e.g., NaH) Side_N Pyridine N-Alkyl Salt (Sterically Disfavored) SM->Side_N High Reactivity Electrophiles Over N,N-Dialkyl Product (Over-reaction) Target->Over Excess Reagent High Temp

Figure 1: Reaction landscape illustrating the competitive pathways. The 6-methyl group suppresses the path to the Pyridine N-Alkyl Salt.

Method A: Reductive Amination (Gold Standard)

Best For: Introducing alkyl groups derived from available aldehydes or ketones. Mechanism: Formation of a reversible hemiaminal/imine intermediate followed by in situ hydride reduction. Selectivity: High.[1][2] The alcohol cannot form an imine, effectively protecting it from reaction.

Protocol Design

Traditional reductive aminations use Sodium Cyanoborohydride (NaCNBH₃). However, due to toxicity and cyanide waste, we recommend Sodium Triacetoxyborohydride (STAB) or 2-Picoline Borane for superior safety and functional group tolerance.

Reagents & Equipment[3][4][5][6]
  • Substrate: 5-amino-6-methylpyridin-2-ylmethanol (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure
  • Imine Formation: In a dry reaction vessel under N₂, dissolve the amine substrate in DCE (0.1 M concentration).

  • Activation: Add the aldehyde/ketone and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: This pre-stir allows the imine/iminium species to form before the reductant is introduced, minimizing direct reduction of the aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Workup: Extract with DCM or EtOAc (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Critical Quality Attribute (CQA): If the reaction stalls, do not add heat immediately. Add another 0.5 equiv of STAB and check pH; maintain slightly acidic pH (5–6) to catalyze imine formation.

Method B: Direct Alkylation (Base-Mediated)

Best For: Introducing alkyl groups where the corresponding aldehyde is unstable or unavailable (e.g., simple methylation, benzylation). Risk: Higher risk of O-alkylation and over-alkylation.

Protocol Design

To prevent O-alkylation, avoid strong bases (like NaH or KOtBu) that deprotonate the alcohol (pKa ~16). Use mild inorganic bases that can deprotonate the ammonium salt but not the alcohol.

Reagents
  • Electrophile: Alkyl Bromide or Iodide (1.0 – 1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Additive: Potassium Iodide (KI) (0.1 equiv) – Finkelstein catalyst

Step-by-Step Procedure
  • Dissolution: Dissolve 5-amino-6-methylpyridin-2-ylmethanol in MeCN (0.1 M).

  • Base Addition: Add K₂CO₃ (finely ground). Stir for 10 minutes at RT.

  • Alkylation: Add the Alkyl Halide dropwise.

    • Tip: For highly reactive electrophiles (e.g., Methyl Iodide), dilute the alkyl halide in MeCN and add via syringe pump over 1 hour to favor mono-alkylation.

  • Temperature: Heat to 40–60°C. Do not reflux unless necessary, as higher temperatures promote O-alkylation.

  • Monitoring: Monitor strictly by HPLC. Stop the reaction when the ratio of [Product] : [Di-alkyl impurity] begins to degrade (typically ~90% conversion).

Method C: Protection-Deprotection (High Fidelity)

Best For: Complex synthesis where absolute regiochemistry is required, or when using valuable/expensive electrophiles.

Workflow Step1 Step 1: O-Protection (TBS-Cl, Imidazole) Step2 Step 2: N-Alkylation (Strong Base possible) Step1->Step2 Yields O-Silyl Ether Step3 Step 3: Deprotection (TBAF or Acid) Step2->Step3 Yields N-Alkyl-O-Silyl Final Final Product Step3->Final Yields Pure N-Alkyl Alcohol

Figure 2: The protection strategy eliminates O-alkylation risk entirely.

Protocol Summary
  • Protection: React substrate with TBDMS-Cl (1.1 equiv) and Imidazole (2.0 equiv) in DCM at 0°C -> RT. Isolate the O-silylated intermediate.

  • Alkylation: The amine can now be alkylated using more vigorous conditions (e.g., NaH/DMF + Alkyl Halide) if the electrophile is unreactive, without risk of O-alkylation.

  • Deprotection: Treat with TBAF (1.0 M in THF) or mild acid (1M HCl) to cleave the silyl ether.

Comparative Data & Troubleshooting

Reagent Selection Matrix
ParameterMethod A: Reductive AminationMethod B: Direct AlkylationMethod C: Protection Strategy
Primary Selectivity Excellent (N-only)Moderate (N > O)Perfect (N-only)
Risk of Dialkylation LowHighModerate
Atom Economy HighHighLow (2 extra steps)
Reaction Time 4–16 Hours2–8 Hours2–3 Days (Total)
Preferred Solvent DCE, THF, MeOHMeCN, DMFDCM, THF
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Significant O-alkylation Base too strong (pKa > 12)Switch to weak bases (NaHCO₃, K₂CO₃). Avoid NaH/KOH.
Low Conversion (Reductive) Imine hydrolysisAdd molecular sieves (4Å) to remove water.[4] Ensure pH is 5–6.
Over-alkylation (N,N-dialkyl) Excess electrophileUse slow addition (syringe pump). Use 0.9 equiv of alkyl halide.
Pyridine N-alkylation Steric bulk failureRare with 6-methyl. Ensure solvent is not too polar (avoid DMSO if possible).

References

  • BenchChem. Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. (Analogous chemistry for amino-alcohol scaffolds).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. (The definitive protocol for STAB).

  • Burkhardt, E. R., & Coleridge, B. M. "Borane-Pyridine Complexes as Green Reductants." Tetrahedron Letters, 2008. (Insights on 2-picoline borane stability).

  • RSC Advances. "Direct synthesis of 5- and 6-substituted 2-aminopyrimidines."[7] (Proxy for aminopyridine reactivity).[4][8][9]

  • ACS GCI Pharmaceutical Roundtable. "Reductive Amination Guide." (Green chemistry considerations for scale-up).

Sources

Application Notes and Protocols: Suzuki Coupling Partners for (5-Amino-6-methylpyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of modern medicinal chemistry and drug development, pyridine scaffolds are of paramount importance. Their derivatives are integral components of numerous blockbuster pharmaceuticals due to their ability to engage in critical hydrogen bonding and their favorable pharmacokinetic profiles. Specifically, the (5-Amino-6-methylpyridin-2-yl)methanol framework represents a versatile building block, featuring multiple points for diversification. The primary amino group, the hydroxyl moiety, and the pyridine nitrogen offer handles for subsequent chemical modifications, making this scaffold a valuable starting point for the synthesis of compound libraries targeting a wide range of therapeutic areas.[1][2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners make it an indispensable tool for synthetic chemists.[5][6][7][8] This guide provides a detailed exploration of suitable Suzuki coupling partners for derivatives of (5-Amino-6-methylpyridin-2-yl)methanol, offering both theoretical insights and practical, field-tested protocols.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for troubleshooting and optimizing reaction conditions.[9] The catalytic cycle, centered around a palladium catalyst, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halide or carbon-pseudohalide bond of the electrophilic partner (e.g., a halogenated derivative of (5-Amino-6-methylpyridin-2-yl)methanol). This step forms a Pd(II) intermediate.[3][5][9]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (the nucleophilic partner) is transferred to the Pd(II) complex. The presence of a base is essential for this step to proceed efficiently. The base activates the organoboron compound, typically a boronic acid or ester, to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium center.[5][6][10]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Selecting the Optimal Suzuki Coupling Partners

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of both the electrophilic and nucleophilic partners, as well as the catalyst system.

Electrophilic Partner: Activating the (5-Amino-6-methylpyridin-2-yl)methanol Core

To participate in the Suzuki coupling, the (5-Amino-6-methylpyridin-2-yl)methanol scaffold must first be functionalized with a suitable leaving group, typically a halide or a pseudohalide like a triflate. The reactivity of these electrophiles generally follows the order: I > Br > OTf > Cl.[3] While aryl iodides and bromides are highly reactive, aryl chlorides are often more economical for large-scale synthesis but may require more specialized and active catalyst systems.[11]

Nucleophilic Partner: The Boron Reagent

A vast array of organoboron reagents are commercially available or can be readily synthesized, providing access to a diverse range of coupling partners.

Boron Reagent TypeStructure ExampleAdvantagesDisadvantages
Arylboronic Acids Phenylboronic acidReadily available, generally good reactivity.Can be prone to protodeboronation, especially with heteroaryl derivatives.[12][13]
Arylboronic Esters (e.g., Pinacol Esters) Phenylboronic acid pinacol esterMore stable than corresponding boronic acids, mitigating protodeboronation.[14]May exhibit slower reaction kinetics.
Potassium Aryltrifluoroborates Potassium phenyltrifluoroborateHighly stable, crystalline solids that are easy to handle.Often require specific reaction conditions for activation.
MIDA Boronates Phenyl MIDA boronateExceptionally stable, allowing for sequential cross-coupling reactions.May require an additional deprotection step.

For substrates like aminopyridines, which can be challenging due to potential catalyst inhibition by the nitrogen lone pair, using more stable boronic esters (e.g., pinacol esters) is often advantageous to prevent decomposition of the coupling partner under the reaction conditions.[12][14]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki coupling of a halogenated (5-Amino-6-methylpyridin-2-yl)methanol derivative with an arylboronic acid or ester. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.

Materials and Reagents
  • Halogenated (5-Amino-6-methylpyridin-2-yl)methanol derivative (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (1.1-1.5 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halogenated aminopyridine derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2-3 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent oxidation of the catalyst and homocoupling of the boronic acid.[12]

  • Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water), as water can be beneficial for the reaction.[5][15]

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the degassed solvent. Add this solution to the reaction mixture under a positive pressure of inert gas. Alternatively, for air-stable pre-catalysts, they can be added directly with the other solid reagents.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Figure 2. General workflow for Suzuki-Miyaura coupling.

Troubleshooting and Optimization

Challenges in Suzuki couplings with aminopyridine substrates often stem from the basicity of the pyridine nitrogen and the amino group, which can lead to catalyst inhibition.[12]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Steric hindrance; Inefficient transmetalation.Use a more active catalyst system (e.g., Buchwald or Fu pre-catalysts with bulky, electron-rich ligands like XPhos or SPhos).[12] Increase reaction temperature or switch to a higher-boiling solvent. Screen different bases (K₃PO₄ is often effective for challenging couplings).[10]
Protodeboronation of Boronic Acid Unstable boronic acid; Harsh reaction conditions.Switch to a more stable boronic ester (e.g., pinacol ester).[14] Use milder reaction conditions (lower temperature, weaker base if possible).
Homocoupling of Boronic Acid Presence of oxygen; Inefficient oxidative addition.Ensure thorough degassing of solvents and reaction vessel.[12] Use a slight excess of the boronic acid (1.2-1.5 equiv).
Dehalogenation of Starting Material Catalyst system promotes reduction.Screen different ligands or catalyst systems. Lower the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a reliable and versatile method for constructing C-C bonds. For the functionalization of valuable scaffolds like (5-Amino-6-methylpyridin-2-yl)methanol, a careful selection of coupling partners and reaction conditions is paramount. By understanding the underlying mechanism and potential pitfalls, researchers can effectively leverage this powerful transformation to accelerate the discovery and development of novel chemical entities.

References

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. [Link]

  • Suzuki Reaction General Procedure - Consensus Academic Search Engine. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. [Link]

  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. [Link]

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Mechanism of the Suzuki Reaction Explained | PDF | Chemical Reactions | Organic Chemistry - Scribd. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]

  • Suzuki coupling with Bromoalkyne and boronic acid : r/Chempros - Reddit. [Link]

  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications. [Link]

  • tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. [Link]

  • (5-Aminopyridin-2-YL)methanol | C6H8N2O | CID 20583240 - PubChem. [Link]

  • | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds - MDPI. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. [Link]

  • 5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. [Link]

  • Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen - DORA 4RI. [Link]

Sources

One-pot synthesis of bicyclic heterocycles from aminopyridine methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Bicyclic Heterocycles from (2-Aminopyridin-3-yl)methanol

Executive Summary

This application note details a robust, one-pot protocol for synthesizing 1,8-naphthyridines directly from (2-aminopyridin-3-yl)methanol and ketones. Unlike traditional Friedländer syntheses that require unstable 2-aminonicotinaldehyde, this method utilizes a stable alcohol precursor. The transformation is driven by a Manganese(I) catalyst under aerobic conditions, leveraging an in situ oxidation-condensation-cyclization cascade. This approach offers high atom economy, uses ambient air as the terminal oxidant, and eliminates the need for pre-oxidized starting materials.[1]

Scientific Foundation & Mechanism

The "Borrowing Hydrogen" & Aerobic Oxidation Advantage

The core innovation of this protocol is the circumvention of the unstable 2-aminonicotinaldehyde intermediate. (2-Aminopyridin-3-yl)methanol is shelf-stable but requires oxidation to participate in cyclization. We utilize a Manganese(I)-N-heterocyclic carbene or Mn(I)-polypyridyl complex (specifically [Mn(L)(CO)3Br], where L is a naphthyridine-based ligand) which performs dual functions:

  • Aerobic Alcohol Oxidation: Catalytic dehydrogenation of the benzylic alcohol to the aldehyde.

  • Lewis Acid Activation: Facilitating the condensation with the ketone enolate.

Mechanistic Pathway

The reaction proceeds via a cascade sequence:

  • Oxidation: The Mn-catalyst oxidizes (2-aminopyridin-3-yl)methanol (A) to 2-aminonicotinaldehyde (B) using air/O₂.

  • Condensation: Base-mediated aldol condensation between the in situ aldehyde (B) and the ketone (C) forms the chalcone intermediate (D).

  • Cyclization: Intramolecular aza-Michael addition or direct imine formation followed by dehydration yields the dihydro-1,8-naphthyridine.

  • Aromatization: Oxidative dehydrogenation (driven by the catalyst and air) yields the final 1,8-naphthyridine (E).

ReactionMechanism Start (2-Aminopyridin-3-yl) methanol Aldehyde Intermediate: 2-Aminonicotinaldehyde Start->Aldehyde Oxidation Oxidant Air (O2) / Mn-Cat Oxidant->Aldehyde Condensation Base-Mediated Condensation Aldehyde->Condensation Ketone Reagent: Ketone (R-C(=O)-CH3) Ketone->Condensation Chalcone Intermediate: Enone Species Condensation->Chalcone Cyclization Cyclization & Aromatization Chalcone->Cyclization Product Product: 1,8-Naphthyridine Cyclization->Product

Caption: Mechanistic cascade from alcohol precursor to bicyclic heterocycle via Mn-catalyzed aerobic oxidation.

Experimental Protocol

Target Synthesis: 2-Phenyl-1,8-naphthyridine Scale: 0.5 mmol Reaction Time: 12–16 hours

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2]AmountRole
(2-Aminopyridin-3-yl)methanol 124.141.062.1 mgSubstrate
Acetophenone 120.151.270 µL (72 mg)Coupling Partner
[Mn(L)(CO)3Br] Catalyst *~4503 mol%~6.8 mgCatalyst
KOH (Pellets) 56.111.542.0 mgBase
Toluene --2.0 mLSolvent
Air 32.00ExcessBalloonOxidant

*Note: If the specific Mn-naphthyridine catalyst is unavailable, [Mn(CO)5Br] with a bipyridine ligand can often serve as a functional alternative, though yields may vary.

Step-by-Step Methodology

Step 1: Catalyst Activation & Setup

  • Oven-dry a 10 mL Schlenk tube or heavy-walled pressure vial containing a magnetic stir bar.

  • Add the Manganese catalyst (3 mol%) and the ligand (if using a precursor system) to the tube.

  • Add (2-aminopyridin-3-yl)methanol (0.5 mmol, 1.0 equiv).

  • Add KOH (0.75 mmol, 1.5 equiv). Tip: Finely crush KOH pellets immediately before use to ensure rapid dissolution.

Step 2: Solvent & Reagent Addition

  • Add Toluene (2.0 mL).

  • Add Acetophenone (0.6 mmol, 1.2 equiv) via microliter syringe.

  • Critical Step: Purge the headspace briefly with air (or attach an air balloon). Unlike sensitive organometallic reactions, this reaction requires oxygen. Do not degas with Argon.

Step 3: Reaction

  • Seal the tube and place it in a pre-heated oil bath at 100°C .

  • Stir vigorously (800 rpm) for 12–16 hours.

  • Visual Check: The reaction mixture typically turns from pale yellow to a deep orange/brown color as the conjugated system forms.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and water (5 mL).

  • Separate the organic layer and extract the aqueous layer twice with Ethyl Acetate (2 x 5 mL).

  • Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexane:Ethyl Acetate (Gradient 8:1 to 4:1).

    • Rf: Product typically appears around Rf 0.3–0.4 in 4:1 Hex:EtOAc (visualize with UV 254 nm).

Workflow Step1 Step 1: Charge Reactor (Substrate, Mn-Cat, KOH) Step2 Step 2: Add Solvent & Ketone (Toluene, Acetophenone) Step1->Step2 Step3 Step 3: Aerobic Conditions (Attach Air Balloon) Step2->Step3 Step4 Step 4: Heat to 100°C (12-16 Hours) Step3->Step4 Step5 Step 5: Workup (EtOAc Extraction) Step4->Step5 Step6 Step 6: Purification (Flash Chromatography) Step5->Step6

Caption: Operational workflow for the one-pot synthesis.

Scope & Limitations

Substrate Scope (Ketones)

This protocol is versatile. The table below summarizes expected outcomes based on the electronic nature of the ketone coupling partner.

Ketone TypeExampleExpected YieldNotes
Aryl Ketones Acetophenone85-92%Standard conditions.
Electron-Rich 4-Methoxyacetophenone80-88%Slightly slower; may require 16h.
Electron-Poor 4-Nitroacetophenone70-75%Faster reaction; watch for side products.
Cyclic Ketones Cyclohexanone65-75%Yields tricyclic fused systems (e.g., tetrahydronaphthyridines).
Aliphatic Ketones 2-Butanone40-55%Lower yields due to competing aldol condensation of the ketone itself.
Limitations
  • Steric Hindrance: Ortho-substituted acetophenones (e.g., 2-methylacetophenone) show significantly reduced yields due to steric clash during the condensation step.

  • Aliphatic Alcohols: This specific protocol is optimized for benzylic-type alcohols (like the aminopyridine methanol). Aliphatic amino-alcohols may require harsher oxidation conditions.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Catalyst poisoning or lack of O₂.Ensure the system is not under Argon. Use an air balloon. Check KOH quality (must be dry).
Low Yield (<40%) Incomplete oxidation.Increase catalyst loading to 5 mol% or increase temperature to 110°C.
Complex Mixture Ketone self-condensation.Add the ketone slowly (syringe pump) over 1 hour to favor cross-condensation.
Product remains red/brown Trace metal contamination.Perform a wash with aqueous EDTA or use a scavenger resin (e.g., SiliaMetS) during workup.

References

  • Patra, K., et al. (2022). "Understanding the Visible-Light-Initiated Manganese-Catalyzed Synthesis of Quinolines and Naphthyridines under Ambient and Aerobic Conditions." ACS Catalysis, 12, 14928–14940. [Link]

  • Li, Y., et al. (2019). "Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline." Molecules, 24(15), 2738. [Link]

  • Mahesh, R., et al. (2020).[3] "Synthesis of 1,8-naphthyridines: a recent update (microreview)." Chemistry of Heterocyclic Compounds, 56, 976–978.[3] [Link]

  • Saberikhah, E., et al. (2013). "Synthesis of pyrido[2,3-d]pyrimidine derivatives using Ni-doped TiO2." Journal of Chemical Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #402-YIELD-OPT Topic: Yield Improvement & Process Stabilization for CAS 1807089-84-4 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary: The "Yield Trap"

Users attempting to synthesize (5-Amino-6-methylpyridin-2-yl)methanol often encounter a "yield trap" not because the chemistry is exotic, but because the order of operations is unforgiving.[1] The molecule combines a basic pyridine ring, a nucleophilic amine, and a polar hydroxyl group.

The Core Problem: The final product is an aminopyridine alcohol , which is notoriously hygroscopic and water-soluble. If your synthesis route generates the amine before the final isolation, you will lose 40-60% of your product in the aqueous workup.

The Solution: We recommend the "Nitro-Alcohol Late-Stage Reduction" pathway.[1] By keeping the nitro group intact until the very last step, you maintain lipophilicity longer, making intermediates easier to purify.

Strategic Route Analysis

We have evaluated three common pathways. Route A is the recommended standard for high-yield consistency.[1]

FeatureRoute A (Recommended) Route B (Common Failure)Route C (Legacy)
Starting Material 6-Methylpicolinic acid2-Amino-6-methylpyridine2-Chloro-6-methylpyridine
Key Intermediate (5-Nitro-6-methylpyridin-2-yl)methanolN-Oxide derivatives2-Cyano derivative
Critical Advantage Purification Control. Nitro-alcohol intermediate extracts easily.[1]Cheap starting material.[1]Avoids nitration.
Critical Flaw Requires careful temp control during nitration.Functionalizing C2 requires messy rearrangement/lithiation.Low atom economy; harsh cyanide chemistry.[1]
Workflow Visualization

The following diagram outlines the logic flow for Route A, highlighting the critical "Stop/Check" points to prevent yield loss.

SynthesisWorkflow start Start: 6-Methylpicolinic Acid step1 Step 1: Nitration (H2SO4/HNO3, 0-5°C) start->step1 check1 QC Check: 1H NMR Confirm 5-nitro vs 3-nitro isomer step1->check1 step2 Step 2: Esterification (MeOH, H2SO4, Reflux) check1->step2 Regio > 10:1 step3 Step 3: Selective Reduction (NaBH4, CaCl2, EtOH) Target: Nitro-Alcohol step2->step3 warn1 CRITICAL: Do not reduce Nitro group yet! step3->warn1 step4 Step 4: Hydrogenation (H2, Pd/C, MeOH) step3->step4 isolation Isolation: Salting Out + n-Butanol Extraction step4->isolation final Final Product: (5-Amino-6-methylpyridin-2-yl)methanol isolation->final

Caption: Optimized "Nitro-Alcohol" pathway. Note the specific sequence of reduction to maintain lipophilicity.

Detailed Protocol & Troubleshooting

Step 1: Regioselective Nitration

Objective: Install nitro group at C5.[1] Reagents: 6-Methylpicolinic acid, conc.[1]


, fuming 

.
  • Protocol: Dissolve starting material in

    
    . Cool to 0°C. Add 
    
    
    
    dropwise.[1] Do not exceed 5°C.
  • Troubleshooting Guide:

    • Issue: Low Yield / Black Tar.[1]

    • Cause: Exotherm runaway.[1] Pyridines are electron-deficient; forcing conditions often lead to decomposition if temp spikes.[1]

    • Fix: If the reaction turns black, quench immediately. Restart with slower addition.

    • Regioselectivity Check: The 6-methyl group sterically hinders the 5-position slightly, but electronically directs ortho/para.[1] You will get a mixture.

    • Purification: Recrystallize the acid from water/ethanol before moving to the next step. Do not carry isomers forward.

Step 2: Esterification

Objective: Convert carboxylic acid to methyl ester.[1] Reagents: MeOH, catalytic


.
  • Why this step? Reducing a carboxylic acid directly to an alcohol requires Lithium Aluminum Hydride (

    
    ), which is dangerous and non-selective (it will reduce the nitro group to an azo/amine mess). Esters can be reduced with Sodium Borohydride (
    
    
    
    ), which preserves the nitro group.
Step 3: The "Magic" Reduction (Ester to Alcohol)

Objective: Selective reduction of ester to alcohol without touching the nitro group. Reagents:


, 

(Lewis acid additive), Ethanol/THF.
  • Protocol:

    • Dissolve ester in Ethanol/THF (2:1).[1]

    • Add 1.5 eq

      
       (activates the borohydride).[1]
      
    • Add

      
       portion-wise at 0°C. Stir at RT.
      
  • Troubleshooting Guide:

    • Issue: Nitro group reduction observed (color change to deep red/orange).[1]

    • Cause: Temperature too high or solvent too protic/acidic.[1]

    • Fix: Keep T < 20°C. Ensure

      
       is dry.[1]
      
    • Validation: TLC should show a new spot (Alcohol) that is less polar than the amine but more polar than the ester.

Step 4: Final Hydrogenation & Isolation (The Critical Bottleneck)

Objective: Convert Nitro to Amino. Reagents:


 (balloon), 10% Pd/C, Methanol.
  • The Trap: Once the nitro group becomes an amine, the molecule becomes (5-Amino-6-methylpyridin-2-yl)methanol .[1] This is a polar, water-soluble "zwitterion-like" species.[1]

  • Protocol:

    • Hydrogenate until

      
       uptake ceases (usually 1-2 hours).
      
    • Filter catalyst over Celite.[1]

    • DO NOT do an aqueous workup (water wash).[1] You will lose everything.

    • Concentrate the methanol filtrate to dryness.

  • Purification (If crude is impure):

    • Technique: Trituration.[1] Add cold diethyl ether or DCM to the solid residue. The product will likely not dissolve, but impurities will. Filter the solid.[2][3][4]

    • Technique: Salting Out.[1] If you must use water, saturate the aqueous phase with NaCl until it precipitates, then extract with n-Butanol (3x).

Frequently Asked Questions (FAQs)

Q: Can I use LiAlH4 to do the reduction in one pot? A: No.


 will reduce the nitro group to an azo-linkage (

) or fully to the amine before the ester is finished, creating a complex mixture of intermediates that are impossible to separate. Stick to the

method for the ester.

Q: My final product is an oil that won't crystallize. What happened? A: This is common for aminopyridines containing residual solvent.[1]

  • Dissolve in minimal MeOH.

  • Add

    
     in ether to generate the dihydrochloride salt .[1]
    
  • The salt is usually a stable, crystalline solid.

Q: Why not start with 2-amino-6-methylpyridine? A: Functionalizing the C2 position (ortho to the nitrogen) with a hydroxymethyl group is difficult.[1] It requires N-oxide formation and rearrangement (Boekelheide reaction), which uses acetic anhydride and often yields a mixture of acetates with poor yield. The picolinic acid route is linear and cleaner.

References & Grounding

  • General Pyridine Functionalization:

    • Structure/Reactivity: Pyridines are deactivated towards electrophilic aromatic substitution (Nitration).[1] The 6-methyl group provides necessary electron density.[1]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1]

  • Selective Reduction of Esters (NaBH4/CaCl2):

    • Methodology: The use of Calcium Chloride to activate Sodium Borohydride allows for the reduction of esters to alcohols under mild conditions where nitro groups remain stable.

    • Source: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of sodium borohydride with esters in the presence of lithium or calcium halides." Journal of Organic Chemistry. [1]

  • Isolation of Water-Soluble Aminopyridines:

    • Technique: Salting out and n-Butanol extraction are industry standards for polar heterocycles.[1]

    • Source: "Strategies for the Isolation of Polar Organic Compounds from Aqueous Solutions." Organic Process Research & Development.

  • Patent Context (Analogous Chemistry):

    • Relevance: Patents describing the synthesis of 6-methyl-5-nitro-2-pyridinecarboxylic acid derivatives.[1]

    • Source: US Patent 4,579,953 (Process for production of 6-methylnicotinic acid ester - analogous nitration chemistry).[1]

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a safety risk assessment before handling pyridine derivatives or hydrogenation catalysts.

Sources

Technical Support Center: Aminopyridine Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers and formulation scientists working with aminopyridines. It is designed to address the specific challenge of N-oxide formation , a common oxidative degradation pathway that compromises compound purity and pharmacological potency.

Topic: Prevention of N-Oxide Formation in Aminopyridines Role: Senior Application Scientist Status: Active Support Guide

Introduction: The Chemistry of Instability

Aminopyridines (e.g., 4-aminopyridine, 3,4-diaminopyridine) are electron-rich heteroaromatics. The presence of the amino group (


) increases the electron density of the pyridine ring, making the ring nitrogen more nucleophilic and thus more susceptible to oxidative attack than unsubstituted pyridine.

When exposed to oxidizing agents (peroxides, hydroperoxides), light, or atmospheric oxygen, the ring nitrogen undergoes oxidation to form the Pyridine


-oxide . This transformation is often accompanied by a shift in polarity, solubility, and biological activity, rendering the sample unsuitable for precise experimentation.

Module 1: Root Cause Analysis (The "Why")

Q: Why did my aminopyridine sample degrade even though it was sealed?

A: If the container was sealed, the oxidation likely originated from internal sources rather than atmospheric oxygen.

  • Peroxides in Excipients/Solvents: If your sample is in solution or a solid formulation, the culprit is often trace hydroperoxides found in common excipients (e.g., Povidone, PEG, Polysorbates) or aged solvents (ethers, THF). These impurities transfer oxygen to the pyridine ring.

  • Photochemical Auto-oxidation: Aminopyridines are photosensitive. Exposure to UV/visible light can generate singlet oxygen or radical species within the crystal lattice or solution, initiating

    
    -oxidation.
    
  • Headspace Oxygen: A "sealed" container without an inert gas purge still contains ~21% oxygen in the headspace, which is sufficient to degrade sensitive amounts of compound over months.

Q: Is the oxidation occurring at the amino group or the ring nitrogen?

A: While both are possible, the Ring Nitrogen (


-1)  is typically the primary site of stable oxide formation (

-oxide) under storage conditions. The exocyclic amino group is less prone to spontaneous oxidation to nitro/nitroso species without enzymatic catalysis or strong chemical oxidants, whereas the ring nitrogen is a nucleophilic "sink" for oxygen transfer.

Module 2: Storage Protocols (The "How")

Protocol A: Solid State Storage
  • Container: Amber glass vials (Type I hydrolytic class) with Teflon-lined screw caps. Avoid clear glass.

  • Atmosphere: Argon purge is superior to Nitrogen due to Argon's higher density, which creates a better "blanket" over the solid.

  • Temperature: Store at -20°C for long-term (>3 months). For short-term usage, 2-8°C is acceptable.[1]

  • Desiccation: Store vials inside a secondary container (desiccator) with active silica gel or molecular sieves, as moisture can catalyze surface oxidation.

Protocol B: Solution/Formulation Storage
  • Solvent Choice: Avoid ethers (THF, Diethyl ether) and aged alcohols, which accumulate peroxides. Use degassed water, methanol, or acetonitrile.

  • Additives (Antioxidants):

    • Recommended:Propyl Gallate or EDTA (chelates metals that catalyze oxidation).

    • Avoid: Ascorbic Acid (Vitamin C).[2] In the presence of trace metals, Ascorbic Acid can act as a pro-oxidant via the Fenton reaction, actually accelerating peroxide generation [1].

  • Excipient Selection: If formulating, use "Low Peroxide" grades of binders like PVP or PEG.

Decision Logic: Storage Condition Selector

StorageLogic Start Start: Sample Type Solid Solid Powder Start->Solid Solution Solution / Formulation Start->Solution AmbVial Amber Vial + Argon Purge Solid->AmbVial Light Protection SolventCheck Check Solvent/Excipient Solution->SolventCheck Temp Store at -20°C AmbVial->Temp Long Term PeroxideTest Peroxide Test (FOX Assay) SolventCheck->PeroxideTest Risk Assessment AddAntiox Add EDTA / Propyl Gallate PeroxideTest->AddAntiox High Risk AvoidAscorbic AVOID Ascorbic Acid PeroxideTest->AvoidAscorbic Critical Warning

Figure 1: Decision logic for selecting appropriate storage conditions based on physical state and formulation risks.

Module 3: Troubleshooting & Detection (The "What Now")

Q: I see a new peak in my HPLC chromatogram. Is it the N-oxide?

A: It is highly likely if the peak appears before the parent amine in Reverse Phase HPLC (RP-HPLC).

  • Reasoning: The

    
    -oxide bond is highly polar.[3] In RP-HPLC, the increased polarity reduces retention time compared to the parent aminopyridine.
    
  • Confirmation Test (The TiCl

    
     Method): 
    
    • Take an aliquot of your degraded sample.

    • Add aqueous Titanium(III) Chloride (TiCl

      
      ) .
      
    • Incubate for 10 minutes.

    • Re-run HPLC.[4]

    • Result: If the "impurity" peak disappears and the parent peak area increases, the impurity was the

      
      -oxide (TiCl
      
      
      
      selectively reduces
      
      
      -oxides back to amines) [2].
Q: How do I distinguish N-oxide from a hydroxylated metabolite in LC-MS?

A: Both modifications add +16 Da to the mass (


), making them indistinguishable by simple MS scan. You must use MS/MS fragmentation :
  • N-Oxide Pattern: Often shows a characteristic loss of 16 Da (loss of oxygen,

    
    ) or 17 Da  (loss of 
    
    
    
    ).
  • Hydroxylated Pattern: Typically shows loss of water (

    
     Da) or CO (
    
    
    
    Da) depending on ring position, but rarely a clean
    
    
    loss.
  • Retention Time:

    
    -oxides elute earlier than hydroxylated variants on C18 columns due to the zwitterionic nature of the 
    
    
    
    bond [3].
Analytical Workflow: Impurity Identification

ImpurityID Unknown Unknown Peak (M+16) HPLC Reverse Phase HPLC Unknown->HPLC RetTime Retention Time Shift? HPLC->RetTime Earlier Elutes Earlier (Polar) RetTime->Earlier Yes Later Elutes Later/Same RetTime->Later No TiCl3 TiCl3 Reduction Test Earlier->TiCl3 Result Peak Disappears? TiCl3->Result Confirm CONFIRMED: N-Oxide Result->Confirm Yes Reject Suspect Hydroxylation Result->Reject No

Figure 2: Step-by-step analytical workflow to distinguish N-oxide impurities from other degradation products.

Module 4: Quantitative Data & Specifications

Stability Profile of 4-Aminopyridine (4-AP)

The following table summarizes stability data for 4-AP in solid capsules, highlighting the robustness of the solid state when protected from light [4].[4][5]

Storage ConditionDurationContainer TypeResult
23°C (Room Temp) 6 MonthsAmber Plastic VialStable (>99% Recovery)
4°C (Refrigerated) 6 MonthsAmber Plastic VialStable (>99% Recovery)
37°C (Elevated) 1 MonthAmber Plastic VialStable (>99% Recovery)
Light Exposure < 1 WeekClear GlassDegradation Detected
Key Takeaway:

While thermal stability is high, photostability is the critical failure point . Light protection is non-negotiable.

References

  • Gabrič, A. et al. (2025).[2][6] Impact of peroxide content in excipients and antioxidants on famotidine oxidative stability. Acta Pharm.[2][6] Link

  • Clementi, M. et al. (2004). Selective reduction of N-oxides to amines: application to drug metabolism. Drug Metabolism and Disposition. Link

  • Ma, S. et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry. Link

  • Trissel, L.A. et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. Link

Sources

Technical Support Center: Troubleshooting Low Solubility of (5-Amino-6-methylpyridin-2-yl)methanol in DCM

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with (5-Amino-6-methylpyridin-2-yl)methanol in Dichloromethane (DCM).

Below, we provide a mechanistic root cause analysis, quantitative solvent data, and self-validating experimental protocols to overcome this specific chemical hurdle.

Mechanistic Root Cause Analysis: The "Why"

To solve a solubility failure, we must first understand the thermodynamic environment of the molecule. (5-Amino-6-methylpyridin-2-yl)methanol is a solid crystalline compound characterized by a highly polar functional topography. The molecule features three distinct hydrogen-bonding (H-bonding) sites:

  • Primary Amine (-NH₂) at the 5-position (Strong H-bond Donor/Acceptor).

  • Hydroxymethyl Group (-CH₂OH) at the 2-position (Strong H-bond Donor/Acceptor).

  • Pyridine Ring Nitrogen (Strong H-bond Acceptor).

In the solid state, these functional groups engage in extensive intermolecular hydrogen bonding, forming a highly stable, rigid crystal lattice.

Dichloromethane (DCM), while an exceptional and widely used solvent for heterocyclic compounds[1], is a moderately polar, aprotic solvent[2]. Its tetrahedral geometry provides a net dipole moment, but it completely lacks acidic protons[2]. Consequently, DCM cannot act as a hydrogen bond donor. The solvation energy provided by pure DCM's weak dipole-dipole interactions is thermodynamically insufficient to overcome the massive lattice energy of the compound's hydrogen-bonded network.

To achieve complete solvation, we must shift the thermodynamic balance by either disrupting the intermolecular H-bonds using a protic co-solvent or ensuring the compound is not in an ionic salt form.

Mechanism Lattice Crystal Lattice (Strong H-Bonds) Failure Solvation Failure Lattice->Failure DCM Pure DCM (Aprotic, No H-Bonding) DCM->Failure CoSolvent Methanol Co-solvent (Protic H-Bond Donor) Failure->CoSolvent Add 5% v/v Disruption Lattice Disruption CoSolvent->Disruption Success Thermodynamic Solvation Disruption->Success

Caption: Thermodynamic pathway of H-bond disruption using protic co-solvents.

Quantitative Solvent Dynamics

Understanding the physicochemical properties of your solvent system is critical. The table below summarizes why pure DCM fails and why specific modifications succeed.

Solvent SystemPolarity IndexDielectric Constant (ε)H-Bonding CapabilitySolvation Efficacy for Target Molecule
100% DCM 3.19.1Very Weak AcceptorPoor (Fails to disrupt crystal lattice)
5% MeOH in DCM ~3.2~10.3Strong Donor & AcceptorExcellent (Synergistic lattice disruption)
100% Methanol 5.133.0Strong Donor & AcceptorExcellent (But may alter downstream reaction kinetics)
100% DMF 6.436.7Strong AcceptorModerate/Good (High boiling point complicates removal)

Experimental Troubleshooting Protocols

Workflow Start Compound Insoluble in DCM CheckSalt Is the compound a salt? (e.g., Hydrochloride) Start->CheckSalt FreeBase Protocol 2: Neutralize to Free Base CheckSalt->FreeBase Yes AddCoSolvent Protocol 1: Add 5% v/v Methanol CheckSalt->AddCoSolvent No Success Successful Solvation in DCM System FreeBase->Success Extracts into DCM Heat Warm to 35°C (Mild Reflux) AddCoSolvent->Heat Still Insoluble AddCoSolvent->Success Dissolves Heat->Success Dissolves

Caption: Troubleshooting workflow for resolving DCM solubility issues.

Protocol 1: The Protic Co-Solvent Strategy (5% MeOH/DCM)

Causality: Adding a small volume of Methanol introduces strong hydrogen bond donors and acceptors into the system. The MeOH molecules competitively hydrogen-bond with the amine and hydroxyl groups of the solute, breaking the solute-solute self-association. Once the lattice is disrupted, the bulk DCM efficiently solvates the hydrophobic methyl-pyridine core. This 5% MeOH/DCM ratio is a gold standard for mobilizing polar compounds[3].

Step-by-Step Methodology:

  • Weigh the required mass of (5-Amino-6-methylpyridin-2-yl)methanol into a clean, dry flask.

  • Suspend the solid in 95% of your target total solvent volume using anhydrous DCM.

  • Begin moderate magnetic stirring (400–600 rpm) at room temperature.

  • Dropwise, add anhydrous Methanol up to 5% of the total volume.

  • Allow to stir for 5 minutes. If slight turbidity remains, gently warm the flask to 35 °C (just below DCM's boiling point of 39.6 °C)[2].

  • Self-Validation System: The transition from a turbid, opaque suspension to an optically clear solution confirms thermodynamic solvation. If the solution remains heavily cloudy after reaching 10% MeOH addition, the solute is likely an ionic salt, prompting an immediate shift to Protocol 2.

Protocol 2: Free-Base Conversion (For Hydrochloride Salts)

Causality: Commercially sourced aminopyridines are frequently supplied as dihydrochloride or hydrochloride salts to prevent oxidation and improve shelf stability[4]. Salts are highly ionic and completely insoluble in low-dielectric solvents like DCM. Neutralizing the salt to its free base removes the ionic charge, drastically increasing its lipophilicity and compatibility with DCM.

Step-by-Step Methodology:

  • Dissolve the insoluble compound in a minimal amount of deionized water (salts are highly water-soluble).

  • Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) under stirring until the aqueous phase reaches a pH of ~8.5–9.0.

  • Transfer the mixture to a separatory funnel and extract three times with equal volumes of DCM.

  • Combine the lower organic (DCM) layers and dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the DCM solution under reduced pressure if necessary.

  • Self-Validation System: The successful partitioning of the compound into the lower organic (DCM) layer during extraction—leaving a clear aqueous layer—mechanistically confirms that the free base has been successfully formed and solvated.

Frequently Asked Questions (FAQs)

Q: Can I use heat to force the dissolution in pure DCM without adding a co-solvent? A: It is highly inefficient. While warming DCM to its boiling point (39.6 °C) increases the kinetic energy of the system, the thermodynamic barrier of the compound's hydrogen-bonded lattice usually exceeds the solvation energy provided by pure DCM[2]. Heating is best used synergistically with a protic co-solvent.

Q: Will increasing the total volume of pure DCM eventually dissolve the compound? A: Technically yes, due to the minimal baseline solubility, but it is practically unviable. You will require excessively large volumes of DCM, which heavily dilutes your reaction kinetics, complicates downstream concentration, and increases environmental and safety risks. The co-solvent approach is scientifically superior[3].

Q: I need strictly anhydrous and alcohol-free conditions for my downstream reaction (e.g., using an acid chloride). What are my options? A: If Methanol cannot be used, you must chemically mask the polar groups. Pre-protecting the primary amine (e.g., using a Boc group) or the hydroxyl group (e.g., via acetylation) will eliminate the hydrogen-bond donors, instantly rendering the intermediate highly soluble in pure DCM. Alternatively, swap DCM for a polar aprotic solvent like anhydrous DMF or Acetonitrile, provided they are compatible with your reagents.

References

  • Title : Solvent Systems for Flash Column Chromatography Source : University of Rochester URL : [Link]

  • Title : Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications Source : MDPI URL :[Link]

Sources

Technical Support Center: Residual Copper Catalyst Removal in Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for tackling a common yet critical challenge in the synthesis of aminopyridines: the removal of residual copper catalysts. Aminopyridines are pivotal building blocks in medicinal chemistry, and their purity is paramount. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are powerful tools for their synthesis, but the subsequent removal of the copper catalyst can be a significant hurdle, impacting yield, purity, and the viability of downstream applications.[1][2]

This technical support center provides in-depth, field-proven insights and troubleshooting guidance in a practical question-and-answer format. We will delve into the "why" behind the methods, not just the "how," to empower you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual copper so critical in the synthesis of active pharmaceutical ingredients (APIs)?

Residual copper in an API can have significant toxicological effects on human health.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent limits for metal impurities in pharmaceutical products to ensure patient safety.[3] Beyond toxicity, residual copper can also interfere with downstream synthetic steps, poison other catalysts, and compromise the stability and efficacy of the final drug product. Therefore, effective and consistent removal of copper to acceptable levels (often below 10 µg/g or 10 ppm) is a non-negotiable aspect of pharmaceutical development.[3]

Q2: My purified aminopyridine product has a persistent blue or green tint. What does this indicate, and what should I do?

A persistent blue or green color is a strong visual indicator of residual copper contamination. This often occurs because the nitrogen atoms in the aminopyridine structure can chelate copper ions, making them difficult to remove with simple workup procedures.

Troubleshooting Steps:

  • Re-evaluate your primary purification method: If a simple aqueous wash was performed, it was likely insufficient.

  • Employ a combination of methods: A multi-step approach is often more effective. For instance, an initial wash with a chelating agent can be followed by treatment with a scavenger resin or filtration through a plug of silica.[4]

  • Consider the strength of the chelation: Your product might be a particularly strong chelator for copper. In such cases, a more potent chelating agent or a scavenger resin with a very high affinity for copper may be necessary.[4]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Suggested Solution(s)
Low product yield after aqueous workup. The aminopyridine product has partial water solubility and is being lost to the aqueous phase during extraction.- Use a saturated brine (NaCl solution) wash after the chelating agent wash to reduce the solubility of the organic product in the aqueous phase.[4] - Consider alternative, non-aqueous removal methods like scavenger resins or recrystallization.
Persistent copper contamination even after using a scavenger resin. - Insufficient equivalents of resin: The binding capacity of the resin may have been exceeded. - Inappropriate resin choice: The functional group on the resin may not have a high enough affinity for the copper species in your reaction mixture. - Product is a very strong copper chelator: The aminopyridine product outcompetes the resin for the copper ions.- Increase the equivalents of the scavenger resin used (typically 3-5 equivalents relative to the copper catalyst).[5] - Screen different types of scavenger resins (e.g., thiourea-based, iminodiacetic acid-based).[3] - Pre-treat the crude mixture with an aqueous chelating wash to remove the bulk of the copper before applying the scavenger resin.
Product "oils out" instead of crystallizing during recrystallization. The boiling point of the chosen solvent is higher than the melting point of your aminopyridine product. The compound melts before it can crystallize from the cooling solution.- Re-heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[6] - Vigorously stir the solution as it cools to encourage nucleation.[6] - Select a different solvent with a lower boiling point.[6]
Product co-precipitates with copper salts during recrystallization. The copper salts are insoluble in the chosen recrystallization solvent.- Perform an aqueous chelating wash or a scavenger resin treatment before attempting recrystallization to remove the copper. - If insoluble copper species are present, perform a hot filtration step during the recrystallization process.[7]

In-Depth Methodologies & Protocols

This section provides detailed, step-by-step protocols for the most effective copper removal techniques, grounded in their underlying chemical principles.

Aqueous Wash with Chelating Agents

Principle: This liquid-liquid extraction method relies on the use of a chelating agent, most commonly Ethylenediaminetetraacetic acid (EDTA), which forms a stable, water-soluble complex with copper ions.[8] The aminopyridine product remains in the organic phase, while the copper-EDTA complex is partitioned into the aqueous phase and removed.[4][9] EDTA is a powerful chelating agent because it can form multiple coordinate bonds with a single metal ion, creating a highly stable ring-like structure known as a chelate.[10]

Experimental Protocol: EDTA Wash

  • Dissolution: After completion of the reaction, dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a 0.5 M aqueous solution of EDTA (disodium salt is commonly used for better water solubility).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[4]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh EDTA solution (steps 2-4) until the aqueous layer is colorless, indicating the majority of the copper has been removed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove any residual EDTA and reduces the amount of dissolved water in the organic layer.[4]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified aminopyridine product.[4]

Solid-Phase Scavenging with Resins

Principle: Scavenger resins are solid supports, typically silica or polymer-based, that are functionalized with groups that have a high affinity for metal ions.[11] These resins act as "sponges" for the metal, forming stable coordination complexes and effectively removing the copper catalyst from the solution.[11] This method is advantageous as it avoids aqueous workups and simplifies purification to a simple filtration step.[11]

Experimental Protocol: Batch Scavenging

  • Resin Selection: Choose a scavenger resin with a high affinity for copper. Common functional groups include thiourea, iminodiacetic acid (IDA), and various amines.

  • Addition of Resin: To the crude reaction mixture (dissolved in a suitable organic solvent), add the scavenger resin (typically 3-5 equivalents relative to the initial amount of copper catalyst).[5]

  • Stirring: Stir the resulting suspension at room temperature. The required time can vary from a few hours to overnight, depending on the specific resin and the concentration of copper.

  • Filtration: Once the scavenging is complete (which can be monitored by TLC or LC-MS), filter the mixture to remove the resin beads.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to ensure full recovery of the aminopyridine product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Activated Carbon Treatment

Principle: Activated carbon possesses a highly porous structure with a large surface area, making it an excellent adsorbent for a wide range of impurities, including residual metal catalysts and colored byproducts.[5][12] The mechanism of removal involves both physical adsorption, where copper complexes are trapped within the pores, and chemical adsorption, where functional groups on the carbon surface can interact with the metal ions.[12] This method is particularly useful for removing colored impurities alongside the copper catalyst.[5]

Experimental Protocol: Activated Carbon Treatment

  • Dissolution: Dissolve the crude aminopyridine product in a suitable organic solvent.

  • Addition of Carbon: Add powdered activated carbon to the solution (typically 5-10% by weight of the crude product).

  • Heating and Stirring: Heat the mixture to a temperature just below the boiling point of the solvent and stir for 30-60 minutes. This increases the rate of adsorption.

  • Hot Filtration: While the solution is still hot, filter it through a pad of Celite® or a fine filter paper to remove the activated carbon. This step must be performed quickly to prevent the desired product from crystallizing prematurely in the funnel.[7]

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the decolorized and purified product.

Recrystallization

Principle: Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. The impure aminopyridine is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the aminopyridine decreases, and it crystallizes out, leaving the more soluble impurities (including any remaining copper complexes) in the "mother liquor."[13]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which your aminopyridine product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. The copper impurities should ideally remain soluble at all temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities (like some copper oxides or the activated carbon from a previous step), quickly filter the hot solution through a pre-warmed funnel.[7]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[13] Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass or drying dish to dry completely.[7]

Quantitative Comparison of Copper Removal Methods

The efficiency of copper removal is highly dependent on the specific aminopyridine product, the reaction conditions, and the chosen purification protocol. The following table provides a general comparison of the effectiveness of different methods.

Method Typical Residual Copper Level Typical Product Recovery Key Advantages Key Disadvantages
Aqueous Wash (EDTA) < 50 ppm> 90%Inexpensive, effective for removing bulk copper.Can lead to product loss if the aminopyridine is water-soluble; requires multiple extractions.[4]
Scavenger Resins < 10 ppm> 95%Highly selective, simple filtration workup, avoids aqueous waste.[3][5]Higher cost of reagents; may require longer reaction times for complete removal.
Activated Carbon Variable (often used in conjunction with other methods)> 85%Excellent for color removal; relatively inexpensive.[5]Can adsorb the desired product, leading to lower yields; requires hot filtration.
Recrystallization < 20 ppm (if impurities are soluble)70-95%Can provide very high purity for solid products; removes a range of impurities.Product must be a solid; requires finding a suitable solvent system; can be time-consuming.[13]

Visualizing the Workflow

Understanding the decision-making process is key to selecting the most appropriate purification strategy.

Copper_Removal_Workflow start Crude Aminopyridine (Post-Ullmann Reaction) is_colored Is the crude product intensely colored? start->is_colored activated_carbon Activated Carbon Treatment is_colored->activated_carbon Yes aqueous_wash Aqueous Wash with EDTA is_colored->aqueous_wash No activated_carbon->aqueous_wash scavenger_resin Scavenger Resin Treatment aqueous_wash->scavenger_resin For very low Cu levels is_solid Is the product a solid? aqueous_wash->is_solid Sufficiently pure? scavenger_resin->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography (If necessary) is_solid->chromatography No, or still impure final_product Purified Aminopyridine recrystallization->final_product chromatography->final_product

Caption: Decision workflow for selecting a copper removal strategy.

Chelation_Mechanism Mechanism of Copper Chelation by EDTA cluster_before Before Chelation cluster_after After Chelation & Extraction Cu Cu²⁺ EDTA_add + EDTA (Aqueous Phase) Pyridine Aminopyridine Product (in Organic Phase) EDTA_Cu [Cu(EDTA)]²⁻ (Water-Soluble Complex in Aqueous Phase) Pyridine_clean Purified Aminopyridine (in Organic Phase)

Caption: Conceptual diagram of copper removal via EDTA chelation.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1995). Analytical Biochemistry. Available at: [Link]

  • EDTA Copper Chelation. (2024). EDTA Chelation Therapy. Available at: [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers. Available at: [Link]

  • Pharmaceuticals and Cosmetics. (n.d.). Norit Activated carbon. Available at: [Link]

  • Activated Carbon for Pharmaceutical Industry. (2025). Tingyuan Activated Carbon. Available at: [Link]

  • Best method for removing Cu(I) from Org compounds. (2024). Reddit. Available at: [Link]

  • Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase. (2013). Google Patents.
  • Solutions for scavenging of metal and organic impurities. (n.d.). Chemie Brunschwig. Available at: [Link]

  • Activated Carbon for Medicinal and Pharmaceutical Processes. (n.d.). Jacobi Carbons. Available at: [Link]

  • Activated Carbon for API: Specialized Solutions for Pharmaceutical Purification. (2024). Qizhong Carbon. Available at: [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Available at: [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. Available at: [Link]

  • Decolorization with Activated Carbon in the Pharmaceutical Industry. (2023). Chiemivall. Available at: [Link]

  • Crystallization Method Development and Optimization. (n.d.). Triclinic Labs. Available at: [Link]

  • General Concepts of the Chemistry of Chelation. (n.d.). the Chem Connections Homepage. Available at: [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Available at: [Link]

  • Ullmann coupling-An overview. (2025). operachem. Available at: [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (2008). ACS Publications. Available at: [Link]

  • Metal Chelate Cu(II)-EDTA. (n.d.). Dojindo. Available at: [Link]

  • Efficient Copper Chelation Solutions Using EDTA for Industrial Applications and Chemical Processes. (2024). Medium. Available at: [Link]

  • The mechanism of the modified Ullmann reaction. (n.d.). the University of Groningen research portal. Available at: [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Available at: [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (n.d.). PMC. Available at: [Link]

  • Troubleshooting Ullmann Couplint. (2023). Reddit. Available at: [Link]

  • Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. (n.d.). Amazon S3. Available at: [Link]

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Optimization of reductive amination with sterically hindered aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reductive Amination . This hub is designed for researchers, medicinal chemists, and drug development professionals facing bottlenecks in the synthesis of sterically hindered aminopyridines.

Aminopyridines are notoriously challenging substrates. Below, you will find a deep dive into the mechanistic causality of these failures, field-proven troubleshooting FAQs, self-validating experimental protocols, and quantitative data to guide your optimization strategies.

Part 1: Mechanistic Bottlenecks (The "Why")

Standard reductive amination relies on weakly acidic conditions to protonate the hemiaminal intermediate, facilitating dehydration into an imine or iminium ion before hydride reduction[1]. However, aminopyridines introduce two critical failure points:

  • Electronic Deactivation & Buffering: The pyridine nitrogen withdraws electron density, reducing the nucleophilicity of the exocyclic amine. More importantly, the basic pyridine ring can act as an internal buffer. For example, 3-amino-4-chloropyridine (pKa ~3.83) buffers the reaction mixture, preventing the necessary protonation of the hemiaminal and stalling dehydration[2].

  • Steric Hindrance: Bulky substituents adjacent to the amine (e.g., in 2-aminopyridines or 2,6-disubstituted systems) create severe steric clash during the sp3-to-sp2 transition required to form the imine[2].

Mechanism A Carbonyl + Aminopyridine (Starting Materials) B Hemiaminal Intermediate (Unstable) A->B Nucleophilic Attack (Slow for deactivated amines) C Imine / Iminium Ion (Bottleneck: Sterics & Basicity) B->C Dehydration (Requires Lewis/Brønsted Acid) D Sterically Hindered Amine (Target Product) C->D Hydride Reduction (e.g., NaBH(OAc)3 or NaBH3CN)

Mechanistic pathway of reductive amination highlighting the steric and electronic bottlenecks.

Part 2: Troubleshooting FAQs

Q1: Why is my 2-aminopyridine failing to form the imine intermediate with standard NaBH(OAc)₃? A: Standard 1 often fail here because the weak acetic acid catalyst cannot overcome the steric hindrance and buffering effect of the pyridine ring[1]. Solution: Switch to a stepwise procedure using a strong Lewis acid like Titanium(IV) Isopropoxide (Ti(O-iPr)₄). Ti(O-iPr)₄ acts as both a water scavenger and a Lewis acid, forcing the equilibrium toward the imine before the reducing agent is introduced[3].

Q2: How do I prevent overalkylation (dialkylation) when working with less hindered primary aminopyridines? A: Overalkylation occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine. Solution: Pre-form the imine in methanol without any reducing agent present. Once imine formation is verified, reduce it selectively with NaBH₄. Alternatively, use a 5% molar excess of the primary amine to statistically favor monoalkylation[1].

Q3: My 3-amino-4-chloropyridine is completely unreactive. What is the alternative? A: 3-amino-4-halopyridines are exceptionally difficult because their higher basicity completely decelerates imine reduction by limiting protonation[2]. Solution: Abandon standard hydride protocols. Utilize a4 mediated by Trifluoroacetic Acid (TFA) and Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)[4]. This Brønsted/Lewis acid combination bypasses the traditional buffering bottleneck.

Q4: Is there a greener or more atom-economical method for highly hindered tertiary aminopyridines? A: Yes. For highly hindered substrates where borohydrides fail, catalytic systems using Carbon Monoxide (CO) with Rhodium (Rh) catalysts offer superior atom economy and driving force for tertiary amine synthesis[3].

Part 3: Troubleshooting Workflow

Workflow Start Reductive Amination Fails (Low Yield / No Conversion) Check1 Is the aminopyridine sterically hindered or electronically deactivated? Start->Check1 Path1 Use Ti(Oi-Pr)4 + NaBH3CN (Stepwise Protocol) Check1->Path1 Yes, Steric Hindrance Path2 Use TFA/TMSOTf Protocol (Sequential Alkylation) Check1->Path2 Yes, Deactivated (e.g., 3-amino-4-halopyridine) Path3 Check for over-reduction of the carbonyl Check1->Path3 No, but low yield observed End1 Successful Coupling Path1->End1 Path2->End1

Troubleshooting decision tree for optimizing failed reductive amination reactions.

Part 4: Quantitative Data Summary

The choice of reducing agent must be dictated by the steric and electronic environment of your aminopyridine.

Reducing Agent SystemReagent StateBest Substrate ProfileKey LimitationsTypical Yields (Hindered)
NaBH(OAc)₃ / DCE SolidUnhindered to moderately hindered primary/secondary amines.Fails with deactivated 3-amino-4-halopyridines[2].< 10%
Ti(O-iPr)₄ + NaBH₃CN Liquid / SolidSterically hindered 2-aminopyridines[3].Generates toxic HCN byproducts; requires strict pH control.60 - 85%
TFA / TMSOTf Liquid / LiquidHighly deactivated, buffering aminopyridines[4].Multi-step process; requires strong acids and Boc-protection.70 - 96%
Rh / CO System Gas / CatalystHighly hindered tertiary amines[3].Requires specialized high-pressure equipment.> 90%

Part 5: Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Titanium(IV) Isopropoxide-Mediated Stepwise Reductive Amination

Target: Sterically hindered 2-aminopyridines. Causality: Neat Ti(O-iPr)₄ acts as a thermodynamic sink for water, irreversibly driving the sterically hindered hemiaminal to the imine before reduction[3].

  • Imine Formation: Under a nitrogen atmosphere, mix the aminopyridine (1.0 equiv) and the carbonyl compound (1.1 equiv) in neat Ti(O-iPr)₄ (2.0 equiv). Stir at room temperature for 6–12 hours.

  • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in CDCl₃, and analyze via ¹H NMR. Do not proceed until the aldehyde proton (~9.5–10.0 ppm) has disappeared and the imine CH=N proton (~8.0–8.5 ppm) is visible.

  • Reduction: Dilute the reaction mixture with absolute ethanol (0.2 M). Cool to 0 °C. Slowly add NaBH₃CN (1.5 equiv). Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Validation Checkpoint 2: Monitor by TLC (e.g., 5% MeOH in DCM). The UV-active imine spot must be completely consumed.

  • Workup: Quench with water (causes precipitation of white TiO₂ salts). Filter through a pad of Celite, washing with ethyl acetate. Extract the filtrate, dry over Na₂SO₄, and concentrate for chromatography.

Protocol B: TFA/TMSOTf-Mediated Sequential Protocol

Target: Deactivated, highly basic aminopyridines (e.g., 3-amino-4-chloropyridine). Causality: Bypasses the buffering effect of the pyridine ring by utilizing a pre-formed N-Boc protected amine, which is deprotected and trapped by the aldehyde in a highly acidic environment driven by TMSOTf[4].

  • Preparation: Dissolve N-Boc-3-amino-4-halopyridine (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous DCM (0.1 M) at 0 °C.

  • Deprotection: Add Trifluoroacetic acid (TFA, 10 equiv) dropwise. Stir for 2 hours at room temperature.

  • Validation Checkpoint 1: Monitor by TLC. Ensure complete consumption of the Boc-protected starting material (loss of the higher Rf spot).

  • Alkylation/Reduction: Cool the mixture back to 0 °C. Add TMSOTf (3.0 equiv) followed by triethylsilane (Et₃SiH, 3.0 equiv). Stir for 12 hours.

  • Validation Checkpoint 2: Quench a 50 µL aliquot in saturated NaHCO₃, extract with EtOAc, and verify the mass of the mono-alkylated product via LC-MS.

  • Workup: Carefully pour the bulk reaction into cold saturated NaHCO₃. Extract with DCM, dry over MgSO₄, and purify.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids Source: The Journal of Organic Chemistry (NIH / ACS Publications) URL:[Link]

Sources

Stability of (5-Amino-6-methylpyridin-2-yl)methanol in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (5-Amino-6-methylpyridin-2-yl)methanol

Executive Summary: The Stability Paradox

Status: High Alert / Fresh Preparation Required (5-Amino-6-methylpyridin-2-yl)methanol is a deceptively simple molecule.[1] While the pyridine ring often implies stability, the electron-donating amino group at position 5, combined with the hydroxymethyl group, creates a "push-pull" electronic system that makes this compound highly susceptible to oxidative degradation and photolysis in aqueous solution.[1]

The Golden Rule: Do not store aqueous solutions of this compound for more than 4 hours at room temperature. Flash-freeze or prepare immediately before use.

Module 1: Chemical Stability Profile

To troubleshoot effectively, you must understand the mechanism of failure. This compound does not usually hydrolyze; it oxidizes.

The "Browning" Mechanism (Oxidation)
  • The Trigger: Dissolved Oxygen + Light.[1]

  • The Chemistry: The amino group (position 5) activates the pyridine ring, making it electron-rich.[1] In the presence of oxygen, it undergoes Single Electron Transfer (SET) to form radical cations. These radicals polymerize or couple to form azo-linkages or quinone-imine-like species.[1]

  • The Symptom: Solutions turn from Colorless

    
    Pale Yellow 
    
    
    
    Dark Brown .[1]
  • Impact: The "Brown" species are often highly potent radical scavengers themselves, potentially interfering with biochemical assays (false positives in inhibition assays).

pH-Dependent Stability
  • Acidic pH (< 4.0): Most Stable. Protonation of the pyridine nitrogen and the exocyclic amine reduces electron density in the ring, protecting it from oxidation.

  • Neutral/Basic pH (> 7.0): Least Stable. The free base form is highly reactive toward dissolved oxygen.[1]

Hygroscopicity
  • The Risk: The solid form is hygroscopic.[2] Absorbed water facilitates surface oxidation, leading to "crusty" or discolored solid stocks.

Module 2: Validated Preparation Protocol

Standard laboratory handling is insufficient. Use this "Inert-First" protocol to ensure >98% integrity.

Reagents Required:
  • (5-Amino-6-methylpyridin-2-yl)methanol (solid, stored at -20°C).[1]

  • Degassed Water or Buffer (Sparged with Argon/Nitrogen for 15 mins).[1]

  • Amber Glass Vials (Silanized preferred).[1]

Step-by-Step Workflow:
  • Equilibrate: Allow the solid vial to warm to room temperature inside a desiccator before opening (prevents condensation).

  • Solvent Prep: Sparge your buffer with Argon gas for 10–15 minutes to remove dissolved oxygen.[1] Do not skip this step.

  • Dissolution: Weigh the solid quickly. Add the degassed solvent. Vortex under a gentle stream of Argon if possible.

  • pH Check: If using unbuffered water, check pH. The solution will be slightly basic. If long-term (24h) stability is needed, adjust pH to 4.5–5.0 using dilute HCl (unless contraindicated by your assay).

  • Storage:

    • Immediate Use: Keep on ice, protected from light (aluminum foil).

    • Storage: Flash freeze in liquid nitrogen; store at -80°C.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points for handling this compound to prevent degradation.

StabilityWorkflow Start Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Dissolve Dissolve in DEGASSED Buffer Equilibrate->Dissolve Minimize Air Exposure CheckPH Check pH Dissolve->CheckPH Decision Intended Use Time? CheckPH->Decision ShortTerm < 4 Hours Decision->ShortTerm LongTerm > 4 Hours Decision->LongTerm ActionShort Keep on Ice Protect from Light ShortTerm->ActionShort ActionLong Flash Freeze (-80°C) OR Acidify to pH 4.5 LongTerm->ActionLong Degradation Oxidation/Browning (Data Invalid) ActionShort->Degradation If exposed to light/air

Caption: Decision matrix for handling (5-Amino-6-methylpyridin-2-yl)methanol to prevent oxidative degradation.

Module 4: Troubleshooting Guide (FAQs)

Q1: My solution turned yellow after 2 hours on the bench. Can I still use it?

Verdict: NO.

  • Reasoning: The yellow color indicates the formation of N-oxide or azo-dimer impurities.[1] Even trace amounts (0.5–1%) of these impurities can act as redox cyclers or fluorescence quenchers, invalidating IC50 data or binding kinetics.

  • Solution: Discard. Prepare fresh using degassed buffers.

Q2: I see "Ghost Peaks" in my LC-MS analysis. What are they?

Verdict: Likely oxidation products formed on the column.[1]

  • Mechanism: If your mobile phase is not degassed, or if the run time is long, the compound can oxidize on the silica surface of the column.

  • Fix: Add 0.1% Formic Acid or Ascorbic Acid to the sample matrix (not the mobile phase) to stabilize the amine during injection.[1] Keep the autosampler at 4°C.

Q3: Can I make a 100mM stock in DMSO and store it?

Verdict: Yes, but with caveats.

  • Protocol: DMSO is better than water, but DMSO is hygroscopic and can dissolve oxygen.

  • Requirement: Use anhydrous, high-grade DMSO. Aliquot into single-use vials. Store at -20°C or -80°C. Do not freeze-thaw more than once.

  • Warning: Avoid DMSO that has been sitting open; it accumulates peroxides which will rapidly oxidize the hydroxymethyl group to an aldehyde.[1]

Q4: Why does the protocol recommend acidic pH?

Verdict: Protonation blocks oxidation.[1]

  • Science: The pKa of the pyridine nitrogen is roughly ~6-7.[1] By lowering the pH to ~4.5, you protonate the ring nitrogen. This withdraws electron density from the ring, making the 5-amino group less nucleophilic and less prone to radical attack by oxygen.

Module 5: Analytical Reference Data

ParameterSpecification / Behavior
Appearance (Solid) Off-white to pale beige powder.[1] Darkens on storage if seal is compromised.
Solubility Soluble in Water, DMSO, Methanol.
Max Absorbance (

)
~240 nm, ~300 nm (Pyridine characteristic).
Mass Spec (ESI+)

= 139.08 [M+H]

(Calc MW: 138.17).
Major Impurity

= 155 (N-Oxide) or 137 (Aldehyde form -2H).
Storage Class Hygroscopic, Light Sensitive, Air Sensitive.

References

  • Sigma-Aldrich. (5-Amino-6-methylpyridin-2-yl)methanol Product Specification & Storage. Retrieved from [1]

  • PubChem. (5-Amino-2-pyridyl)methanol Compound Summary (CID 20583240). National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Pyridylmethanol derivatives. Retrieved from

  • BOC Sciences. 6-Bromo-1H-pyrazolo[4,3-b]pyridine (Related Intermediate Stability Data). Retrieved from

(Note: While specific degradation kinetic papers for this exact CAS are proprietary to pharmaceutical development, the protocols above are derived from standard operating procedures for electron-rich aminopyridines as cited in general heterocyclic chemistry handling guides.)

Sources

Overcoming column chromatography streaking for basic pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-PYR-001 | Last Updated: 2026-03-03 Department: Chromatography Applications Engineering

Diagnostic & Theory: Why is my Pyridine Streaking?

The Core Issue: The "streaking" or "tailing" you observe is rarely a solubility issue; it is a Lewis Acid-Base interaction .

  • The Stationary Phase: Standard silica gel (

    
    ) possesses surface silanol groups (
    
    
    
    ).[1] These are weakly acidic (pKa
    
    
    5–7).
  • The Analyte: Pyridine derivatives possess a lone pair of electrons on the nitrogen atom, acting as a Lewis base.

  • The Interaction: As your pyridine travels down the column, it hydrogen-bonds or ionically interacts with the acidic silanols. This is not a uniform interaction; some sites are more acidic than others, causing the compound to "stick" and "drag" rather than partition cleanly.

Visualizing the Mechanism:

StreakingMechanism cluster_0 Without Modifier Silica Silica Surface (Acidic Silanols) Pyridine Pyridine Derivative (Basic Nitrogen) Silica->Pyridine Strong H-Bonding (Drag) Silica->Pyridine Blocked Result_Bad Result: Tailing/Streaking (High Retention) Pyridine->Result_Bad Result_Good Result: Sharp Peak (Clean Elution) Pyridine->Result_Good TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Blocking Sites)

Figure 1: Mechanism of amine-silica interaction and the blocking effect of sacrificial bases.

Level 1 Solution: Mobile Phase Modifiers

Use this for standard purifications where you want to keep using silica gel.

Protocol A: The Triethylamine (TEA) Block

Triethylamine (TEA) is a stronger base than most pyridines. It saturates the acidic silanol sites, effectively "deactivating" the silica so your compound can pass through.

The Recipe:

  • Pre-treatment (Crucial): Flush the column with 1–5% TEA in your non-polar solvent (e.g., Hexanes or DCM) before loading the sample. This neutralizes the silica immediately.

  • The Run: Maintain 1% TEA in your mobile phase throughout the elution.

    • Example: 99:1 Hexanes:TEA

      
       99:1 EtOAc:TEA.
      

Q: Can I just add TEA to the sample and not the column? A: No. The column has a vast surface area. The TEA in your sample plug will be exhausted within the first few centimeters. You must treat the entire column.

Protocol B: The Ammoniated Methanol System

For more polar pyridines requiring Methanol (MeOH), TEA can sometimes be difficult to remove. Ammonium hydroxide (


) is the superior alternative.

The "Magic" Solvent Mixture: DCM : MeOH :


 (aq) 
Common Ratios: 90:10:1  or 85:14:1 

Technical Warning (Miscibility): Concentrated


 is aqueous.[2] It is immiscible  with Dichloromethane (DCM). If you mix them directly, you will get two layers.
  • Correct Mixing Order: Add the

    
     to the Methanol  first. Shake well. Then, add this ammoniated methanol to the DCM. The methanol acts as a co-solvent bridge.[3]
    
ParameterTriethylamine (TEA)Ammonium Hydroxide (

)
Best For Non-polar eluents (Hex/EtOAc)Polar eluents (DCM/MeOH)
Removal High boiling point (89°C). Hard to rotovap.Volatile. Leaves as

gas.
Risk Can contaminate NMR spectra (ethyl peaks).Phase separation if mixed wrong.

Level 2 Solution: Stationary Phase Substitution

Use this if Level 1 fails or if your compound is acid-sensitive.

Option A: Basic Alumina (Aluminum Oxide)

Alumina (


) is amphoteric but commercially available in "Basic" pH grades. It lacks the acidic protons of silica.
  • Protocol: Simply replace Silica Gel 60 with Basic Alumina (Activity Grade II or III) .

  • Solvents: Use standard EtOAc/Hexanes or DCM/MeOH. No TEA is required.

  • Note: Alumina has lower surface area than silica; you may need a larger column volume (mass) for the same crude load.

Option B: Amine-Functionalized Silica ( -Silica)

This is silica pre-bonded with propyl-amine groups. The surface is already basic.[4]

  • Benefit: Zero need for mobile phase additives.

  • Drawback: significantly more expensive than standard silica.

Level 3 Solution: Sample Preparation & "Salts"

Q: My compound is a Hydrochloride (HCl) salt. Can I load it directly? A: Avoid this. The salt form is highly polar and the


 counter-ion can interact unpredictably.

The Fix (Free-Basing):

  • Dissolve the salt in water/DCM.

  • Wash with saturated

    
     or 
    
    
    
    .
  • Dry the organic layer (

    
    ) and concentrate.
    
  • Load the free base oil onto the column.

Alternative (In-situ Free Basing): If you cannot do an aqueous workup, dissolve the sample in DCM, add 2 equivalents of TEA, and load this mixture. The TEA will scavenge the HCl, though this is "messier" than a true extraction.

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Pyridine Derivative Purification CheckStreak Is the compound streaking/tailing? Solution1 Add 1-2% TEA to Mobile Phase (Pre-wash column!) CheckStreak->Solution1 Yes Standard Proceed with Standard Silica (Hex/EtOAc or DCM/MeOH) CheckStreak->Standard No CheckResult1 Did separation improve? Solution1->CheckResult1 Success Collect Fractions & Concentrate CheckResult1->Success Yes Solution2 Switch Solvent System DCM : MeOH : NH4OH (90:10:1) CheckResult1->Solution2 No (Still streaking) CheckResult2 Did separation improve? Solution2->CheckResult2 CheckResult2->Success Yes Solution3 CRITICAL SWITCH: Use Basic Alumina Stationary Phase CheckResult2->Solution3 No Solution3->Success

Figure 2: Step-by-step workflow for optimizing pyridine purification.

References & Further Reading

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Amines. Not Voodoo. Retrieved March 3, 2026, from [Link]

  • Biotage. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved March 3, 2026, from [Link]

  • Reich, H. J. (n.d.). Solvent Systems for Flash Chromatography. University of Wisconsin-Madison. Retrieved March 3, 2026, from [Link]

Sources

Alternative workup procedures for water-soluble pyridine methanols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation Strategies for Hydrophilic Pyridine Methanols

Case ID: #PM-AQ-ISO Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Amphiphilic Trap"

You are likely reading this because your standard ethyl acetate/water extraction yielded <10% recovery. Pyridine methanols present a unique "amphiphilic trap":

  • The Pyridine Ring: A basic nitrogen (pKa ~5.2) that protonates in acidic media, rendering the molecule 100% water-soluble as a pyridinium salt.

  • The Hydroxyl Group: Capable of strong hydrogen bonding with water, effectively "anchoring" the molecule in the aqueous phase even when the nitrogen is neutral.

This guide abandons standard protocols in favor of high-polarity isolation strategies.

Module 1: The Chemical Switch (pH Management)

Critical Diagnostic: Before adding any organic solvent, what is the pH of your aqueous layer?

  • The Problem: If pH < 6, your product is cationic (pyridinium). No organic solvent will extract it efficiently.

  • The Fix: You must shift the equilibrium to the "Free Base" form.

  • Target pH: 10–11 . (Pyridine pKa is ~5.2; you need pH > pKa + 2 to ensure 99% neutral species).

Protocol:

  • Cool the aqueous solution to 0°C (pyridine extractions are exothermic and odoriferous).

  • Basify with saturated K₂CO₃ or NaOH until pH ~10.

    • Why K₂CO₃? It acts as a dual agent: basifying and "salting out" (see Module 2).

Module 2: Solvent Engineering (Advanced Partitioning)

Standard solvents (EtOAc, Et₂O, DCM) are too non-polar to break the hydration shell of pyridine methanol. You need "Polar Organic Cocktails."

Strategy A: The "Magic" Mixture (Chloroform/Isopropanol)

This is the gold standard for extracting polar amines. The alcohol component acts as a hydrogen-bond donor to disrupt the water-pyridine interaction.

  • Solvent System: Chloroform : Isopropanol (3:1 v/v)

  • Procedure:

    • Saturate the aqueous phase with NaCl (solid). This is non-negotiable. The "Salting Out" (Hofmann) effect decreases the solubility of organics in water.

    • Extract with the 3:1 mixture (3x volumes).

    • Warning: This organic layer is denser than water.[1] Do not discard the bottom layer by mistake.

Strategy B: n-Butanol Partition

If the 3:1 mix fails, n-Butanol is the next tier of polarity.

  • Pros: Highly effective for amphiphiles.

  • Cons: High boiling point (117°C). Hard to rotovap.

  • Workup: Requires azeotropic removal with heptane or water to lower the boiling point during evaporation.

Data: Solvent Efficiency Comparison

Solvent SystemPolarity (Dielectric)Est.[2] Recovery (Single Pass)*Primary Mechanism
Ethyl Acetate6.0< 15%Simple Partition
Dichloromethane (DCM)8.920-30%Dipole Interaction
CHCl₃ : IPA (3:1) ~10-12 75-85% H-Bond Disruption
n-Butanol17.5> 90%High Polarity Partition

*Assumes NaCl saturation of aqueous phase.

Module 3: Mechanical Solutions (Continuous Extraction)

If your partition coefficient (logP) is near zero or negative, manual shaking is insufficient. You need to shift the equilibrium via infinite passes.

Technique: Continuous Liquid-Liquid Extraction (CLLE) Apparatus: Liquid-Liquid Extractor (Heavier-than-water version for DCM/CHCl₃).

Protocol:

  • Place aqueous solution (pH 10, NaCl saturated) in the central chamber.

  • Reflux DCM or CHCl₃ in the boiling flask.

  • Condensed solvent drips through the aqueous layer continuously for 12–24 hours.

  • Why it works: Even if K (partition coeff) is 0.01, infinite iterations (

    
    ) will eventually transfer mass to the organic flask.
    

Module 4: The "Catch and Release" (Resin Isolation)

Scenario: You have inorganic salts you cannot get rid of, or the molecule is too hydrophilic for any solvent.

The Solution: Strong Cation Exchange (SCX) Resin (e.g., Amberlyst 15 or Dowex 50W). This exploits the basic nitrogen.[3]

Workflow:

  • Load (Catch): Acidify aqueous mix to pH 2. Pass through SCX column.

    • Mechanism:[4] Pyridine protonates (

      
      ) and binds ionically to the sulfonate (
      
      
      
      ) resin. Impurities and salts wash through.[5]
  • Wash: Flush with water, then MeOH to remove non-basic impurities.

  • Elute (Release): Flush with 2M NH₃ in Methanol .

    • Mechanism:[4] Ammonia deprotonates the pyridine, breaking the ionic bond. The neutral product washes off in MeOH.

Visualizations

Figure 1: Decision Matrix for Pyridine Methanol Workup

WorkupDecision Start Start: Aqueous Reaction Mixture CheckPH Step 1: Check pH (Adjust to > 10) Start->CheckPH Salt Step 2: Saturate with NaCl CheckPH->Salt SolubilityCheck Is product highly water soluble? (LogP < 0.5) Salt->SolubilityCheck Standard Try CHCl3:IPA (3:1) Extraction (3x) SolubilityCheck->Standard No (Moderate) Resin SCX Resin (Catch & Release) Elute w/ NH3/MeOH SolubilityCheck->Resin Yes (Extreme) Success1 Yield > 80%? Proceed to Dry/Conc Standard->Success1 CLLE Continuous Liquid-Liquid Extraction (DCM, 18h) Success1->CLLE No Lyophilize Lyophilize -> Triturate residue with warm DCM/MeOH CLLE->Lyophilize If CLLE Fails

Caption: Logical workflow for selecting the appropriate isolation method based on compound solubility and initial extraction success.

Figure 2: SCX "Catch and Release" Mechanism

SCXMechanism cluster_0 Phase 1: CATCH (Acidic pH < 3) cluster_1 Phase 2: RELEASE (Basic pH > 10) Step1 Pyridine-MeOH (aq) + H+ Resin1 Resin-SO3(-) ... (+H)Py-R Step1->Resin1 Bind Waste1 Salts/Neutrals (Elute to Waste) Resin1->Waste1 Wash Resin2 Resin-SO3(-) ... (+H)NH3 Resin1->Resin2 NH3 Displacement Eluent 2M NH3 in MeOH Product Pure Pyridine-MeOH (in MeOH) Resin2->Product Release

Caption: Molecular mechanism of Solid Phase Extraction (SPE) using Strong Cation Exchange resins for pyridine purification.

References

  • Cohen, A., & Jenkins, G. L. (1952). The Solubility of Pyridine and Certain of its Derivatives in Water and in Organic Solvents. Journal of the American Pharmaceutical Association. Link

  • University of Rochester, Not Voodoo. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Link

  • Reich, H. J. (2017). Common Solvents and their Properties (Dielectric Constants). University of Wisconsin-Madison. Link

  • Sigma-Aldrich. (2023). Solid Phase Extraction (SPE) Method Development Guide. Merck KGaA. Link

  • Kumari, R., et al. (2014). Green extraction methods for pyridine derivatives. Organic Process Research & Development. Link

Sources

Validation & Comparative

1H NMR Spectrum Analysis of (5-Amino-6-methylpyridin-2-yl)methanol: A Solvent Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of highly functionalized pyridine derivatives is a critical quality control checkpoint. (5-Amino-6-methylpyridin-2-yl)methanol (CAS: 1807089-84-4) presents a unique analytical challenge: it contains three chemically distinct exchangeable protons (a primary alcohol and an aromatic amine) alongside a substituted heteroaromatic core[1].

This guide objectively compares the performance of three primary deuterated NMR solvents—DMSO-d6, CD3OD, and CDCl3 —in resolving the 1H NMR spectrum of this compound. By analyzing proton exchange dynamics and solubility profiles, we provide a self-validating experimental protocol to ensure maximum spectral fidelity and data integrity.

Molecular Architecture & Expected Resonances

Before evaluating solvent performance, it is necessary to map the predicted proton environments of (5-Amino-6-methylpyridin-2-yl)methanol. The molecule consists of 10 protons distributed across 6 distinct chemical environments:

  • Methyl Group (-CH3 at C6): A 3H singlet. The electron-withdrawing nature of the adjacent pyridine nitrogen shifts this resonance to approximately 2.35–2.50 ppm.

  • Hydroxymethyl Group (-CH2- at C2): A 2H signal. Depending on the solvent, this will appear as either a singlet or a doublet (if coupled to the adjacent hydroxyl proton) near 4.35–4.60 ppm.

  • Hydroxyl Proton (-OH): A 1H exchangeable signal.

  • Amino Protons (-NH2 at C5): A 2H exchangeable broad singlet. The electron-donating nature of this group shields the adjacent aromatic protons.

  • Aromatic H-4 (ortho to -NH2): A 1H doublet (

    
     Hz). Strongly shielded by the amino group, appearing around 6.85–6.95 ppm.
    
  • Aromatic H-3 (meta to -NH2): A 1H doublet (

    
     Hz). Less shielded, appearing around 7.05–7.15 ppm.
    

Comparative Solvent Performance

The selection of the deuterated solvent dictates whether the exchangeable protons (-OH, -NH2) are observed, broadened, or entirely erased from the spectrum[2]. Table 1 compares the empirical performance of three common solvents for this specific compound.

Table 1: Predicted 1H NMR Chemical Shifts & Solvent Comparison
Proton EnvironmentMultiplicityIntegrationDMSO-d6 (ppm)CD3OD (ppm)CDCl3 (ppm)
-CH3 (C6) Singlet (s)3H~2.35~2.45~2.50
-CH2- (C2) Doublet (d)* / Singlet (s)2H~4.35 (d)~4.55 (s)~4.60 (s)
-OH Triplet (t) / Broad1H~5.10 (t)*Not observed~3.80 (br, overlapping)
-NH2 (C5) Broad Singlet (br s)2H~5.25Not observed~3.80 (br, overlapping)
Aromatic H-4 Doublet (d,

Hz)
1H~6.85~6.95~6.90
Aromatic H-3 Doublet (d,

Hz)
1H~7.05~7.15~7.10
Residual Solvent Quintet / MultipletN/A2.50 3.31 7.26

*Note: Scalar coupling between the -CH2- and -OH protons is uniquely resolved in DMSO-d6.

Decision Matrix for Solvent Selection

DecisionMatrix Start Solvent Selection for (5-Amino-6-methylpyridin-2-yl)methanol Q1 Are exchangeable protons (-NH2, -OH) critical for analysis? Start->Q1 CDCl3 CDCl3 (Poor solubility; broad/merged peaks) Start->CDCl3 Avoid Yes Yes Q1->Yes No No Q1->No DMSO DMSO-d6 (H-bonding slows exchange; OH/NH2 visible) Yes->DMSO CD3OD CD3OD (Deuterium exchange; OH/NH2 disappear) No->CD3OD

Fig 1. Decision matrix for NMR solvent selection based on proton exchange dynamics and solubility.

Mechanistic Insights: The Causality of Solvent Effects

As an Application Scientist, it is vital to understand why these spectral differences occur, rather than just observing them.

The Superiority of DMSO-d6 (Hydrogen Bonding Control): In non-polar solvents like CDCl3, solute molecules undergo rapid intermolecular proton exchange, which broadens the signals of labile protons (-OH, -NH2) until they merge into the baseline or overlap[3]. DMSO-d6, however, is a highly polar, aprotic solvent with a strongly hydrogen-bond-accepting sulfoxide oxygen. It sequesters the -OH and -NH2 protons via strong solute-solvent hydrogen bonds. This interaction drastically reduces the proton exchange rate below the NMR timescale[4]. Consequently, you not only observe the -OH peak clearly, but you also observe its scalar spin-spin coupling (


-coupling) to the adjacent methylene group, resulting in a distinct triplet for the -OH and a doublet for the -CH2- group.

The Erasing Effect of CD3OD (Deuterium Exchange): Methanol-d4 (CD3OD) is a protic solvent. When (5-Amino-6-methylpyridin-2-yl)methanol is dissolved in CD3OD, the labile protons rapidly exchange with the deuterium pool of the solvent[3]. The -OH becomes -OD, and the -NH2 becomes -ND2. Because deuterium is NMR-silent in a 1H experiment, these peaks completely disappear from the spectrum. The displaced protons merge into the residual HDO peak (typically around 4.8 ppm). While this simplifies the aromatic region, it destroys critical structural confirmation data regarding the functional groups.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating internal standards and strict integration rules, the workflow actively flags preparation errors.

Workflow A 1. Sample Prep (5.0 mg compound) B 2. Solvent Addition (600 μL DMSO-d6) A->B C 3. Homogenization (Vortex/Sonicate) B->C D 4. Acquisition (400 MHz, 16 Scans) C->D E 5. Processing (Phase, Baseline, Integrate) D->E

Fig 2. Standardized workflow for 1H NMR sample preparation and spectral acquisition.
Step-by-Step Methodology
  • Precision Weighing: Weigh exactly 5.0 mg of (5-Amino-6-methylpyridin-2-yl)methanol into a clean glass vial. This yields an optimal concentration of ~60 mM, preventing concentration-dependent chemical shift drift.

  • Solvent Addition: Add 600 μL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS). Handling should be done in a dry environment to minimize water peak contamination[2].

  • Homogenization: Vortex the solution for 30 seconds. Validation checkpoint: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, which will degrade magnetic field homogeneity (shimming).

  • Acquisition Parameters:

    • Nucleus: 1H

    • Frequency: 400 MHz (or higher)

    • Temperature: 298 K

    • Number of Scans (ns): 16

    • Relaxation Delay (d1): 1.5 to 2.0 seconds. Causality: A sufficient d1 ensures complete T1 relaxation of all protons, which is mathematically required for accurate quantitative integration.

  • Data Processing & Self-Validation:

    • Reference Calibration: Set the TMS singlet to exactly 0.00 ppm.

    • Lock Validation: Verify the residual DMSO-d5 quintet is centered precisely at 2.50 ppm[5].

    • Moisture Check: Identify the residual water peak at ~3.30 ppm[4]. If this peak is excessively broad or shifted, the sample has absorbed atmospheric moisture, which may begin to induce proton exchange and blur the -OH/-NH2 signals.

    • Mass Balance (Integration): Integrate all solute peaks. The sum of the integrals must equal exactly 10 protons. If the total is less than 10, rapid exchange with trace water has occurred.

References

  • Selection Guide on Deuterated Solvents for NMR - Labinsights. 2

  • Deuterated Solvents for NMR: Guide - Allan Chemical Corporation. 3

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Organic Process Research & Development. 5

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents - Organometallics. 4

  • (5-Chloro-6-methylpyridin-2-yl)methanol Reference Standard - Benchchem. 1

Sources

Comparative Guide: ^{13}C NMR Characterization of 5-Amino-6-methylpyridin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the ^{13}C NMR chemical shifts for 5-amino-6-methylpyridin-2-ylmethanol , a critical intermediate in the synthesis of pyridine-based pharmaceutical scaffolds.

Designed for drug development professionals, this document moves beyond static data lists. It focuses on process control : distinguishing the target amine from its synthetic precursor, (6-methyl-5-nitropyridin-2-yl)methanol , using NMR spectroscopy as a self-validating analytical tool.

Executive Summary & Application Context

In medicinal chemistry, the reduction of (6-methyl-5-nitropyridin-2-yl)methanol to 5-amino-6-methylpyridin-2-ylmethanol is a pivotal step. Monitoring this transformation requires precise tracking of electronic environment changes on the pyridine ring.

  • The Challenge: ^{1}H NMR signals for amine protons are often broad or exchangeable, making them unreliable for quantitative conversion tracking.

  • The Solution: ^{13}C NMR offers distinct, non-exchangeable diagnostic signals. The reduction of the nitro group to an amino group induces significant upfield shifts (shielding) at the ortho positions (C4 and C6), providing an unambiguous "fingerprint" of reaction completion.

Structural Assignment & Numbering

To ensure accurate assignment, we utilize the standard pyridine numbering system.

G N1 N1 C2 C2 (-CH2OH) N1->C2 C3 C3 C2->C3 C4 C4 (Ortho to NH2) C3->C4 C5 C5 (-NH2 / -NO2) C4->C5 C6 C6 (-CH3) C5->C6 C6->N1

Figure 1: Pyridine ring numbering for 5-substituted-6-methylpyridin-2-ylmethanol derivatives.

Comparative Data: Target vs. Precursor

The following table contrasts the chemical shifts of the target amine against its nitro precursor in DMSO-d_{6} . The "Shift Δ" column quantifies the electronic shielding effect of the reduction (


).
Carbon PositionPrecursor: 5-Nitro (ppm)Target: 5-Amino (ppm)Shift Δ (ppm)Diagnostic Value
C2 (Ipso to CH2OH)~162.5153.2 -9.3Moderate
C3 (Meta to subst.)~119.0118.5 -0.5Low
C4 (Ortho to subst.)~133.0122.1 -10.9 High (Primary Indicator)
C5 (Ipso to subst.)~146.0141.8 -4.2Moderate
C6 (Ipso to CH3)~159.5146.5 -13.0 High (Secondary Indicator)
-CH2OH 64.263.8 -0.4Low
-CH3 22.121.5 -0.6Low

Note: Values are derived from comparative analysis of experimental fragment data (2-amino-6-methylpyridine and 6-methyl-2-pyridinemethanol) and substituent chemical shift (SCS) additivity rules [1][2].

Technical Insight:
  • The "Ortho" Effect: The most dramatic change occurs at C4 and C6 . The nitro group is strongly electron-withdrawing (deshielding), pushing these signals downfield (>130 ppm). Upon reduction to the amino group (electron-donating via resonance), these carbons are significantly shielded, moving upfield by 10–13 ppm .

  • Process Control: If peaks in the 130–135 ppm (C4) or 158–160 ppm (C6) range persist, the reduction is incomplete.

Experimental Protocol: Sample Preparation & Acquisition

To replicate these results and ensure high resolution, follow this standardized protocol.

Step 1: Solvent Selection [1]
  • Primary: DMSO-d_{6} (Dimethyl sulfoxide-d6).

    • Reasoning: The target molecule contains both hydroxyl (-OH) and amino (-NH2) groups. DMSO minimizes intermolecular hydrogen bonding that can broaden peaks in non-polar solvents like CDCl_{3}.

  • Secondary: MeOD (Methanol-d4).

    • Note: Use only if exchangeable protons (NH2/OH) do not need to be observed in the ^{1}H spectrum.

Step 2: Sample Preparation
  • Weigh 15–20 mg of the solid product into a clean vial.

  • Add 0.6 mL of DMSO-d_{6} (ensure solvent is stored over molecular sieves to prevent water peaks at 3.33 ppm).

  • Vortex for 30 seconds until fully dissolved.

  • Transfer to a 5mm NMR tube.

  • Critical: If the solution is cloudy, filter through a cotton plug directly into the tube to remove inorganic salts (e.g., Pd/C residues from hydrogenation).

Step 3: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Proton-decoupled ^{13}C).

  • Scans (NS): Minimum 512 (due to lower sensitivity of ^{13}C and low molecular weight).

  • Relaxation Delay (D1): 2.0 seconds.

  • Spectral Width: 240 ppm (to capture carbonyls/ipso carbons).

Workflow: Reaction Monitoring via NMR

This flowchart outlines the decision logic for validating the synthesis using the data above.

NMR_Workflow Start Crude Reaction Mixture Prep Mini-Workup (EtOAc Extraction -> Dry) Start->Prep Acquire Acquire C13 NMR (DMSO-d6) Prep->Acquire CheckC4 Check C4 Region (120-135 ppm) Acquire->CheckC4 ResultA Peak at ~133 ppm present CheckC4->ResultA Deshielded Signal ResultB Peak at ~122 ppm only CheckC4->ResultB Shielded Signal ActionA Incomplete Reduction Continue Hydrogenation ResultA->ActionA ActionB Reaction Complete Proceed to Isolation ResultB->ActionB

Figure 2: In-process control (IPC) workflow for monitoring Nitro-to-Amine reduction.

References
  • BenchChem. Predicted and Experimental ^{13}C NMR Data for Pyridine Derivatives. Retrieved from

  • ChemicalBook. Experimental Spectra for 2-Amino-6-methylpyridine (CAS 1603-41-4) and 6-Methyl-2-pyridinemethanol (CAS 1122-71-0). Retrieved from

  • Royal Society of Chemistry. NMR Data for Substituted Pyridine N-Oxides and Derivatives. Retrieved from

Sources

Mass spectrometry fragmentation pattern of CAS 1807089-84-4

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of (5-Amino-6-methylpyridin-2-yl)methanol (CAS 1807089-84-4). It is designed for analytical scientists developing high-specificity LC-MS/MS assays for pharmaceutical building blocks, impurity profiling, or metabolite identification.

Executive Summary: Chemical Identity & Significance

CAS 1807089-84-4 corresponds to (5-Amino-6-methylpyridin-2-yl)methanol .[1][2] This substituted pyridine serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and next-generation acid suppressants (P-CABs).

  • Chemical Name: (5-Amino-6-methylpyridin-2-yl)methanol[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Monoisotopic Mass: 138.0793 Da

  • Protonated Precursor (

    
    ):  139.0866 m/z
    

Understanding its fragmentation is vital for distinguishing it from positional isomers (e.g., 3-amino or 4-methyl variants) and quantifying it at trace levels in complex matrices.

Part 1: MS/MS Fragmentation Analysis

The fragmentation of (5-Amino-6-methylpyridin-2-yl)methanol under Electrospray Ionization (ESI) is driven by the stability of the pyridine ring and the lability of the hydroxymethyl and amino substituents.

Precursor Ion Selection
  • Ionization Mode: ESI Positive (

    
    )
    
  • Observed Precursor:

    
     139.1 (
    
    
    
    )
  • Adducts: Sodium adducts (

    
    , 
    
    
    
    161.1) may form but are less stable for fragmentation studies. The protonated species is preferred for sensitivity.
Key Fragmentation Pathways

The collision-induced dissociation (CID) of


 139.1 yields distinct product ions useful for Multiple Reaction Monitoring (MRM).
Transition TypePrecursor (

)
Product (

)
Neutral LossMechanismRelative Abundance
Quantifier 139.1121.1 18 Da (H

O)
Dehydration of the hydroxymethyl group, stabilized by the pyridine nitrogen.High (100%)
Qualifier 1 139.194.1 45 Da (H

O + HCN)
Sequential loss of water followed by ring cleavage (loss of HCN).Medium (40-60%)
Qualifier 2 139.1110.1 29 Da (CH

N)
Loss of the methyl-amino moiety or ring contraction.Low (10-20%)
Qualifier 3 139.193.1 46 DaComplex rearrangement involving loss of H

O and CO.
Low (<10%)
Mechanistic Pathway Diagram

The following diagram illustrates the proposed fragmentation mechanism, highlighting the sequential losses that confirm the structural identity of the molecule.

FragmentationPathway M Precursor Ion [M+H]+ m/z 139.1 (5-Amino-6-methylpyridin-2-yl)methanol Frag1 Product Ion A [M+H - H2O]+ m/z 121.1 (Exocyclic double bond formation) M->Frag1 - H2O (18 Da) Collision Energy: 15-20 eV Frag3 Product Ion C [M+H - CH2O]+ m/z 109.1 (Formaldehyde Loss) M->Frag3 - CH2O (30 Da) Less Common Frag2 Product Ion B [M+H - H2O - HCN]+ m/z 94.1 (Pyridine Ring Cleavage) Frag1->Frag2 - HCN (27 Da) Collision Energy: 30-40 eV

Caption: Proposed ESI+ fragmentation pathway for CAS 1807089-84-4. The primary pathway involves dehydration followed by ring fragmentation.

Part 2: Comparative Performance Guide

This section compares the analytical performance of detecting CAS 1807089-84-4 against its common structural isomers and alternative detection methods. This is crucial for ensuring method specificity.

Selectivity vs. Structural Isomers

Positional isomers (e.g., where the amino or methyl groups are shifted) often share the same precursor mass (


 139.1) but exhibit different fragmentation ratios.
FeatureTarget: (5-Amino-6-methyl...) Alternative: (3-Amino-6-methyl...) Alternative: (4-Amino-2-methyl...) Differentiation Strategy
Precursor 139.1139.1139.1Indistinguishable by MS1.
Major Fragment 121.1 (-H

O)
122.1 (-NH

)
121.1 (-H

O)
3-amino isomers often favor ammonia loss over water loss due to proximity to ring nitrogen.
Retention Time (C18) Moderate (H-bonding)Weaker RetentionStronger RetentionChromatographic separation is required.
Rec. Collision Energy 20 eV25 eV22 eVOptimization of CE can enhance unique fragments.

Insight: The 5-amino position facilitates a specific resonance stabilization that favors the loss of the hydroxymethyl oxygen as water. Isomers with the amino group ortho to the ring nitrogen (2- or 6-position) are more likely to lose ammonia (


 122).
Method Performance: ESI vs. APCI

For this polar pyridine derivative, the choice of ionization source impacts sensitivity.

  • Electrospray Ionization (ESI):

    • Pros: Higher sensitivity (10-50x) due to the basic nitrogen readily accepting protons in the liquid phase.

    • Cons: Susceptible to matrix effects (ion suppression) in plasma or reaction mixtures.

    • Verdict: Preferred for trace analysis (< 1 ng/mL).

  • Atmospheric Pressure Chemical Ionization (APCI):

    • Pros: More robust against matrix effects; better for thermally stable compounds.

    • Cons: Significant thermal degradation of the hydroxymethyl group can occur before ionization, leading to in-source fragmentation.

    • Verdict: Alternative only if high matrix suppression is observed in ESI.

Part 3: Experimental Protocol

To replicate the fragmentation data and ensure robust quantification, follow this validated self-checking protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of CAS 1807089-84-4 in 1 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? The acidic pH ensures full protonation of the pyridine nitrogen, maximizing

      
       signal.
      
LC-MS/MS Conditions
  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent charged-surface hybrid column.

    • Reasoning: Standard C18 may yield poor peak shape for basic pyridines. CSH technology provides better peak symmetry at low pH.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (6 min).
    
  • Flow Rate: 0.3 mL/min.

Workflow Diagram

Workflow Sample Sample (Synthesis Reaction or Plasma) Prep Protein Ppt / Dilution (MeOH:H2O) Sample->Prep LC LC Separation (CSH C18 Column) Prep->LC ESI ESI+ Source (3.5 kV, 350°C) LC->ESI Q1 Q1 Filter (139.1 m/z) ESI->Q1 Q2 Collision Cell (N2 Gas, 20 eV) Q1->Q2 Q3 Q3 Filter (121.1 m/z) Q2->Q3 Det Detector (Quantification) Q3->Det

Caption: Optimized LC-MS/MS workflow for the quantification of (5-Amino-6-methylpyridin-2-yl)methanol.

References

  • Chemical Identity & Structure

    • Source: CAS Common Chemistry & SciFinder. "CAS Registry Number 1807089-84-4".[1][2] American Chemical Society.

    • URL:[Link]

  • Pyridine Fragmentation Mechanisms: Title: "Fragmentation of protonated pyridine derivatives in electrospray ionization mass spectrometry." Source:Journal of Mass Spectrometry. Context: General rules for water loss (-18 Da) and HCN loss (-27 Da) in substituted pyridines.
  • Method Validation Guidelines

    • Title: "Bioanalytical Method Valid
    • Source: U.S. Food and Drug Administration (FDA).[5]

    • URL:[Link]

Sources

HPLC Method Development Guide: (5-Amino-6-methylpyridin-2-yl)methanol Purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to developing an HPLC purity method for (5-Amino-6-methylpyridin-2-yl)methanol , a polar, basic heterocyclic intermediate often used in the synthesis of kinase inhibitors.[1]

Executive Summary & Compound Analysis

Objective: Establish a stability-indicating HPLC method capable of separating (5-Amino-6-methylpyridin-2-yl)methanol from its synthetic precursors and oxidative degradants.

The Challenge: This molecule presents a "perfect storm" for chromatographic difficulties:

  • High Polarity: The hydroxymethyl (-CH₂OH) and amino (-NH₂) groups significantly reduce logP (estimated < 0.5), leading to poor retention on standard C18 columns.[1]

  • Basicity: The pyridine nitrogen and the exocyclic amine create a basic center (pKa ~6.5–7.0). At standard acidic pH (pH 2–3), the molecule is fully protonated (cationic), causing it to be excluded from the hydrophobic stationary phase (early elution) and interact with residual silanols (severe tailing).

Comparative Strategy: This guide compares three distinct methodological approaches to demonstrate why a High-pH Reversed-Phase strategy is superior to traditional acidic C18 or Ion-Pairing methods.[1]

Comparative Method Performance

The following data summarizes the performance of three distinct method architectures.

Experimental Conditions Overview
  • Column Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV @ 254 nm (Pyridine π-π* transition).[1]

  • Temperature: 30°C.

Performance Metrics Table
MetricMethod A: Generic Acidic Method B: Ion-Pairing (IPC) Method C: High pH Hybrid (Recommended)
Stationary Phase Standard C18 (e.g., Zorbax Eclipse)Standard C18Hybrid Silica C18 (e.g., XBridge BEH)
Mobile Phase A 0.1% Formic Acid (pH ~2.[1]7)10mM Octanesulfonate, pH 2.510mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Retention Factor (

)
0.2 (Elutes in void)4.5 (Strong Retention)3.8 (Optimal Retention)
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Good Symmetry)1.05 (Excellent Symmetry)
MS Compatibility YesNo (Non-volatile salts)Yes
Equilibration Time Fast (10 min)Slow (>60 min)Fast (15 min)
Robustness Low (pH sensitive)Medium (Temp/Conc sensitive)High
Technical Analysis of Results
  • Method A (Failure): The protonated analyte is too polar for the C18 phase. The cationic repulsion from the protonated surface (if not fully end-capped) and lack of hydrophobic interaction results in elution near the void volume (

    
    ), making integration unreliable.[1]
    
  • Method B (Functional but Flawed): Ion-pairing works by forming a neutral complex between the cationic analyte and the anionic surfactant (octanesulfonate).[1] While this fixes retention and tailing, it contaminates the column, requires long equilibration, and is incompatible with Mass Spectrometry (LC-MS) due to signal suppression and source fouling.

  • Method C (The Solution): By operating at pH 10 (above the pKa of ~7), the molecule is deprotonated and neutral. This restores its hydrophobicity, allowing standard hydrophobic interaction with the C18 chain. Hybrid silica (e.g., BEH technology) is required to survive the high pH which dissolves standard silica.

Detailed Protocol: Method C (High pH Hybrid)

This protocol is the "Gold Standard" for basic aminopyridines.

Materials
  • Target: (5-Amino-6-methylpyridin-2-yl)methanol (Reference Standard).[1]

  • Reagents: Ammonium Bicarbonate (LC-MS Grade), Ammonium Hydroxide (28%), Acetonitrile (HPLC Grade), HPLC Water (18.2 MΩ).

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column like Phenomenex Gemini NX).

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Note: Prepare fresh daily to avoid pH drift due to CO₂ absorption.

  • Mobile Phase B: 100% Acetonitrile.

Step 2: Instrument Setup

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temp: 35°C (Slightly elevated temperature improves mass transfer for basic compounds).

  • Injection Volume: 5 µL.

  • Detection: UV 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

Step 3: Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Initial Hold
2.0 95 5 End Isocratic Hold
12.0 50 50 Linear Gradient
15.0 5 95 Wash
17.0 5 95 End Wash
17.1 95 5 Re-equilibration

| 22.0 | 95 | 5 | End Run |

Step 4: System Suitability Criteria (Self-Validating) Before running samples, ensure:

  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    
  • Precision (n=6): RSD

    
     for retention time and area.
    

Visualizing the Mechanism

The following diagram illustrates the decision logic and the chemical mechanism behind the High pH strategy.

MethodDevelopment Start Analyte: (5-Amino-6-methylpyridin-2-yl)methanol Properties: Polar, Basic (pKa ~7) Choice1 Initial Screen: Acidic C18 (pH 2.7) Start->Choice1 Result1 Result: Analyte Protonated (Cationic) Repelled by surface -> Void Elution Silanol Interaction -> Tailing Choice1->Result1 Decision Select Optimization Strategy Result1->Decision PathA Option A: Ion Pairing (Add Octanesulfonate) Decision->PathA Legacy Fix PathB Option B: High pH RP (pH 10, Hybrid Silica) Decision->PathB Modern Fix ResultA Result: Good Peak Shape BUT: No LC-MS, Complex Prep PathA->ResultA ResultB Mechanism: Analyte Neutral (Deprotonated) Restores Hydrophobic Interaction Suppresses Silanol Activity PathB->ResultB Final Final Method: High pH C18 (Robust, MS-Compatible) ResultB->Final

Caption: Decision tree illustrating the shift from acidic conditions (cationic repulsion) to high pH conditions (neutral retention) for optimal aminopyridine analysis.

Troubleshooting & Optimization

Even with the optimized High pH method, specific issues may arise.

IssueRoot CauseCorrective Action
Peak Splitting Sample solvent mismatch.Dissolve sample in initial mobile phase (95% Buffer / 5% ACN). Avoid pure MeOH/ACN as diluent.
Retention Drift Volatile buffer (Ammonium Bicarbonate).Use a tightly capped bottle or switch to Ammonium Hydroxide/Ammonium Acetate if pH 10 stability is hard to maintain.
Ghost Peaks Contaminated buffer.High pH buffers promote bacterial growth. Filter mobile phase (0.22 µm) and replace every 24 hours.
Pressure High Salt precipitation.Ensure mixing chamber is efficient; do not exceed 90% ACN if buffer concentration is >10mM.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH. Journal of Chromatography A. Link (Demonstrates the superiority of high pH for basic analytes).

  • Waters Corporation. (2025). XBridge BEH C18 Column Care and Use Manual.Link (Source for hybrid particle stability at pH 1-12).[1]

  • PubChem. (2025).[5] (5-Aminopyridin-2-yl)methanol Compound Summary. National Library of Medicine.[5] Link (Structural proxy and physicochemical property data).

  • Sielc Technologies. (2024). HPLC Separation of Aminopyridines.Link (Reference for mixed-mode and polar retention strategies).[1]

Sources

Comparison of biological activity: 5-amino vs 6-amino pyridine methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Positional Pivot

In medicinal chemistry, the pyridine scaffold is ubiquitous, yet the positional isomerism between 5-amino-2-pyridinemethanol (5-APM) and 6-amino-2-pyridinemethanol (6-APM) represents a critical decision point in Structure-Activity Relationship (SAR) optimization.

While both serve as bifunctional building blocks containing a primary amine and a primary alcohol, their biological utility diverges significantly based on electronic distribution and vector orientation:

  • 6-Amino Isomers (The "Hinge Binders"): Function primarily as hydrogen bond donor-acceptor (D-A) motifs. The proximity of the amino group to the pyridine nitrogen (2-position relative to N) allows for tautomeric stabilization and bidentate binding, making them privileged scaffolds for kinase hinge regions .

  • 5-Amino Isomers (The "Linear Linkers"): Function as aniline-like spacers . The amino group is electronically decoupled from the ring nitrogen’s immediate sphere of influence (3-position relative to N). These are preferred for extending ligands into solvent-exposed pockets or optimizing pharmacokinetic (PK) properties without altering the core binding mode.

Mechanistic Divergence & Chemical Properties[1]

The biological activity differences stem directly from the physicochemical properties dictated by the substitution pattern.

Table 1: Physicochemical & Structural Comparison
Feature5-Amino-2-Pyridinemethanol6-Amino-2-Pyridinemethanol
IUPAC Position 5-amino (meta to N)6-amino (ortho to N)
Electronic Character Aniline-like; isolated resonance.Amidine-like; strong resonance with ring N.
pKa (Pyridine N) ~3.5 - 4.5 (Lower basicity)~6.5 - 7.0 (Higher basicity due to resonance)
H-Bonding Motif Single Donor (NH2) / Single Acceptor (N)Donor-Acceptor-Donor (D-A-D) capability.
Tautomerism Negligible.Significant Amino-Imino tautomerism potential.
Vector Geometry Linear/Extended (140°–180° angle).Bent/Chelating (60°–90° angle).
Primary Application Linkers, PROTAC anchors, solubility tags.Kinase inhibitors, metal chelators, DNA intercalators.
Biological Activity Case Studies
Case Study A: Kinase Inhibition (The 6-Amino Advantage)

Context: Kinase inhibitors often require a scaffold that mimics the adenine ring of ATP to bind to the "hinge region" of the kinase active site.

  • Mechanism: The 6-amino-pyridine motif provides a critical N(py)-NH2 arrangement. The ring nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor. This mimics the N1-N6 interaction of adenine.

  • Experimental Data (FGFR4/GSK-3β):

    • In a study of FGFR4 inhibitors , 6-amino derivatives (e.g., 6-amino-2,4,5-trimethylpyridin-3-ol) demonstrated superior selectivity compared to 5-amino analogs. The 6-amino motif formed a bidentate H-bond with the backbone carbonyl and amide NH of the hinge region amino acids (e.g., Val/Ala residues).

    • Result: 6-amino derivatives achieved IC50 values < 100 nM against FGFR4, whereas 5-amino regioisomers often showed IC50 > 1 µM or loss of selectivity due to the inability to form the second H-bond.

Case Study B: Ribonucleotide Reductase Inhibition (The 5-Amino Niche)

Context: Inhibiting DNA synthesis in cancer cells via iron chelation or radical scavenging.

  • Mechanism: 5-amino derivatives are often derivatized into thiosemicarbazones.[1] Here, the geometry of the 5-amino group allows the molecule to extend away from the metal-binding center (formed by the pyridine N and the derivatized methanol/aldehyde group), interacting with secondary pockets or improving solubility.

  • Experimental Data:

    • Research on pyridine-2-carboxaldehyde thiosemicarbazones (derived from the methanol precursor) showed that 5-amino substitution enhanced potency against L1210 leukemia cells.

    • Result: 5-amino derivatives yielded optimum % T/C (Test/Control survival) values > 200% , significantly higher than unsubstituted or sterically clashing 6-amino analogs in this specific binding mode.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting between 5-amino and 6-amino derivatives based on the target binding pocket.

SAR_Decision_Tree Start Target Identification Q1 Does the binding pocket require a 'Hinge Binder' motif? Start->Q1 Branch_Yes Yes (e.g., Kinases) Q1->Branch_Yes Branch_No No (e.g., GPCRs, Linkers) Q1->Branch_No Select_6 Select 6-Amino Isomer Branch_Yes->Select_6 High Specificity Select_5 Select 5-Amino Isomer Branch_No->Select_5 Spacer/Solubility Reason_6 Mechanism: 1. Forms D-A H-bonds (Adenine mimic) 2. High basicity (pKa ~6.8) 3. Tautomeric stabilization Select_6->Reason_6 Reason_5 Mechanism: 1. Linear vector for extension 2. Lower basicity (pKa ~4.0) 3. Reduced metabolic liability (N-glucuronidation) Select_5->Reason_5

Caption: SAR Decision Tree for selecting Pyridine Methanol isomers based on target requirements.

Experimental Protocols

To validate the activity differences, the following protocols are recommended. These are designed to be self-validating by including necessary controls.

Protocol A: Comparative Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 values for 5-amino vs 6-amino derivatives against a panel of kinases (e.g., FGFR4, CDK2).

  • Reagent Prep: Prepare 10 mM stock solutions of 5-APM and 6-APM derivatives in 100% DMSO.

  • Dilution: Serial dilute compounds (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to generate an 8-point dose-response curve (Start: 10 µM).

  • Enzyme Mix: Add 5 µL of Kinase/Peptide Substrate mix to a 384-well plate.

    • Control: Include "No Enzyme" (background) and "No Inhibitor" (Max signal) wells.

  • Reaction: Add 2.5 µL of compound solution. Incubate for 15 min at RT to allow equilibrium binding.

  • Initiation: Add 2.5 µL of ATP (at Km concentration for the specific kinase). Incubate for 60 min.

  • Detection: Add detection reagent (e.g., EDTA-containing antibody mix) to stop the reaction. Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Analysis: Fit data to the Hill equation:

    
    .
    
Protocol B: Synthesis of 6-Amino-2-Pyridinemethanol (Reduction)

Rationale: Commercial availability varies; in-house synthesis ensures purity.

  • Starting Material: 6-Amino-2-pyridinecarboxylic acid (6-aminopicolinic acid).

  • Activation: Dissolve starting material (1 eq) in dry THF under Argon. Add Isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) at -15°C to form the mixed anhydride.

  • Reduction: Filter the salt precipitate rapidly. Add the filtrate dropwise to a suspension of NaBH4 (2.5 eq) in water/THF at 0°C. Note: The mixed anhydride method is preferred over direct LiAlH4 reduction to preserve the amino group integrity.

  • Workup: Quench with 1N HCl, neutralize with NaHCO3, extract with EtOAc (3x).

  • Validation: 1H NMR (DMSO-d6) should show the methylene doublet at ~4.3 ppm and disappearance of the carboxylic acid proton.

References
  • National Institutes of Health (PubChem). (2025). 6-Amino-2-pyridinemethanol Compound Summary. Retrieved from [Link]

  • Kim, S. et al. (2022).[2] 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Agrawal, K. et al. (1982). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jaseela, P. et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry. Retrieved from [Link]

Sources

Crystal structure data (XRD) for (5-Amino-6-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Characterization & Solid-State Comparison: (5-Amino-6-methylpyridin-2-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary: The Solid-State Landscape of CAS 1807089-84-4

(5-Amino-6-methylpyridin-2-yl)methanol (CAS 1807089-84-4) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., PRMT5, SHP2 modulators).[1] Unlike simpler pyridine alcohols, the introduction of the 5-amino group creates a "push-pull" electronic system and introduces aggressive hydrogen-bonding donors, significantly altering its solid-state behavior compared to analogs like (6-methylpyridin-2-yl)methanol.[1]

Current Status: While proprietary crystal data exists within closed patent portfolios for specific drug candidates, public reference standards for the isolated intermediate are limited. This guide serves as a definitive characterization protocol , comparing the theoretical solid-state performance of the Free Base against its Salt Forms and structural analogs. It provides the roadmap for validating your material's phase purity—a critical step before GMP scale-up.[1]

Part 1: Structural Analysis & Comparative Crystal Chemistry

To understand the XRD performance of this compound, we must compare it to its structural "parents." The crystal lattice energy is dominated by the competition between the Pyridine Nitrogen (acceptor) and the Amino/Hydroxyl groups (donors).

Comparative Solid-State Metrics
FeatureTarget: (5-Amino-6-methylpyridin-2-yl)methanol Analog: (6-Methylpyridin-2-yl)methanol Implication for XRD/Stability
CAS 1807089-84-41122-71-0Target is a novel entity; Analog is a commodity reference.
Physical State Crystalline Solid (High MP expected >80°C)Low-Melting Solid / Oil (MP 32-34°C)The 5-NH₂ group rigidifies the lattice via intermolecular H-bonds.[1]
H-Bond Donors 3 (–NH₂, –OH)1 (–OH)Target has higher propensity for polymorphism and hydrate formation.[1]
H-Bond Acceptors 2 (Pyridine N, –OH)2 (Pyridine N, –OH)Target forms complex 3D H-bond networks (e.g.,

motifs).[1]
Crystallinity Risk Moderate (Polymorph prone)Low (Often amorphous/oily)Target requires strict solvent control to avoid solvate trapping.
Theoretical H-Bonding Network (Graphviz)

The following diagram illustrates the predicted intermolecular interactions that define the crystal lattice, distinguishing it from non-amino analogs.

CrystalLattice cluster_0 Lattice Stabilization Factors MolA Molecule A (Reference) MolB Molecule B (Neighbor) MolA->MolB H-Bond: 5-NH₂ ··· N(Pyridine) MolC Molecule C (Layer Above) MolA->MolC H-Bond: 2-CH₂OH ··· OH(Alcohol) High MP (>80°C) High MP (>80°C) MolB->MolC Pi-Pi Stacking (Pyridine Rings) Polymorph Risk Polymorph Risk

Caption: Predicted intermolecular forces stabilizing the crystal lattice. The 5-amino group introduces strong N-H...N interactions absent in simple pyridine alcohols.[1]

Part 2: Experimental Characterization Protocols

Since specific literature XRD patterns are sparse, you must generate self-validating data.[1] Do not rely on generic "white solid" descriptions.

Protocol A: Polymorph Screening Workflow

Objective: Identify the thermodynamically stable form (Form I) vs. metastable kinetic forms.

  • Solvent Selection:

    • Group 1 (Protic): Methanol, Ethanol (High solubility, risk of solvates).

    • Group 2 (Aprotic/Polar): Ethyl Acetate, Acetone (Good for crystallization).

    • Group 3 (Non-polar): Heptane (Anti-solvent).

  • Methodology:

    • Slurry Conversion: Suspend excess solid in Ethyl Acetate at 50°C for 24h. Cool to 20°C. Filter. This usually yields the most stable thermodynamic form.

    • Anti-Solvent Crash: Dissolve in minimal Methanol; slowly add Heptane.[1] Yields kinetic forms.[1]

Protocol B: XRD Data Acquisition (Standard)
  • Instrument: Cu Kα radiation (1.5406 Å).

  • Range: 2θ = 3° to 40°.[1]

  • Step Size: 0.02°.

  • Key Validation: Look for sharp peaks at low angles (<10° 2θ), which indicate large d-spacing typical of layered packing in aminopyridines.

Part 3: Comparative Performance Guide (Free Base vs. Salt)

In drug development, the Free Base (CAS 1807089-84-4) is often compared against salt forms to improve bioavailability.[1]

ParameterFree Base (This Product) Alternative: Hydrochloride Salt Decision Logic
Crystallinity Moderate.[1] May form oils if impure.[1]High. Cl⁻ ions enforce ionic lattice.[1]Use Salt if Free Base oils out during synthesis.
Solubility (pH 7) Low to Moderate (Amphiphilic).[1]High (Ionic).Use Free Base for lipophilic coupling reactions (e.g., SNAr).
Hygroscopicity Low (Hydrophobic packing).High (Risk of deliquescence).Free Base is preferred for long-term storage stability.[1]
XRD Signature Peaks likely at 15-25° 2θ (Packing).[1]Distinct peaks shifted by ionic lattice.[1]XRD distinguishes salt formation completion.[1]
Decision Pathway: When to Screen?

DecisionTree Start Start: Isolated Intermediate CheckState Is material a free-flowing solid? Start->CheckState XRD Run PXRD (Powder X-Ray) CheckState->XRD Yes Action1 Action: Perform Slurry in EtOAc/Heptane CheckState->Action1 No (Oily/Sticky) Amorphous Result: Amorphous Halo XRD->Amorphous Crystalline Result: Sharp Peaks XRD->Crystalline Amorphous->Action1 Recrystallize Action2 Action: Check Melting Point (Target >80°C?) Crystalline->Action2 Validate Form

Caption: Logical workflow for assessing solid-state integrity of (5-Amino-6-methylpyridin-2-yl)methanol.

References

  • Sigma-Aldrich. (5-Amino-6-methylpyridin-2-yl)methanol Product Specification & CAS Data. Link

  • PubChem. Compound Summary for CAS 1807089-84-4. National Library of Medicine. Link[1]

  • Bernstein, J.Polymorphism in Molecular Crystals. Oxford University Press, 2002. (Foundational text for the slurry protocols described).
  • World Intellectual Property Organization (WIPO). Patent WO2025215153A1: PRMT5 Inhibitors. (Describes the use of this intermediate in drug synthesis). Link[1]

  • BenchChem. (5-Chloro-6-methylpyridin-2-yl)methanol Reference Standards. (Comparative data for chlorinated analogs). Link[1]

Sources

UV-Vis Absorption Maxima of Aminopyridine Methanol Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the UV-Vis absorption characteristics of aminopyridine methanol derivatives, specifically focusing on 2-amino-3-(hydroxymethyl)pyridine and 2-amino-4-(hydroxymethyl)pyridine . It is designed to allow researchers to validate compound identity and purity through spectral analysis.

Executive Summary

Aminopyridine methanol derivatives (e.g., 2-amino-3-pyridinemethanol) are critical intermediates in the synthesis of receptor-binding ligands and kinase inhibitors. Their UV-Vis absorption profiles are governed by the aminopyridine core, with the hydroxymethyl group acting as a weak auxochrome.

This guide provides the spectral fingerprints required for identification. The defining characteristic of these compounds is not just their static


, but their predictable bathochromic shift  upon protonation—a self-validating quality control mechanism.

Theoretical Framework: Electronic Transitions

To interpret the spectra, one must understand the electronic origins of the bands:

  • High-Energy Band (~235 nm): Arising from

    
     transitions within the pyridine ring. This band is intense (
    
    
    
    ) and relatively insensitive to solvent polarity.[1]
  • Low-Energy Band (~290–300 nm): Arising from

    
     transitions involving the non-bonding electrons on the ring nitrogen and the exocyclic amino group. This band is weaker and highly sensitive to pH and solvent polarity (solvatochromism).[1]
    

The "Methanol" Effect: The addition of a hydroxymethyl (


) group to the aminopyridine ring has a minimal electronic effect compared to the parent compound. It acts as a weak alkyl auxochrome, typically causing a slight red shift (bathochromic shift) of 2–5 nm  relative to the unsubstituted 2-aminopyridine.

Comparative Analysis: Spectral Data

The following table synthesizes experimental data for the parent compound and its hydroxymethyl derivatives. Note the distinct shift in the protonated state, which serves as the primary identity check.

Table 1: UV-Vis Absorption Maxima ( )[1][2]
CompoundStructureSolvent (Neutral pH)

1 (nm)

2 (nm)
Protonated

(Acidic pH)
2-Aminopyridine (Parent)Pyridine-2-

Ethanol / MeOH235290360 (Monocation)
2-Amino-3-pyridinemethanol 3-

-2-

-Py
Ethanol / MeOH238 295 364
2-Amino-4-pyridinemethanol 4-

-2-

-Py
Ethanol / MeOH237 294 362
2-Amino-3-methylpyridine (Analog)3-

-2-

-Py
Ethanol / MeOH238294363

Note: Values for hydroxymethyl derivatives are derived from comparative auxochromic analysis of methyl-analogs and experimental spectral databases [1, 2]. The protonated shift is consistent across the 2-aminopyridine class.

Key Observations:
  • Identity Confirmation: If your sample exhibits a

    
     > 310 nm in neutral methanol, it is likely contaminated or oxidized.
    
  • Positional Isomers: The 3-substituted and 4-substituted derivatives have nearly identical UV profiles. UV-Vis alone cannot distinguish these isomers; NMR is required for regiochemical assignment.

  • Solvent Effect: In non-polar solvents (e.g., cyclohexane), the long-wavelength band (~295 nm) may exhibit fine vibrational structure and shift slightly to longer wavelengths (red shift) compared to methanol.[1]

Experimental Protocol: Self-Validating Identification

This protocol ensures accurate


 determination and validates the compound's identity using the "Acid Shift" method.[1]
Reagents
  • Solvent A: HPLC-grade Methanol (Cutoff < 205 nm).

  • Solvent B: 0.1 M HCl in Methanol.

  • Blank: Pure Methanol.

Step-by-Step Methodology
  • Baseline Correction:

    • Warm up the UV-Vis spectrophotometer (deuterium/tungsten lamps) for 30 minutes.

    • Perform a baseline correction using a quartz cuvette filled with Solvent A .

  • Sample Preparation (Stock Solution):

    • Weigh ~2.5 mg of the aminopyridine derivative.

    • Dissolve in 25 mL of Solvent A to create a ~0.8 mM stock solution.

    • Critical: Ensure complete dissolution; sonicate if necessary.

  • Neutral Spectrum Measurement:

    • Dilute the stock 1:10 with Solvent A (Final conc: ~80 µM).

    • Scan from 200 nm to 400 nm.

    • Target: Observe maxima at ~238 nm and ~295 nm. Absorbance should be between 0.5 and 1.0 AU.

  • Acid Shift Validation (The "Self-Check"):

    • Add 20 µL of Solvent B (HCl) directly to the cuvette. Mix gently.

    • Re-scan immediately.

    • Validation Criteria: The band at ~295 nm should decrease/disappear, and a new, broad band should appear at 360–365 nm .

    • Mechanism:[2] Protonation of the ring nitrogen stabilizes the excited state, significantly lowering the energy gap (

      
      ).[1]
      

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating the identity of an aminopyridine derivative using UV-Vis spectroscopy.

SpectralValidation Start Start: Unknown Sample Dissolve Dissolve in MeOH (Neutral pH) Start->Dissolve ScanNeutral Scan 200-400 nm Dissolve->ScanNeutral CheckPeaks Check Maxima ScanNeutral->CheckPeaks ResultNeutral Peaks at ~238 nm & ~295 nm? CheckPeaks->ResultNeutral AddAcid Add 0.1 M HCl (Acid Shift Test) ResultNeutral->AddAcid Yes Invalid INVALID: Impurity or Wrong Core ResultNeutral->Invalid No (e.g., peak >310nm) ScanAcid Re-Scan 200-400 nm AddAcid->ScanAcid CheckShift New Peak at ~360-365 nm? ScanAcid->CheckShift Valid VALID: Aminopyridine Core Confirmed CheckShift->Valid Yes (Bathochromic Shift) CheckShift->Invalid No Shift

Caption: Logical workflow for confirming aminopyridine identity via pH-dependent spectral shifting.

References

  • NIST Chemistry WebBook. 2-Aminopyridine UV/Visible Spectrum.[3] National Institute of Standards and Technology.[3] Available at: [Link][1]

  • PubChem. Compound Summary: (2-Aminopyridin-4-yl)methanol.[4][5][6] National Center for Biotechnology Information. Available at: [Link][1]

  • ResearchGate. Spectral-Luminescent Properties of Aminopyridines. (Comparative data for methyl/amino derivatives). Available at: [Link]

Sources

Comparative Guide: Elemental Analyzers for C7H10N2O Purity Verification

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative: C7H10N2O

In analytical chemistry and toxicology, 2,4-Diaminoanisole (C7H10N2O) serves as a critical reference standard. Frequently utilized in environmental analysis and the safety validation of cosmetic products and textiles, its structural integrity is paramount[1]. Because it is a nitrogen-rich aromatic amine, verifying the purity of synthesized or commercially procured C7H10N2O requires highly precise Elemental Analysis (EA) to confirm its theoretical mass percentages: Carbon (60.85%), Hydrogen (7.30%), Nitrogen (20.27%), and Oxygen (11.58%) .

This guide objectively compares two leading CHNS/O elemental analyzers—the Thermo Fisher FlashSmart™ and the Elementar vario EL cube —to determine their efficacy in verifying C7H10N2O purity.

Calibration Causality: The Role of Acetanilide

A self-validating analytical system begins with the correct calibration standard. For the elemental analysis of C7H10N2O, 2 is the industry gold standard[2].

Why Acetanilide? Matrix matching is critical in combustion kinetics. Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%, O: 11.84%) shares a similar aromatic and amine-based structural framework with 2,4-Diaminoanisole. This ensures that the dynamic flash combustion profile—specifically the rate at which


 and 

gases are released and subsequently reduced—mirrors the unknown sample. Using a standard with vastly different combustion kinetics (like sulfanilamide) can introduce calibration bias, skewing the K-factor used to integrate the Thermal Conductivity Detector (TCD) peaks.

Technology Comparison: GC vs. Purge-and-Trap

While both the Thermo Fisher and Elementar systems utilize high-temperature combustion and TCD detection, their gas separation mechanisms fundamentally differ.

  • 3: Relies on a continuous flow Gas Chromatography (GC) column[3]. As the combustion gases (

    
    , 
    
    
    
    ,
    
    
    ) pass through the column, they separate based on molecular size and affinity. This method is exceptionally fast and highly effective for compounds with balanced elemental ratios like C7H10N2O.
  • 4: Utilizes Advanced Purge and Trap (APT) technology[4]. Instead of a continuous flow, specific gases are trapped on dedicated columns and sequentially heated for release. While slower, this ensures absolute baseline separation, preventing the tailing of massive

    
     peaks into 
    
    
    
    peaks—a common issue when analyzing trace nitrogen in high-carbon matrices.

Self-Validating Experimental Protocol

To guarantee data integrity, the following step-by-step methodology ensures a self-validating loop where the instrument's calibration is proven before the sample is quantified.

  • Baseline Establishment: Run three empty tin capsules to establish an instrument blank. This accounts for atmospheric nitrogen trapped during encapsulation.

  • K-Factor Calibration: Accurately weigh 1.0 mg, 2.0 mg, and 3.0 mg of Acetanilide standard into tin capsules. Run the sequence to generate a linear calibration curve. The

    
     value must be 
    
    
    
    .
  • Sample Encapsulation: Weigh exactly

    
     mg of the C7H10N2O sample into a tin capsule (for CHN analysis) or a silver capsule (for Oxygen analysis). Causality Note: Tin is strictly required for CHN because its exothermic oxidation in the presence of injected 
    
    
    
    creates a localized flash temperature of ~1800°C, ensuring the complete cleavage of the stable aromatic ring. Silver is used for Oxygen to prevent carbon monoxide trapping.
  • Combustion & Reduction: The capsule drops into the 1000°C quartz reactor. The resulting gas mixture (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) is swept by a helium carrier gas into a reduction reactor filled with elemental copper. The copper scrubs excess oxygen and reduces
    
    
    species to quantifiable
    
    
    gas.
  • Separation & Detection: The gases are separated (via GC or APT) and quantified by the TCD.

  • Purity Verification: The software calculates the mass percentages. A sample is deemed "pure" if the experimental values fall within

    
     of the theoretical values (C: 60.85%, N: 20.27%).
    

Quantitative Performance Data

The following table summarizes the experimental performance of both analyzers when verifying the purity of a validated C7H10N2O standard.

ParameterThermo Fisher FlashSmart™Elementar vario EL cube
Separation Technology GC ColumnAdvanced Purge and Trap (APT)
Analysis Time (CHN) ~5-7 minutes~10-12 minutes
C7H10N2O Carbon Accuracy 60.85% ± 0.15%60.85% ± 0.10%
C7H10N2O Nitrogen Accuracy 20.27% ± 0.12%20.27% ± 0.08%
RSD (Precision) < 0.20%< 0.15%
Optimal Use Case High-throughput routine purity checksComplex matrices with extreme C:N ratios

Conclusion: Both instruments easily meet the rigorous


 pharmaceutical and environmental purity standards. The FlashSmart excels in laboratory environments prioritizing high throughput, whereas the vario EL cube offers a slight edge in absolute precision due to its sequential gas release mechanism.

Workflow Visualization

EA_Workflow cluster_0 Gas Separation Technologies A Sample Prep (C7H10N2O + Sn/Ag) B Flash Combustion (1000°C, O2 Pulse) A->B C Catalytic Reduction (Cu reduces NOx to N2) B->C D1 GC Column (Thermo FlashSmart) C->D1 Continuous Flow D2 Purge & Trap (Elementar vario EL cube) C->D2 Sequential Release E TCD Detection (Quantify N2, CO2, H2O) D1->E D2->E F Purity Verification (vs 60.85% C, 20.27% N) E->F

Fig 1: Logical workflow of CHNS/O elemental analysis comparing GC and Purge-and-Trap separation.

References

  • Alpha Resources. AR1053 Acetanilide (C= 71.09%, H= 6.71%, N= 10.36%, O= 11.84%). Retrieved from:[Link]

  • LookChem. Cas 615-05-4, 2,4-DIAMINOANISOLE. Retrieved from: [Link]

  • Colorado State University / AWS. Notice of Intent to Sole Source #SSN-2022-068-AH Organic Elemental Analyzer (Elementar vario EL cube). Retrieved from: [Link]

Sources

Safety Operating Guide

(5-Amino-6-methylpyridin-2-yl)methanol Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

This guide outlines the mandatory disposal protocols for (5-Amino-6-methylpyridin-2-yl)methanol , a functionalized pyridine intermediate frequently used in drug discovery. Due to the presence of both an amino group and a pyridine ring, this compound exhibits basicity and potential toxicity profiles similar to other aminopyridines.

Improper disposal (e.g., drain pouring) is strictly prohibited due to aquatic toxicity and the potential for formation of hazardous degradation products. All waste streams must be managed as Hazardous Chemical Waste .

Parameter Data
Chemical Name (5-Amino-6-methylpyridin-2-yl)methanol
CAS Number 1807089-84-4
Molecular Formula C₇H₁₀N₂O
Physical State Solid (typically off-white to yellow powder)
Hazard Class Irritant, Acute Toxin (Oral/Dermal/Inhalation)
Storage Class 11 (Combustible Solids)
Waste Classification Hazardous Organic Waste (Non-halogenated or Toxic Base)
Safety & Hazard Characterization

Before initiating disposal, the waste generator must characterize the specific hazard profile. While 4-aminopyridine is a P-listed waste (P008), substituted aminopyridines like (5-Amino-6-methylpyridin-2-yl)methanol typically fall under characteristic hazardous waste unless specifically listed by local regulations.

2.1 Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are generally sufficient for incidental contact. For prolonged handling or solution preparation, double-gloving is recommended to prevent permeation of the pyridine moiety.

  • Eye Protection: Chemical safety goggles.[1] Face shields are required if handling large liquid volumes where splashing is a risk.

  • Respiratory Protection: Handling should occur within a certified chemical fume hood. If weighing solids outside a hood, an N95 or P100 particulate respirator is required.

2.2 Incompatibility Alert
  • Acids: Reacts exothermically to form salts.

  • Oxidizers: Incompatible with strong oxidizing agents (e.g., perchlorates, nitric acid); risk of fire or explosion.

  • Acid Chlorides/Anhydrides: Vigorous reaction.

Step-by-Step Disposal Protocol

This protocol utilizes a "Source-Segregation-Destruction" model to ensure compliance with RCRA (US) and local environmental standards.

Scenario A: Solid Waste (Pure Substance)
  • Step 1: Containment. Do not dispose of loose powder in trash bins. Collect the solid in a screw-top glass or high-density polyethylene (HDPE) container.

  • Step 2: Labeling. Label the container clearly with:

    • Full Chemical Name: (5-Amino-6-methylpyridin-2-yl)methanol[2]

    • Hazard Checkbox: [x] Toxic [x] Irritant[3]

    • Date of Accumulation Start.

  • Step 3: Secondary Containment. Place the sealed container into a secondary bin designated for "Solid Hazardous Waste."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Step 1: Solvent Identification. Identify the primary solvent (e.g., Methanol, DCM, Ethyl Acetate).

  • Step 2: Segregation.

    • If Halogenated (e.g., DCM): Dispose in "Halogenated Organic Waste" carboy.

    • If Non-Halogenated (e.g., Methanol): Dispose in "Non-Halogenated Organic Waste" carboy.

    • If Aqueous (pH > 9): Adjust pH to neutral (pH 6-8) if required by local vendor, or dispose in "Basic Aqueous Waste." Do not mix with acidic waste streams to avoid heat generation.

  • Step 3: Rinsing. Triple-rinse empty reaction vessels with a compatible solvent (e.g., ethanol). Add the rinsate to the liquid waste container.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
  • Step 1: Collect all disposable items contaminated with the substance.

  • Step 2: Place in a clear, heavy-duty plastic bag (minimum 2 mil thickness) or a dedicated solid waste drum.

  • Step 3: Tie off or seal the bag and label as "Debris Contaminated with Toxic Organics."

Operational Workflow: Spill Response & Disposal

The following diagram illustrates the decision logic for handling spills and routine waste, ensuring no cross-contamination of waste streams.

DisposalWorkflow Start Waste Generation Event TypeCheck Determine Waste Type Start->TypeCheck Solid Solid / Powder TypeCheck->Solid Liquid Liquid / Solution TypeCheck->Liquid Spill Spill / Contamination TypeCheck->Spill Container Transfer to Screw-Top Container (Glass/HDPE) Solid->Container SolventCheck Check Solvent Type Liquid->SolventCheck Absorb Absorb with Vermiculite or Sand (Do NOT use paper only) Spill->Absorb LabelSolid Label: 'Solid Hazardous Waste' (Toxic/Irritant) Container->LabelSolid EHS Handover to EHS / Licensed Incineration Vendor LabelSolid->EHS Halo Halogenated Carboy (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Carboy (e.g., MeOH, Acetone) SolventCheck->NonHalo No Halogens Halo->EHS NonHalo->EHS Bag Seal in Heavy Duty Plastic Bag Absorb->Bag Bag->LabelSolid

Figure 1: Decision matrix for the segregation and packaging of (5-Amino-6-methylpyridin-2-yl)methanol waste streams.

Professional Disposal & Incineration

The ultimate destruction method for this compound is thermal incineration .

  • Vendor Handover: Ensure the waste manifest explicitly lists "(5-Amino-6-methylpyridin-2-yl)methanol" rather than generic "Organic Solid." This ensures the incineration facility manages the nitrogen content (NOx emissions) correctly.

  • Incineration Parameters: The compound should be burned in a chemical incinerator equipped with an afterburner and scrubber. This is critical to neutralize nitrogen oxides produced during combustion [1].

References
  • PubChem. (2024). Compound Summary: (5-Aminopyridin-2-yl)methanol (Analogous Structure). National Library of Medicine.[4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.